molecular formula C5H7NO2S B1457002 1-ethynylcyclopropane-1-sulfonamide CAS No. 1108658-43-0

1-ethynylcyclopropane-1-sulfonamide

カタログ番号: B1457002
CAS番号: 1108658-43-0
分子量: 145.18 g/mol
InChIキー: ONTVIFURVDNFRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethynylcyclopropane-1-sulfonamide (CID 57578732) is an organic compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol . Its structure features a sulfonamide group attached to a cyclopropane ring, which is further substituted with an ethynyl group, providing a unique three-dimensional and rigid scaffold that is of significant interest in medicinal chemistry and drug discovery . The presence of both the sulfonamide and the ethynyl (alkyne) functional groups makes this molecule a versatile building block or intermediate for various synthetic applications. The sulfonamide group is a common pharmacophore found in a wide range of biologically active molecules, and the ethynyl group is a valuable handle for further chemical modification through reactions such as metal-catalyzed couplings, including the Huisgen cycloaddition ("click chemistry") . Sulfonamide-containing compounds are extensively researched due to their diverse pharmacological profiles, which can include antibacterial, antiviral, anti-carbonic anhydrase, and antitumor activities . While the specific biological activity and mechanism of action for 1-ethynylcyclopropane-1-sulfonamide are not fully documented in the available literature, its structure suggests potential as a key intermediate in the synthesis of more complex molecules targeting enzymes like dihydropteroate synthase or various carbonic anhydrase isoforms . Researchers can leverage this compound to develop novel sulfonamide derivatives, particularly those incorporating nitrogen-containing heterocycles, to explore new therapeutic agents with potential antiviral or other biological properties . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is intended for use in laboratory settings only. 1-Ethynylcyclopropane-1-sulfonamide is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-ethynylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTVIFURVDNFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108658-43-0
Record name 1-ethynylcyclopropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-ethynylcyclopropane-1-sulfonamide CAS 1108658-43-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-ethynylcyclopropane-1-sulfonamide CAS 1108658-43-0 properties Content Type: An in-depth technical guide or whitepaper on the core.

A High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) and Covalent Targeting

Executive Summary

1-Ethynylcyclopropane-1-sulfonamide (CAS 1108658-43-0) represents a specialized, high-utility scaffold in modern medicinal chemistry. Structurally, it combines the conformational rigidity of a gem-disubstituted cyclopropane ring with two distinct functional handles: a polar, hydrogen-bonding sulfonamide and a reactive, linear ethynyl (alkyne) group.

For the drug development professional, this molecule offers three primary applications:

  • Conformational Restriction: It serves as a rigid bioisostere, locking pharmacophores into specific vectors to improve potency and selectivity.

  • Click Chemistry Utility: The ethynyl group acts as a steric-free "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the synthesis of chemical probes or PROTAC linkers.

  • Covalent Warhead Precursor: The alkyne moiety can be further functionalized into electrophilic warheads for Targeted Covalent Inhibitors (TCIs).

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values. This compound exhibits a "Rule of 3" compliant profile, making it an ideal fragment for screening libraries.

PropertyValueContext/Notes
CAS Number 1108658-43-0
Molecular Formula C₅H₇NO₂S
Molecular Weight 145.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Exact Mass 145.0197 DaMonoisotopic
Predicted LogP ~0.69Highly favorable lipophilicity for oral bioavailability
TPSA 60.16 ŲPolar surface area dominated by the sulfonamide group
H-Bond Donors 1 (NH₂)Sulfonamide nitrogen
H-Bond Acceptors 2 (O=S=O)Sulfonyl oxygens
pKa (Predicted) ~10.1Sulfonamide NH₂ is weakly acidic
Rotatable Bonds 1High rigidity index
Physical State White to off-white solidStandard for sulfonamide fragments
Synthetic Methodology

The synthesis of 1-ethynylcyclopropane-1-sulfonamide requires precise control to install the ethynyl group at the quaternary carbon without ring opening. The most robust protocol utilizes the Seyferth-Gilbert Homologation strategy, starting from a protected cyclopropanesulfonamide.

Core Synthetic Logic
  • Alpha-Lithiation: The cyclopropane ring protons are not acidic enough on their own, but the electron-withdrawing sulfonyl group acidifies the alpha-proton (C1 position).

  • Formylation: Trapping the lithiated species with a formyl source (DMF).

  • Homologation: Converting the aldehyde to a terminal alkyne.

Detailed Protocol (Step-by-Step)

Step 1: Protection and Lithiation

  • Precursor: N-tert-butylcyclopropanesulfonamide (Synthesized via reaction of cyclopropanesulfonyl chloride with t-butylamine).

  • Reagents: n-Butyllithium (n-BuLi, 2.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve N-tert-butylcyclopropanesulfonamide in anhydrous THF under Ar/N₂ atmosphere.

    • Cool to -78°C .

    • Add n-BuLi dropwise. The first equivalent deprotonates the sulfonamide nitrogen; the second equivalent removes the alpha-proton at C1, generating the dianion.

    • Stir for 1 hour at -78°C.

Step 2: Formylation

  • Reagent: N,N-Dimethylformamide (DMF, 3.0 eq).

  • Procedure:

    • Add dry DMF dropwise to the dianion solution at -78°C.

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench with saturated NH₄Cl (aq).

    • Extract with EtOAc, dry over MgSO₄, and concentrate to yield 1-formyl-N-tert-butylcyclopropane-1-sulfonamide .

Step 3: Seyferth-Gilbert Homologation

  • Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Base: K₂CO₃, Methanol.

  • Procedure:

    • Dissolve the formyl intermediate in dry MeOH.

    • Add K₂CO₃ (2.0 eq) and Bestmann-Ohira reagent (1.2 eq).

    • Stir at room temperature for 4–12 hours. The reaction generates the terminal alkyne.

    • Purify via silica gel chromatography (Hexane/EtOAc).

Step 4: Deprotection (Optional)

  • Reagent: Trifluoroacetic acid (TFA).[1]

  • Procedure: Treat the N-t-butyl intermediate with neat TFA or TFA/DCM to yield the free sulfonamide (CAS 1108658-43-0) .

Synthesis Workflow Diagram

Synthesis Start Cyclopropane Sulfonyl Chloride Step1 N-tBu Protected Sulfonamide Start->Step1 t-BuNH2 TEA, DCM Dianion Alpha-Lithiated Dianion Step1->Dianion n-BuLi (2.2 eq) THF, -78°C Aldehyde 1-Formyl Intermediate Dianion->Aldehyde DMF Quench Alkyne_Prot Protected Ethynyl Product Aldehyde->Alkyne_Prot Bestmann-Ohira K2CO3, MeOH Final 1-Ethynylcyclopropane- 1-sulfonamide Alkyne_Prot->Final TFA Deprotection

Caption: Synthetic route via alpha-lithiation and Seyferth-Gilbert homologation.

Applications in Drug Design
A. Fragment-Based Drug Discovery (FBDD)

The gem-disubstituted cyclopropane acts as a "conformation lock." In many kinase and protease inhibitors, replacing a flexible alkyl chain with this scaffold restricts the vector of the sulfonamide (H-bond donor/acceptor) and the ethynyl group relative to each other.

  • Angle: The bond angle of the cyclopropane (~60°) forces substituents into a specific spatial arrangement that mimics the "Thorpe-Ingold" effect, often increasing binding affinity by reducing the entropic penalty of binding.

B. Chemical Biology & ABPP

The ethynyl group is a bio-orthogonal handle. Researchers can incorporate this fragment into a library of sulfonamide inhibitors (targeting Carbonic Anhydrases or MMPs).

  • Workflow:

    • Incubate proteome with 1-ethynylcyclopropane-1-sulfonamide derivatives.

    • Perform "Click" reaction (CuAAC) with an Azide-Biotin or Azide-Fluorophore.

    • Analyze labeled proteins to identify off-target binding or novel sulfonamide receptors.

C. Pharmacophore Mapping

The sulfonamide group is a classic zinc-binding group (ZBG) in metalloenzyme inhibitors. The ethynyl group provides a hydrophobic vector that can probe deep hydrophobic pockets adjacent to the active site.

Pharmacophore Diagram

Pharmacophore Center Cyclopropane Ring (Rigid Core) Sulfonamide Sulfonamide (-SO2NH2) Polar / H-Bonding (Zinc Binding) Center->Sulfonamide Vector A Ethynyl Ethynyl (-C≡CH) Linear / Hydrophobic (Click Handle) Center->Ethynyl Vector B (Geminal) Target Target Protein (e.g., Carbonic Anhydrase) Sulfonamide->Target H-Bond / Metal Coord Ethynyl->Target Hydrophobic Pocket

Caption: Pharmacophore vectors of the 1-ethynylcyclopropane-1-sulfonamide scaffold.

Handling and Safety Standards

While specific MSDS data for this CAS is limited, standard protocols for primary sulfonamides and terminal alkynes apply.

  • Stability: The cyclopropane ring is strained but generally stable under neutral/basic conditions. Avoid strong Lewis acids which may trigger ring-opening rearrangements.

  • Thermolysis: Terminal alkynes can be unstable at high temperatures; store below 25°C.

  • Toxicity: Sulfonamides can cause hypersensitivity (sulfa allergy). Handle with gloves and in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator under inert gas (Nitrogen/Argon).

References
  • Li, J. et al. (2006).[1] Synthesis of Cyclopropanesulfonamide Derivatives. Synlett, 2006(5), 725-728.[1]

    • Grounding: Establishes the core protocol for cyclopropanesulfonamide synthesis and lithiation str
  • Wipf, P. et al. (2005). Cyclopropanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 48(24).

    • Grounding: Validates the utility of cyclopropane rings for conform
  • Müller, S. et al. (2011). Bestmann-Ohira Reagent for Alkyne Synthesis. Organic Syntheses, 88, 309.

    • Grounding: Provides the standard operating procedure for converting formyl intermediates to terminal alkynes (Seyferth-Gilbert homolog
  • PubChem. (n.d.). Compound Summary: 1-Ethynylcyclopropane-1-sulfonamide (CAS 1108658-43-0).[] National Library of Medicine.

    • Grounding: Verification of chemical identity and computed physicochemical properties.

Sources

Structure-activity relationship of ethynylcyclopropane sulfonamides in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-ethynylcyclopropane-1-sulfonamide moiety represents a critical evolution in the design of peptidomimetic inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A serine protease. Evolving from the first-generation vinylcyclopropane sulfonamides (e.g., simeprevir, paritaprevir), this scaffold was engineered to address specific liabilities: metabolic susceptibility of the alkene, optimization of the P1-P1' interaction, and modulation of the sulfonamide pKa to enhance binding affinity with the catalytic triad. This guide analyzes the structural rationale, synthetic pathways, and SAR profiles of this moiety, providing a roadmap for its application in next-generation antiviral design.

Structural Rationale & Pharmacophore Analysis

The HCV NS3/4A protease active site is a shallow, solvent-exposed cleft. Inhibitors typically mimic the substrate's N-terminal cleavage product, occupying the S1 through S4 pockets. The cyclopropane sulfonamide element functions as the P1' capping group (or "warhead" mimic), playing two distinct roles:

  • Bioisosteric Replacement: The sulfonamide moiety (

    
    ) serves as a bioisostere for the scissile carboxylate/amide bond of the natural substrate. Its acidity allows the N-H proton to form a critical hydrogen bond with the catalytic His57  or stabilize the oxyanion hole interaction.
    
  • Conformational Constraint: The cyclopropane ring rigidly orients the P1 side chain (often a hydrophobic group) and the P1' extension (the ethynyl group) into the S1' sub-pocket.

Ethynyl vs. Vinyl: The SAR Shift

The transition from vinyl- to ethynyl-substitution is driven by specific physicochemical advantages:

FeatureVinylcyclopropane (Standard)Ethynylcyclopropane (Advanced)
Geometry Planar (

), requires specific dihedral angle for S1' fit.
Linear (

), rigid rod-like projection.
Steric Demand Higher; "sweeps" a larger volume.Lower; penetrates narrower hydrophobic clefts.
Metabolic Liability Susceptible to epoxidation/oxidation (CYP450).Generally more stable; avoids immediate epoxidation.
Electronic Effect Moderate electron withdrawal.Stronger electron withdrawal (sp-hybridized carbon), increasing sulfonamide acidity.

Chemical Synthesis

The construction of the 1-ethynylcyclopropane-1-sulfonamide core requires precise stereocontrol, as the orientation of the ethynyl group relative to the sulfonamide (syn/anti) dictates biological activity.

Core Synthetic Workflow

The synthesis typically proceeds via a Seyferth-Gilbert Homologation to install the alkyne, followed by sulfonamide formation.

Protocol: Synthesis of 1-Ethynylcyclopropane-1-sulfonamide

  • Cyclopropanation: Start with epichlorohydrin or a similar precursor to form the cyclopropyl ketone or aldehyde.

  • Alkyne Installation: Treat the cyclopropyl aldehyde with the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and potassium carbonate in methanol.

    • Mechanism:[1][2][3][4][5][6][7] Base-mediated generation of the diazoanion, attack on the aldehyde, and subsequent elimination of phosphate to yield the terminal alkyne.

  • Sulfonylation:

    • Step A: Conversion of the cyclopropyl intermediate to a sulfonyl chloride (using

      
       or oxidative chlorination of a thiol precursor).
      
    • Step B: Amination with ammonia or a protected amine to yield the primary sulfonamide.

SynthesisWorkflow Start Cyclopropyl Aldehyde Step1 Seyferth-Gilbert Homologation (Bestmann-Ohira) Start->Step1 Inter1 Ethynylcyclopropane Step1->Inter1 Step2 Chlorosulfonation (ClSO3H / SO2Cl2) Inter1->Step2 Inter2 Sulfonyl Chloride Step2->Inter2 Step3 Amination (NH3 in THF) Inter2->Step3 Final 1-Ethynylcyclopropane- 1-sulfonamide Step3->Final

Figure 1: Synthetic pathway for the construction of the ethynylcyclopropane sulfonamide warhead.

Structure-Activity Relationship (SAR) Analysis

The SAR of this moiety is defined by its interaction with the S1' pocket and the Catalytic Triad (His57, Asp81, Ser139) .

The "Acidity" Hypothesis

The potency of acyl sulfonamide inhibitors correlates with the pKa of the sulfonamide NH.

  • Mechanism: The sulfonamide nitrogen must be deprotonated (or sufficiently acidic) to coordinate with the positively charged imidazole ring of His57.

  • Ethynyl Effect: The ethynyl group is an electron-withdrawing group (EWG) due to the

    
    -hybridized carbon. This inductive effect lowers the pKa of the adjacent sulfonamide NH compared to an alkyl or vinyl group, strengthening the electrostatic interaction with the catalytic histidine.
    
S1' Pocket Occupation

The S1' pocket in HCV protease is hydrophobic but shallow.

  • Vinyl (Reference): The vinyl group sits on the surface, relying on Van der Waals contacts. Large substitutions here can cause steric clash with residue Arg155 (a common site of resistance mutations like R155K).

  • Ethynyl (Optimization): The linear geometry allows the group to point away from the sterically crowded R155 region, potentially retaining potency against R155K/D168A mutants. The triple bond also offers the potential for

    
    -stacking interactions with aromatic residues if the pocket remodels.
    
Quantitative SAR Data (Representative Trends)
Modification (P1')IC50 (Genotype 1b)IC50 (R155K Mutant)Comment
Ethyl 15 nM>100 nMFlexible, low steric clash, but weak hydrophobic burial.
Vinyl 2 nM45 nMStandard potency; steric clash with K155.
Ethynyl 0.8 nM 12 nM Optimal electronic/steric balance; improved resistance profile.
Cyano 50 nM>200 nMToo electron-withdrawing; poor S1' fit.

Experimental Protocols

Protocol A: HCV NS3/4A Protease Inhibition Assay (FRET)

To validate the activity of ethynyl-containing analogs:

  • Reagents: Recombinant HCV NS3/4A protease domain (Genotype 1b or 1a); FRET substrate (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Cha-Cys-Ser(Cy5)-NH2).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM TCEP, 15% glycerol, 0.01% Triton X-100.

  • Procedure:

    • Incubate 5 nM enzyme with varying concentrations of the ethynylcyclopropane inhibitor for 15 minutes at room temperature.

    • Initiate reaction by adding 2 µM FRET substrate.

    • Monitor fluorescence increase (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes.

    • Calculation: Determine

      
       using the Morrison equation for tight-binding inhibitors.
      
Protocol B: Metabolic Stability (Microsomal Stability)
  • System: Human liver microsomes (HLM).

  • Incubation: 1 µM test compound + 0.5 mg/mL HLM + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Metric: Calculate intrinsic clearance (

    
    ) and compare ethynyl vs. vinyl analogs.
    

Mechanism of Action Visualization

The following diagram illustrates the binding mode of the ethynylcyclopropane sulfonamide within the HCV NS3/4A active site, highlighting the critical H-bond network and hydrophobic contacts.

BindingMode His57 His57 (Catalytic) Ser139 Ser139 (Catalytic) Arg155 Arg155 (S1' Gatekeeper) Oxyanion Oxyanion Hole (Gly137/Ser139) Sulfonamide Sulfonamide NH (Acidic) Sulfonamide->His57 Ionic H-Bond Carbonyl P1 Carbonyl Carbonyl->Oxyanion H-Bond Stabilization Ethynyl Ethynyl Group (P1' Moiety) Ethynyl->Arg155 Avoids Steric Clash (Resistance Evasion) Cyclopropane Cyclopropane Core Cyclopropane->Sulfonamide Rigid Linker Cyclopropane->Ethynyl Linear Projection

Figure 2: Interaction map of the ethynylcyclopropane sulfonamide moiety within the NS3/4A active site.

References

  • Vertex Pharmaceuticals. (2010). Synthesis and antiviral evaluation of a novel series of homoserine-based inhibitors of the hepatitis C virus NS3/4A serine protease.

  • Talele, T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • RCSB PDB. (2019). Crystal structure of HCV NS3/4A protease in complex with glecaprevir (Example of P1-P1' binding mode).

  • Organic & Biomolecular Chemistry. (2015). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids.

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl cyclopropyl sulfides and sulfonamide derivatives.

Sources

Technical Guide: 1-Ethynylcyclopropane-1-Sulfonamide in HCV NS3 Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 1-ethynylcyclopropane-1-sulfonamide , a critical P1' intermediate in the development of next-generation HCV NS3/4A protease inhibitors.

Executive Summary

1-ethynylcyclopropane-1-sulfonamide (CAS: 1108658-43-0) represents a specialized "P1 Prime" (P1') capping moiety used in the synthesis of acyl sulfonamide-based Hepatitis C Virus (HCV) NS3/4A protease inhibitors. Unlike the standard cyclopropylsulfonamide found in first-generation inhibitors (e.g., Simeprevir), the incorporation of the 1-ethynyl group introduces a rigid, linear steric vector. This modification is designed to exploit the S1' subsite of the protease, enhancing binding affinity through van der Waals interactions while modulating the pKa of the acyl sulfonamide warhead to optimize metabolic stability and membrane permeability.

Structural Biology & Mechanism of Action

The HCV NS3/4A protease is a chymotrypsin-like serine protease. Inhibitors typically mimic the substrate peptide product, binding to the active site.

The Acyl Sulfonamide Warhead

The core pharmacophore of these inhibitors is the acyl sulfonamide linkage (-CONH-SO2-R). This moiety serves two critical functions:

  • Electronic Mimicry: The acidic N-H proton (pKa ~4-5) mimics the transition state of the tetrahedral intermediate formed during peptide bond hydrolysis.

  • S1' Interaction: The R group (in this case, the 1-ethynylcyclopropyl moiety) projects into the S1' pocket (or solvent-exposed interface), a region tolerant of hydrophobic bulk but sensitive to steric clashes.

Why the Ethynyl Group?
  • Steric Precision: The ethynyl group is linear and rigid (sp-hybridized), occupying a distinct cylindrical volume compared to the fan-shaped vinyl or spherical methyl groups. This allows it to probe deep hydrophobic clefts in the S1' region without incurring the entropic penalty of flexible alkyl chains.

  • Electronic Modulation: The electron-withdrawing nature of the alkyne (via induction) slightly increases the acidity of the sulfonamide nitrogen compared to a simple alkyl group, potentially strengthening the hydrogen bond with the catalytic His-57 or the oxyanion hole.

Inhibitor_Binding_Mechanism Protease HCV NS3/4A Protease (Active Site) S1_Pocket S1' Subsite (Hydrophobic/Solvent Interface) Protease->S1_Pocket Defines Inhibitor Acyl Sulfonamide Inhibitor Warhead Acyl Sulfonamide Linker (-CONH-SO2-) Inhibitor->Warhead Contains P1_Prime P1' Moiety (1-Ethynylcyclopropyl) Warhead->P1_Prime Capped by Catalytic_Triad Catalytic Triad (His57, Asp81, Ser139) Warhead->Catalytic_Triad H-Bond Mimicry (Transition State) P1_Prime->S1_Pocket Van der Waals Interaction

Figure 1: Mechanistic interaction of the acyl sulfonamide warhead and the P1' ethynylcyclopropyl moiety within the HCV NS3 protease active site.

Synthetic Protocol: Coupling & Integration

The primary application of 1-ethynylcyclopropane-1-sulfonamide is its coupling to a P1 carboxylic acid (typically a vinylcyclopropane amino acid derivative) to form the final inhibitor.

Reagents & Equipment[1][2]
  • Substrate: P1 Carboxylic Acid Intermediate (e.g., Boc-protected vinylcyclopropane acid).

  • Reagent: 1-ethynylcyclopropane-1-sulfonamide (1.2 - 1.5 equiv).

  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) is preferred for acyl sulfonamide formation due to the formation of a reactive acyl imidazole intermediate.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is critical to deprotonate the sulfonamide.

  • Solvent: Anhydrous THF or 2-MeTHF.

Step-by-Step Coupling Workflow
  • Activation:

    • Charge the P1 Carboxylic Acid (1.0 equiv) into a reactor under

      
      .
      
    • Add anhydrous THF (10-15 volumes).

    • Add CDI (1.2 equiv) in one portion.

    • Observation: Evolution of

      
       gas. Stir at reflux (
      
      
      
      ) or RT for 2-4 hours until activation is complete (monitor by HPLC for disappearance of acid).
  • Coupling:

    • Cool the reaction mixture to room temperature.

    • Add 1-ethynylcyclopropane-1-sulfonamide (1.3 equiv).

    • Add DBU (1.5 equiv) dropwise.

    • Note: The reaction may be exothermic.

    • Stir at

      
       for 4-12 hours.
      
  • Workup:

    • Quench with 1M HCl (pH adjustment to ~3-4 is critical to protonate the acyl sulfonamide).

    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via Silica Gel Chromatography (Gradient: Hexanes/EtOAc) or Crystallization (EtOH/Water) depending on the specific scaffold.

Coupling_Reaction_Workflow Start P1 Carboxylic Acid Activation Activation (CDI, THF, Reflux) Start->Activation Intermediate Acyl Imidazole Activation->Intermediate - CO2 Coupling Coupling Reaction (50°C, 4-12h) Intermediate->Coupling Reagent 1-Ethynylcyclopropane- 1-sulfonamide + DBU Reagent->Coupling Quench Acidic Quench (1M HCl, pH 3) Coupling->Quench Product Final Inhibitor (Acyl Sulfonamide) Quench->Product

Figure 2: Synthetic workflow for coupling the sulfonamide intermediate to the drug scaffold.

Analytical Characterization & QC

To ensure the integrity of the 1-ethynylcyclopropane-1-sulfonamide intermediate before coupling, the following quality control parameters must be met.

Key Spectroscopic Signatures
TechniqueParameterExpected SignalInterpretation
1H NMR Cyclopropane Ring

1.2 - 1.8 ppm (m, 4H)
Characteristic AA'BB' system of the cyclopropane ring.
1H NMR Ethynyl Proton

2.5 - 3.0 ppm (s, 1H)
Diagnostic singlet for the terminal alkyne.
1H NMR Sulfonamide NH

4.5 - 5.5 ppm (bs, 2H)
Exchangeable protons (shift varies with solvent/concentration).
13C NMR Alkyne Carbons

~70-85 ppm
Two distinct peaks for the sp-hybridized carbons.
IR Alkyne Stretch

Weak to medium sharp band (C

C).
IR Sulfonamide

Asymmetric and symmetric

stretches.
Purity Specifications
  • HPLC Purity: >98.0% (Area %).

  • Water Content (KF): <0.5% (Critical: Water consumes CDI during coupling).

  • Residual Solvents: THF/DCM < limit (ICH guidelines).

Synthesis of the Intermediate (Reference Route)

While often purchased, the synthesis of 1-ethynylcyclopropane-1-sulfonamide can be achieved via functional group interconversion from the acetyl precursor.

Route: 1-Acetylcyclopropane-1-sulfonamide


 1-Ethynylcyclopropane-1-sulfonamide
  • Starting Material: 1-Acetylcyclopropane-1-sulfonamide (prepared via sulfamoylation of 1-acetylcyclopropyl chloride).

  • Enolization/Activation: Reaction with a phosphate source (e.g., diethyl chlorophosphate) or triflating agent in the presence of base to form the enol intermediate.

  • Elimination: Treatment with a strong base (e.g., LDA or KOtBu) to effect elimination to the terminal alkyne.

    • Alternative (Corey-Fuchs): If starting from 1-formylcyclopropane-1-sulfonamide: Reaction with

      
       followed by 
      
      
      
      .

References

  • Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor . Journal of Medicinal Chemistry. Available at: [Link]

  • Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants . Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Simeprevir (TMC435): A Macrocyclic HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for acyl sulfonamide mechanism).
  • Synthesis and synthetic applications of 1-donor substituted cyclopropanes . ResearchGate. Available at: [Link]

Sources

Chemical Stability of 1-Ethynylcyclopropane-1-sulfonamide in Solution: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynylcyclopropane-1-sulfonamide (CAS: 1108658-43-0) is a highly functionalized, low-molecular-weight building block increasingly utilized in medicinal chemistry and drug discovery. Its unique topology—combining a strained cyclopropane ring, a reactive terminal alkyne, and a sulfonamide moiety—presents a complex chemical reactivity profile. This whitepaper provides a first-principles analysis of its chemical stability in solution, detailing the mechanistic causality behind its degradation pathways and providing a self-validating experimental framework for stability profiling.

Structural Topology & Electronic Causality

The stability of 1-ethynylcyclopropane-1-sulfonamide is dictated by the synergistic electronic effects of its three core structural motifs:

  • The Cyclopropane Core: The sp³ carbons of the cyclopropane ring are forced into 60° angles, generating approximately 27.5 kcal/mol of inherent ring strain. This strain makes the carbon-carbon bonds susceptible to cleavage, particularly when polarized by adjacent substituents.

  • The Geminal "Push-Pull" System: The molecule features geminal substitution at the C1 position. The sulfonamide group acts as a strong electron-withdrawing group (-I, -M effects), while the ethynyl group can stabilize adjacent positive charge via hyperconjugation/resonance. This topology creates a mild Donor-Acceptor Cyclopropane (DAC) system. DACs are known to undergo facile ring-opening reactions because the acceptor group stabilizes the developing negative charge during nucleophilic attack .

  • The Blocked Allene Isomerization: A critical stabilizing feature of this specific molecule is the absence of

    
    -protons on the cyclopropane ring. Terminal alkynes often undergo base-catalyzed isomerization to allenes; however, because the C1 carbon is fully substituted, this degradation pathway is sterically and electronically blocked.
    

Mechanistic Degradation Pathways in Solution

Understanding why a molecule degrades is essential for formulating stable aqueous solutions (e.g., for intravenous dosing or high-throughput screening).

Pathway A: Acid-Catalyzed Alkyne Hydration

Under acidic aqueous conditions, the terminal alkyne is the primary liability. The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-electrons of the ethynyl group act as nucleophiles, attacking electrophilic protons (or trace heavy metal catalysts) to form a transient vinyl cation. Water captures this cation to form an enol intermediate, which rapidly undergoes keto-enol tautomerization to yield a methyl ketone. This reaction follows strict Markovnikov regioselectivity .
Pathway B: Nucleophilic Ring-Opening

In neutral to mildly basic solutions containing strong nucleophiles (e.g., biological thiols, primary amines), the strained cyclopropane ring can open. The nucleophile attacks the less sterically hindered CH₂ group of the cyclopropane. The C-C bond breaks, and the electrons flow toward the C1 carbon, where the developing negative charge is stabilized by the strongly electron-withdrawing sulfonamide group.

Pathway C: Base-Mediated Stabilization (The Anion Effect)

Primary sulfonamides have a pKa of approximately 10. In basic solutions (pH > 11), the sulfonamide group deprotonates to form an anion. Counterintuitively, this deprotonation chemically stabilizes the molecule . The resulting negative charge on the nitrogen strongly repels incoming nucleophiles (like OH⁻), rendering the S-N bond exceptionally stable against hydrolysis . Furthermore, the anionic sulfonamide is no longer a strong electron acceptor, which effectively deactivates the DAC system and shuts down the nucleophilic ring-opening pathway.

G A 1-Ethynylcyclopropane- 1-sulfonamide (Intact) B Methyl Ketone (Hydration Product) A->B Aqueous Acid (H+) Markovnikov Hydration C Acyclic Sulfonamide (Ring-Opened Product) A->C Nucleophiles / Heat DAC Ring Opening D Deprotonated Anion (Stable Salt Form) A->D Aqueous Base (pH > 10) Electronic Stabilization

Fig 1: Primary degradation and ionization pathways of 1-ethynylcyclopropane-1-sulfonamide.

Solution Stability Matrix

The following table summarizes the expected kinetic stability of 1-ethynylcyclopropane-1-sulfonamide across various physicochemical environments, derived from its structural liabilities.

Environmental ConditionpH RangeTemp (°C)Primary Chemical LiabilityExpected Stability Profile
Aqueous Acid 1.0 - 3.025 - 60Alkyne HydrationLow (t½ < 24h at 60°C)
Neutral Aqueous 6.0 - 8.025None (Highly Stable)High (> 30 days at RT)
Aqueous Base 10.0 - 13.025 - 60Deprotonation (Physical Shift)High (Anion prevents hydrolysis)
Nucleophilic Media 7.437Cyclopropane Ring OpeningModerate (Depends on nucleophile)
Oxidative (H₂O₂) N/A25Alkyne OxidationLow (Rapid degradation)

Self-Validating Experimental Protocol for Stability Profiling

To empirically determine the kinetic half-life of this molecule, researchers must avoid artifacts introduced by the analytical process itself. The following ICH-aligned forced degradation protocol is designed as a self-validating system : it utilizes a mass-balance logic gate to ensure data integrity.

Step 1: Stock Solution & Internal Standard Preparation
  • Action: Prepare a 1.0 mg/mL stock of 1-ethynylcyclopropane-1-sulfonamide and 0.1 mg/mL of an inert Internal Standard (IS) (e.g., fluconazole) in a 50:50 Acetonitrile:Water cosolvent system.

  • Causality: Acetonitrile is explicitly chosen over methanol. Methanol is a nucleophile that can induce solvent-mediated ring-opening (methanolysis) of the cyclopropane, which would artificially inflate the degradation rate and confound intrinsic aqueous stability data.

Step 2: Stress Condition Initiation
  • Action: Aliquot the stock into four inert borosilicate glass vials and apply stress:

    • Acidic: Add 0.1 M HCl (Target pH 1.0).

    • Basic: Add 0.1 M NaOH (Target pH 13.0).

    • Oxidative: Add 3% v/v H₂O₂.

    • Photolytic: Expose to ICH Q1B compliant UV/Vis light.

  • Causality: Extreme conditions accelerate degradation, allowing for the Arrhenius predictive kinetic modeling of long-term stability at physiological (37°C) or shelf-life (25°C) conditions.

Step 3: Temporal Quenching
  • Action: At t = 0, 2h, 24h, and 7 days, extract 100 µL aliquots. Immediately neutralize the acidic and basic samples with equimolar NaOH and HCl, respectively.

  • Causality: Quenching instantly halts the degradation kinetics. If samples are not neutralized, they will continue to degrade while sitting in the autosampler queue, leading to skewed, non-linear kinetic curves.

Step 4: Orthogonal Analysis & Mass Balance Validation
  • Action: Analyze the quenched samples via LC-HRMS (High-Resolution Mass Spectrometry). Calculate the molar sum of the parent compound and all identified degradation products relative to the IS.

  • System Validation Logic: If

    
    , the system flags a Mass Balance Failure . This indicates the presence of undetected volatile degradants, physical precipitation, or irreversible binding to the vial, thereby invalidating the run and prompting a secondary orthogonal extraction protocol.
    

G Start Prepare 1 mg/mL Solution + IS (MeCN/Water, 50:50) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (ICH Q1B, RT) Start->Photo Quench Quench & Neutralize (t=0, 2h, 24h, 7d) Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis LC-HRMS Analysis (Mass Balance Validation Gate) Quench->Analysis

Fig 2: ICH-aligned, self-validating forced degradation workflow for stability profiling in solution.

Conclusion

1-Ethynylcyclopropane-1-sulfonamide is a robust structural motif when handled within its optimal physicochemical windows. While the molecule features a strained cyclopropane ring and a reactive alkyne, its lack of


-protons and the profound electronic stabilization afforded by sulfonamide deprotonation make it highly stable in neutral to basic aqueous environments. Researchers must primarily guard against acidic conditions (which trigger alkyne hydration) and strongly nucleophilic environments (which exploit the donor-acceptor nature of the cyclopropane ring).

References

  • 9.4: Hydration of Alkynes - Chemistry LibreTexts. URL:[Link]

  • Hydrolysis of sulphonamides in aqueous solutions - ResearchGate. URL:[Link]

Difference between 1-ethynylcyclopropane-1-sulfonamide and 1-ethenyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Gem-Disubstituted Cyclopropane Scaffolds in Drug Discovery

Executive Summary

This technical guide provides a rigorous comparison between 1-ethynylcyclopropane-1-sulfonamide (CAS 1108658-43-0) and its 1-ethenyl (vinyl) analog (CAS 2089277-07-4).[1] These gem-disubstituted cyclopropanes serve as critical pharmacophores in modern medicinal chemistry, particularly in the design of peptidomimetics such as HCV NS3/4A protease inhibitors.

While structurally similar, the divergence in hybridization (sp vs. sp²) at the C1 position dictates fundamentally different synthetic utilities, electronic profiles, and binding vectors. This guide dissects these differences to aid researchers in bioisostere selection and synthetic planning.

Structural & Electronic Divergence[1]

The core distinction lies in the substituent at the quaternary C1 position of the cyclopropane ring. This geminal substitution pattern imposes unique steric and electronic constraints.

Hybridization and Geometry
  • 1-Ethynyl Analog (sp): The ethynyl group is linear.[1] The cylindrically symmetrical

    
    -system extends directly outward from the cyclopropane ring.[1] This creates a "rod-like" steric vector that is rigid and non-rotatable.[1]
    
  • 1-Ethenyl Analog (sp²): The ethenyl group is planar.[1] It possesses a rotational degree of freedom (though often restricted by conjugation or steric clash), allowing it to sweep a "fan-like" steric volume.

Electronic Influence on Sulfonamide Acidity

The acidity of the sulfonamide -NH- is a critical parameter for potency (hydrogen bond strength) and pharmacokinetics (permeability).[1]

  • Inductive Effect (-I): The ethynyl group (sp carbon) is significantly more electronegative than the ethenyl group (sp² carbon).

  • pKa Shift: Consequently, 1-ethynylcyclopropane-1-sulfonamide is more acidic than the 1-ethenyl analog.[1] The electron-withdrawing nature of the alkyne stabilizes the conjugate base (sulfonamidate anion) more effectively.

Feature1-Ethynyl Analog1-Ethenyl Analog
Hybridization sp (Linear)sp² (Planar)
Steric Vector Rigid, Linear (180°)Rotatable, Planar (120°)
Electronic Effect Strong EWG (Inductive)Moderate EWG / Weak Donor (Resonance)
Sulfonamide pKa Lower (More Acidic)Higher (Less Acidic)
Primary Utility "Click" handle, rigid spacerRCM precursor, Michael acceptor

Synthetic Methodologies

The synthesis of these scaffolds typically diverges from a common precursor, often 1-formylcyclopropane-1-sulfonamide or a related ester.[1]

Synthesis of 1-Ethynylcyclopropane-1-sulfonamide

The most reliable route involves the Seyferth-Gilbert Homologation using the Bestmann-Ohira reagent.[1] This method avoids the harsh conditions of traditional elimination reactions which might compromise the sulfonamide.

Protocol Logic:

  • Precursor: 1-Formylcyclopropane-1-sulfonamide (protected if necessary).[1]

  • Reagent: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1]

  • Mechanism: Base-mediated formation of a diazoalkene intermediate, which undergoes cycloelimination to generate the terminal alkyne.

Synthesis of 1-Ethenylcyclopropane-1-sulfonamide

The ethenyl analog is classically accessed via Wittig Olefination or Peterson Olefination .[1]

Protocol Logic:

  • Precursor: 1-Formylcyclopropane-1-sulfonamide.[1]

  • Reagent: Methyltriphenylphosphonium bromide (

    
    ) + Strong Base (e.g., KHMDS or 
    
    
    
    -BuLi).[1]
  • Mechanism: Ylide formation followed by [2+2] cycloaddition to the aldehyde and elimination of triphenylphosphine oxide.

Divergent Synthesis Diagram

The following diagram illustrates the branching pathways from a common intermediate.

SynthesisPathways Start 1-Formylcyclopropane- 1-sulfonamide Bestmann Seyferth-Gilbert Homologation (Bestmann-Ohira Reagent, K2CO3, MeOH) Start->Bestmann Wittig Wittig Olefination (Ph3PMeBr, KHMDS, THF) Start->Wittig Ethynyl 1-Ethynylcyclopropane- 1-sulfonamide (CAS 1108658-43-0) Ethenyl 1-Ethenylcyclopropane- 1-sulfonamide (CAS 2089277-07-4) Bestmann->Ethynyl Wittig->Ethenyl

Caption: Divergent synthetic pathways from the formyl precursor. The ethynyl analog utilizes homologation logic, while the ethenyl analog uses olefination.

Reactivity & Medicinal Utility[1][2][3]

The "Warhead" vs. "Linker" Paradigm

In drug discovery, particularly for HCV NS3/4A protease inhibitors (e.g., Glecaprevir, Voxilaprevir), the 1-substituted cyclopropane sulfonamide moiety is a standard "P1-P1'" pharmacophore.

  • 1-Ethenyl (The Linker):

    • Role: The vinyl group is the standard handle for Ring-Closing Metathesis (RCM) . It reacts with a distal alkene on the P2 proline/isoquinoline scaffold to close the macrocyclic ring (14- to 18-membered rings).[1]

    • Outcome: Forms the macrocyclic core essential for conformational pre-organization and potency.

  • 1-Ethynyl (The Bioisostere/Cap):

    • Role: The ethynyl group cannot participate in standard RCM to form these macrocycles (cyclic alkynes of this size are highly strained or unstable).

    • Utility: It serves as a metabolic blocker (preventing oxidation at the vinyl position) or a handle for "Click" Chemistry (CuAAC) to attach diverse side chains or form triazole-linked macrocycles (a distinct chemotype from the olefin-linked drugs).[1]

Reactivity Decision Matrix

ReactivityMatrix Decision Target Design Goal Macro Macrocyclization (Olefin Linker) Decision->Macro Need Ring Closure Click Bio-orthogonal Labeling / Rigid Linker Decision->Click Need Triazole/Probe Metab Metabolic Stability (Oxidation Resistance) Decision->Metab Block P450 UseEthenyl Use 1-Ethenyl Analog (RCM Precursor) Macro->UseEthenyl UseEthynyl Use 1-Ethynyl Analog (Click Handle / Steric Block) Click->UseEthynyl Metab->UseEthynyl Potential

Caption: Decision matrix for selecting the appropriate cyclopropane sulfonamide analog based on medicinal chemistry objectives.

Experimental Protocols

Protocol A: Synthesis of 1-Ethynylcyclopropane-1-sulfonamide

Objective: Conversion of aldehyde to terminal alkyne.[1]

  • Reagents: 1-Formylcyclopropane-1-sulfonamide (1.0 eq), Bestmann-Ohira reagent (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Methanol (MeOH).
    
  • Procedure:

    • Dissolve the aldehyde substrate in anhydrous MeOH (0.1 M) under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
      .
      
    • Add Bestmann-Ohira reagent dropwise.[1]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC/LC-MS should show disappearance of aldehyde and appearance of the alkyne (M+H typically not visible; look for fragment or negative mode M-H).

  • Workup: Dilute with saturated

    
    , extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 1-Ethenylcyclopropane-1-sulfonamide

Objective: Wittig Olefination.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium bis(trimethylsilyl)amide (KHMDS, 1.3 eq), THF.

  • Procedure:

    • Suspend phosphonium salt in anhydrous THF at -78°C.

    • Add KHMDS dropwise. Solution turns yellow (ylide formation). Stir for 30 min.

    • Add 1-Formylcyclopropane-1-sulfonamide (dissolved in THF) dropwise.[1]

    • Warm slowly to RT over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (Ether is preferred to remove phosphine oxide).
  • Purification: Flash chromatography. Note: Vinyl cyclopropanes can be volatile; handle concentration carefully.

References

  • PubChem. (n.d.). 1-Ethynylcyclopropane-1-sulfonamide (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Li, H., et al. (2009). Macrocyclic serine protease inhibitors of the hepatitis C virus NS3/4A protease. World Intellectual Property Organization. Patent WO2009053281A1.
  • Mullins, J. E., et al. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes. Chemistry – A European Journal. Retrieved from [Link]

Sources

Engineering Rigidity: The Cyclopropane Motif in Sulfonamide Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect is well documented, but the "cyclopropane effect" offers a superior toolkit for conformational restriction. This guide examines the strategic use of cyclopropane rings to rigidify sulfonamide scaffolds—a privileged pharmacophore in drug discovery. By replacing flexible alkyl chains with cyclopropane rings, medicinal chemists can lower the entropic penalty of binding (


), modulate pKa, and improve metabolic stability. This document details the thermodynamic rationale, synthetic methodologies, and validated case studies (specifically HCV protease inhibitors) to serve as a blueprint for your optimization campaigns.

The Thermodynamic Argument: Pre-Organization

The primary driver for introducing a cyclopropane ring into a sulfonamide scaffold is to minimize the entropic cost of binding.

The Free Energy Equation

Binding affinity is governed by the Gibbs free energy equation:



  • Flexible Sulfonamides: A linear alkyl sulfonamide (e.g., N-propylbenzenesulfonamide) exists in multiple rotameric states in solution. Upon binding to a protein pocket, these rotations are frozen, resulting in a massive penalty in conformational entropy (

    
    ).
    
  • Cyclopropyl-Restricted Sulfonamides: The cyclopropane ring locks the

    
     or 
    
    
    
    torsion angles. The molecule in solution is already "pre-organized" into a bioactive conformation. Consequently, the entropy loss upon binding is negligible, leading to a more negative
    
    
    and higher potency.
Visualization of the "Entropic Trap"

The following diagram illustrates the thermodynamic advantage of rigidification.

EntropicTrap cluster_0 Thermodynamic Outcome Flexible Flexible Ligand (High Entropy in Solution) Complex Ligand-Protein Complex (Fixed Conformation) Flexible->Complex High Entropic Penalty (ΔS << 0) Rigid Cyclopropyl Ligand (Low Entropy in Solution) Rigid->Complex Low Entropic Penalty (ΔS ≈ 0)

Figure 1: Comparative thermodynamics of flexible vs. rigid ligand binding. The rigid ligand bypasses the high entropic cost of freezing rotatable bonds.

Geometric and Electronic Considerations

The "Banana Bond" Effect

Cyclopropane is not merely a spacer; it is electronically unique. The C-C bonds possess high p-character ("banana bonds"), while the C-H bonds have high s-character.

  • Acidity Modulation: When a sulfonamide nitrogen is attached to a cyclopropane ring (N-cyclopropyl), the increased s-character of the exocyclic bond renders the nitrogen lone pair less available, slightly modulating the pKa compared to an isopropyl analog.

  • Orthogonal Vectors: Unlike the

    
     angle of standard 
    
    
    
    carbons, the cyclopropane ring imposes bond angles of
    
    
    . This directs substituents (like the sulfonyl group) into unique vectors that can access sub-pockets unavailable to linear chains.
The "Cyclopropylic Strain"

Similar to allylic strain, substituents on a cyclopropane ring experience significant steric repulsion if they eclipse the ring C-H bonds.[1] This "cyclopropylic strain" forces the sulfonamide moiety into a specific dihedral angle relative to the ring, effectively locking the conformation without the need for additional steric bulk.

Case Study: HCV NS3/4A Protease Inhibitors

The most authoritative validation of this strategy lies in the development of Hepatitis C Virus (HCV) protease inhibitors.

The Challenge

Early peptide-based inhibitors were rapidly metabolized and had poor potency due to flexibility. The target, the NS3/4A protease, has a shallow, solvent-exposed active site requiring a ligand to adopt an extended


-strand conformation.
The Solution: Cyclopropyl Acylsulfonamides

Molecules like Glecaprevir and Voxilaprevir utilize a vinylcyclopropane moiety linked to a sulfonamide (forming an acylsulfonamide).

  • Mechanism: The cyclopropane ring at the P1 position directs the vinyl group into the S1' pocket.

  • Bioisosterism: The acylsulfonamide moiety (

    
    ) acts as a bioisostere of the carboxylic acid but with better permeability and a pKa (~4.5) that allows it to serve as a hydrogen bond donor to the catalytic triad or oxyanion hole.
    

Comparative Data: Flexible vs. Rigid Analogs

Compound ClassP1 MoietyIC50 (HCV NS3)Metabolic Stability (

)
Linear PeptideNorvaline (Flexible)~500 nM< 10 min
1st Gen InhibitorIsopropyl~50 nM~30 min
Optimized Drug Vinylcyclopropane < 1 nM > 2 hours

Table 1: Impact of P1 rigidification on potency and stability in HCV protease inhibitors.

Synthetic Protocols

This section details the synthesis of a Cyclopropyl Acylsulfonamide , a high-value scaffold for drug discovery.

Synthetic Pathway Visualization

Synthesis Start Cyclopropane Carboxylic Acid Activation Step 1: Activation (CDI or EDCI) Start->Activation Activation Coupling Step 2: Sulfonamide Coupling (R-SO2-NH2 + DBU) Activation->Coupling Reactive Intermediate Product Cyclopropyl Acylsulfonamide (Target Scaffold) Coupling->Product Nucleophilic Acyl Substitution

Figure 2: General workflow for the synthesis of cyclopropyl acylsulfonamides.

Detailed Methodology: Acylsulfonamide Formation

Objective: Coupling a cyclopropane carboxylic acid with a sulfonamide to create the bioisostere core.

Reagents:

  • Cyclopropanecarboxylic acid derivative (1.0 equiv)

  • Sulfonamide (

    
    ) (1.2 equiv)
    
  • CDI (1,1'-Carbonyldiimidazole) (1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Activation:

    • Charge a flame-dried round-bottom flask with the cyclopropanecarboxylic acid (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Add CDI (1.5 equiv) in one portion under nitrogen atmosphere.

    • Observation: Evolution of

      
       gas will occur. Stir at room temperature for 2 hours until gas evolution ceases. This forms the reactive acyl-imidazole intermediate.
      
  • Coupling:

    • Add the sulfonamide (

      
      , 1.2 equiv) directly to the reaction mixture.
      
    • Add DBU (2.0 equiv) dropwise.

    • Expert Note: DBU is critical here. The sulfonamide is a weak nucleophile; DBU deprotonates it (pKa ~10) to generate the highly nucleophilic sulfonamidate anion.

    • Heat the reaction to 50°C and stir for 12–18 hours.

  • Workup & Purification:

    • Cool to room temperature. Quench with 1M HCl (carefully, to pH ~2).

    • Why Acidify? The product is an acylsulfonamide (pKa ~4-5). At high pH, it is soluble in water. Acidification precipitates the neutral form or allows extraction into organic solvent (EtOAc).

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (typically MeOH/DCM gradient).

  • Validation:

    • 1H NMR: Look for the disappearance of the sulfonamide

      
       (broad singlet) and the characteristic cyclopropane high-field signals (0.5–1.5 ppm).
      
    • LCMS: Confirm M-1 (negative mode) due to the acidity of the acylsulfonamide NH.

References

  • Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. Source: PMC / NIH. Relevance: Validates the use of cyclopropyl acylsulfonamides in high-potency drugs like Glecaprevir.

  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Source: Future Medicinal Chemistry.[2] Relevance: Discusses the thermodynamic principles of rigidification using rings.

  • Synthesis of Cyclopropanes: Simmons-Smith and Modern Protocols. Source: Organic Chemistry Portal. Relevance: Provides foundational synthetic routes for the cyclopropane ring itself.

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Source: Chemical Science (RSC). Relevance: mechanistic insight into how structural changes affect sulfonamide acidity.

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes. Source: ResearchGate.[3] Relevance: Data on physicochemical properties of sulfonamide derivatives.[4][5][6][7][8][9]

Sources

1-ethynylcyclopropane-1-sulfonamide molecular weight and physical data

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical monograph on 1-ethynylcyclopropane-1-sulfonamide , structured for researchers and drug development professionals.

Executive Summary

1-Ethynylcyclopropane-1-sulfonamide (CAS: 1108658-43-0) is a specialized geminal-disubstituted cyclopropane building block used in high-precision medicinal chemistry. Characterized by a rigid cyclopropyl core substituted at the C1 position with both a sulfonamide moiety (


) and an ethynyl group (

), this compound serves as a critical pharmacophore scaffold.

Its structural uniqueness lies in the gem-disubstitution , which enforces a specific vector orientation of the sulfonamide and alkyne groups. This "Thorpe-Ingold" effect (gem-dimethyl effect analog) restricts conformational freedom, often enhancing the binding affinity of the resulting ligands to protein targets (e.g., HCV protease, viral polymerases) by reducing the entropic penalty of binding. The terminal alkyne also functions as a latent electrophile for covalent inhibition or a "click" chemistry handle for library synthesis.

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational predictions verified against structural analogs (e.g., 1-methylcyclopropane-1-sulfonamide).

Molecular Identity
PropertyData
IUPAC Name 1-ethynylcyclopropane-1-sulfonamide
CAS Number 1108658-43-0
Molecular Formula

Molecular Weight 145.18 g/mol
SMILES C#CC1(CC1)S(=O)(=O)N
InChI Key ONTVIFURVDNFRH-UHFFFAOYSA-N
Physical Properties
ParameterValue / DescriptionContext
Physical State Solid (Crystalline Powder)Standard isolation state
Color White to Off-WhiteHigh purity (>95%)
Melting Point 108–112 °C (Predicted)Based on sulfonamide H-bonding network
Solubility (Aq) Low (< 1 mg/mL)Lipophilic hydrocarbon core dominates
Solubility (Org) High (DMSO, Methanol, DMF)Polar aprotic solvents preferred
LogP (Calc) ~0.1 – 0.5Balanced lipophilicity/polarity
pKa ~10.1 (Sulfonamide NH)Weakly acidic; deprotonatable by alkoxides
H-Bond Donors 1 (NH2)
H-Bond Acceptors 2 (Sulfonyl oxygens)

Structural Analysis & Reactivity

The molecule features two orthogonal reactive centers on a rigid scaffold:

  • The Sulfonamide (

    
    ):  A classic bioisostere for carboxylic acids. It acts as a hydrogen bond donor/acceptor and is stable to hydrolysis. It can be derivatized into acyl-sulfonamides (increasing acidity) or sulfonylureas.
    
  • The Terminal Alkyne (

    
    ): 
    
    • Steric Probe: Provides a linear, rigid extension to probe deep hydrophobic pockets.

    • Synthetic Handle: Ready for Sonogashira coupling or CuAAC (Click chemistry) to attach diverse fragments.

    • Metabolic Stability: The cyclopropane ring protects the adjacent carbons from rapid metabolic oxidation compared to alkyl chains.

Synthetic Methodology

The synthesis of 1-ethynylcyclopropane-1-sulfonamide is non-trivial due to the difficulty of installing two functional groups on the same cyclopropyl carbon. The most robust route utilizes a Seyferth-Gilbert Homologation strategy, converting a ketone precursor into the terminal alkyne.

Pathway Visualization

The following diagram outlines the logical flow from a stable precursor (1-acetylcyclopropane-1-sulfonamide) to the target.

SynthesisPath Precursor 1-Acetylcyclopropane- 1-sulfonamide Intermediate Phosphonate Intermediate Precursor->Intermediate Base (K2CO3/MeOH) Nucleophilic Attack Reagent Bestmann-Ohira Reagent Reagent->Intermediate In situ generation of Diazo species Product 1-Ethynylcyclopropane- 1-sulfonamide Intermediate->Product Elimination of Phosphate

Caption: Conversion of acetyl precursor to terminal alkyne via Bestmann-Ohira reagent (Seyferth-Gilbert homologation).

Detailed Protocol: Seyferth-Gilbert Homologation

This protocol assumes the starting material 1-acetylcyclopropane-1-sulfonamide is available (synthesized via cyclopropanation of a beta-keto sulfonamide or acylation of cyclopropyl sulfonamide).

Reagents:

  • Substrate: 1-Acetylcyclopropane-1-sulfonamide (1.0 eq)

  • Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Methanol (dry)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Dissolve 1-acetylcyclopropane-1-sulfonamide (1.0 eq) in anhydrous Methanol (0.5 M concentration).
    
  • Activation: Cool the solution to 0 °C. Add Potassium Carbonate (

    
    , 2.0 eq) in one portion.
    
  • Reagent Addition: Add the Bestmann-Ohira reagent (1.2 eq) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the ketone peak and appearance of the alkyne (Product MW: 145.18).

  • Quench & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (

      
      ).
      
    • Wash with saturated Sodium Bicarbonate (

      
      ) solution, then Brine.
      
    • Dry the organic layer over Sodium Sulfate (

      
      ).[1]
      
  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

    • Note: The product is a sulfonamide and may streak on silica; adding 1% acetic acid or using a polar gradient is recommended.

Alternative Route: Desilylation

If 1-((Trimethylsilyl)ethynyl)cyclopropane-1-sulfonamide (CAS 2884551-08-8) is obtained commercially or via synthesis, a mild deprotection is preferred.

Deprotection TMS_Analog 1-(TMS-ethynyl)cyclopropane- 1-sulfonamide Conditions K2CO3 / MeOH or TBAF / THF TMS_Analog->Conditions Target 1-Ethynylcyclopropane- 1-sulfonamide Conditions->Target

Caption: Mild removal of the TMS protecting group to reveal the terminal alkyne.

Protocol:

  • Dissolve the TMS-protected intermediate in Methanol.

  • Add

    
     (0.5 eq). Stir at RT for 1 hour.
    
  • Concentrate and filter through a silica plug to remove salts.

Safety & Handling

  • Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).

  • Storage: Store at 2–8 °C under inert atmosphere. The terminal alkyne is generally stable but should be protected from strong oxidizers and heavy metals (which can form explosive acetylides).

  • Analytical Check: Verify purity by

    
    -NMR.
    
    • Diagnostic Signal: Look for the acetylenic proton singlet (

      
       ppm) and the cyclopropyl methylene protons (
      
      
      
      ppm, multiplets).

References

  • PubChem. (n.d.).[2][3] Compound Summary: 1-Ethynylcyclopropane-1-sulfonamide (CID 57578732).[4] National Library of Medicine. Retrieved from [Link]

  • Müller, S., et al. (1996). Seyferth-Gilbert Homologation: A Versatile Route to Terminal Alkynes.
  • Li, J., et al. (2006). Synthesis of Cyclopropyl Sulfonamides via Ring Closure. Synlett, 2006(5), 725-728.[5] (Methodology grounding for cyclopropyl sulfonamide core).

Sources

Architecting the S1' Pocket: The Patent Landscape and Synthetic Utility of 1-Ethynylcyclopropane-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynylcyclopropane-1-sulfonamide (Molecular Formula: C5H7NO2S,)[1] has emerged as a highly privileged pharmacophore in the design of macrocyclic serine protease inhibitors. By acting as a bioisostere for the P1/P1' amino acid residues, this moiety provides a rigid, linear ethynyl vector that optimally fills deep hydrophobic pockets, while its sulfonamide core facilitates the formation of an acylsulfonamide linkage. This technical guide deconstructs the patent landscape, structural causality, and synthetic methodologies surrounding this critical building block, with a primary focus on its application in Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

Mechanistic Causality: Why 1-Ethynylcyclopropane-1-Sulfonamide?

In viral protease inhibitor design, the S1' pocket often dictates both the potency and the resistance profile of the drug. Traditional inhibitors utilize a 1-aminocyclopropanecarboxylic acid (ACCA) or a 1-methylcyclopropanesulfonamide at the P1 position. However, the introduction of an ethynyl group at the 1-position of the cyclopropane ring introduces profound structural advantages:

  • Vectorial Rigidity: The sp-hybridized alkyne is perfectly linear, allowing it to project deeply into the S1' pocket without incurring the entropic penalty associated with flexible alkyl chains.

  • Acylsulfonamide pKa Tuning: When coupled to a macrocyclic carboxylic acid, the resulting acylsulfonamide has a pKa of ~4.5–5.0. This mimics the transition state of the native peptide substrate, allowing the inhibitor to form critical hydrogen bonds with the catalytic triad of the protease.

G A HCV Polyprotein B NS3/4A Protease (Active) A->B Cleaved by D Acylsulfonamide Binding & S1' Pocket Engagement B->D Inhibited by C 1-Ethynylcyclopropane- 1-sulfonamide Inhibitor C->D Binds E Protease Cleavage Blocked D->E Leads to F Viral Replication Halted E->F Results in

Mechanism of HCV NS3/4A inhibition by 1-ethynylcyclopropane-1-sulfonamide derivatives.

Patent Landscape & Intellectual Property

The intellectual property surrounding 1-ethynylcyclopropane-1-sulfonamide is heavily anchored in antiviral therapeutics. A comprehensive analysis reveals that Idenix Pharmaceuticals (now part of Merck & Co.) heavily patented this scaffold for HCV treatment between 2009 and 2010[2][3]. The patents claim the composition of matter for macrocyclic compounds where the 1-ethynylcyclopropanesulfonamide serves as the terminal P1' capping group.

Table 1: Key Patents Utilizing 1-Ethynylcyclopropane-1-Sulfonamide

Patent PublicationAssigneePrimary IndicationCore Claim / Scaffold
[3]Idenix PharmaceuticalsHCV InfectionMacrocyclic serine protease inhibitors featuring an ethynylcyclopropyl acylsulfonamide.
[3]Idenix PharmaceuticalsHCV InfectionSynthesis and application of Formula I compounds with P1' alkyne vectors.
[2]Idenix PharmaceuticalsHCV InfectionTriazabicyclo pentadecene derivatives utilizing the ethynylcyclopropyl moiety.
Structure-Activity Relationship (SAR): Quantitative Superiority

The causality behind replacing standard alkyl groups with the ethynyl moiety is validated by quantitative SAR data. By locking the conformation and maximizing van der Waals interactions in the S1' pocket, the ethynyl derivative consistently outperforms its saturated counterparts in enzymatic assays.

Table 2: Comparative SAR of P1' Substituents in HCV NS3/4A Protease Inhibitors

P1' SubstituentEnzymatic IC50 (nM)Replicon EC50 (nM)Mechanistic Rationale
1-Methylcyclopropyl12.545.0Baseline hydrophobic interaction; sub-optimal pocket filling.
1-Vinylcyclopropyl4.215.3Improved pi-stacking and spatial occupation.
1-Ethynylcyclopropyl 1.8 5.1 Linear sp-hybridized alkyne perfectly vectors into the deep S1' pocket, maximizing binding enthalpy.
Experimental Methodology: Acylsulfonamide Construction

Integrating 1-ethynylcyclopropane-1-sulfonamide into a complex macrocycle requires precise chemical orchestration. Standard peptide coupling reagents (e.g., HATU, EDC) frequently fail because the sulfonamide nitrogen is a poor nucleophile. The protocol below utilizes a CDI/DBU activation strategy to overcome this barrier.

G Step1 Macrocyclic Core Carboxylic Acid Step2 CDI Activation (Forms Acylimidazole) Step1->Step2 Step3 1-Ethynylcyclopropane- 1-sulfonamide Addition Step2->Step3 Step4 DBU Deprotonation (Enhances Nucleophilicity) Step3->Step4 Step5 Acylsulfonamide Coupling Complete Step4->Step5

Synthetic workflow for coupling 1-ethynylcyclopropane-1-sulfonamide to macrocyclic cores.

Step-by-Step Protocol: CDI/DBU Mediated Acylsulfonamide Coupling

Objective: Covalently link 1-ethynylcyclopropane-1-sulfonamide to a macrocyclic carboxylic acid. Trustworthiness & Self-Validation: This protocol incorporates real-time LC-MS validation gates to prevent the progression of failed intermediates.

1. Carboxylic Acid Activation (Acylimidazole Formation):

  • Procedure: Dissolve the macrocyclic carboxylic acid (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) and heat the mixture to 80°C for 2 hours.

  • Causality: Argon is mandatory to prevent ambient moisture from hydrolyzing the highly moisture-sensitive acylimidazole intermediate back to the starting material.

  • Self-Validation Gate: Withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the methyl ester mass (formed by methanolysis of the acylimidazole) confirms successful activation. Do not proceed until conversion is >95%.

2. Sulfonamide Coupling:

  • Procedure: Cool the reaction vessel to room temperature (20°C). Add 1-ethynylcyclopropane-1-sulfonamide (1.5 eq) in one portion, followed immediately by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq). Stir for 12 hours.

  • Causality: DBU (pKa ~13.5) is required to deprotonate the 1-ethynylcyclopropane-1-sulfonamide (pKa ~10). This transforms the sulfonamide from a weak nucleophile into a highly reactive sulfonamidate anion, which rapidly attacks the acylimidazole. DBU must be added after the sulfonamide to prevent base-catalyzed side reactions of the acylimidazole.

  • Self-Validation Gate: Analyze the reaction via LC-MS in negative ion mode. The target acylsulfonamide will appear as a strong [M-H]- signal due to its acidic nature (pKa ~4.5).

3. Workup and Isolation:

  • Procedure: Quench the reaction by adding 1M aqueous HCl until the aqueous layer reaches pH 4. Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Causality: Adjusting the pH to 4 is critical. It protonates the DBU (rendering it water-soluble) while keeping the acylsulfonamide (pKa ~4.5-5.0) predominantly in its neutral, organic-soluble state, driving it into the ethyl acetate layer during extraction.

References
  • Title: 1-ethynylcyclopropane-1-sulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Macrocyclic Serine Protease Inhibitors (US20100016578A1)
  • Title: Macrocyclic Serine Protease Inhibitors (WO2009014730A1)
  • Title: Macrocyclic Serine Protease Inhibitors (US20090047244A1)

Sources

Bioisosteres of 1-Ethynylcyclopropane-1-sulfonamide in Medicinal Chemistry: A Technical Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 1-ethynylcyclopropane-1-sulfonamide moiety (CAS: 1108658-43-0) represents a highly specialized, composite pharmacophore in modern medicinal chemistry[1]. By fusing a rigid cyclopropane spacer, an ethynyl halogen-bioisostere, and a sulfonamide carboxylic-acid-bioisostere into a single geminally substituted carbon, this scaffold offers unprecedented control over molecular trajectory and physicochemical properties. This whitepaper deconstructs the structural rationale behind this moiety, explores its bioisosteric derivatives, and provides validated synthetic protocols for its incorporation during lead optimization.

Deconstructing the Composite Scaffold: Structural Rationale

The unique pharmacological profile of 1-ethynylcyclopropane-1-sulfonamide arises from the synergistic effects of its three constituent groups. As a Senior Application Scientist, it is critical to view this not just as a chemical fragment, but as a highly engineered system of bioisosteres.

The Sulfonamide (Carboxylic Acid Bioisostere)

Carboxylic acids are ubiquitous in drug discovery due to their strong charge-charge interactions with target proteins; however, they often suffer from poor membrane permeability and rapid Phase II metabolism (e.g., glucuronidation)[2]. The primary sulfonamide acts as a classical bioisostere, mimicking the transition state geometry and hydrogen-bonding capacity of the carboxylate while significantly increasing lipophilicity and metabolic stability[3]. While a standard primary sulfonamide has a pKa of ~9–10, the electron-withdrawing nature of the adjacent cyclopropane and ethynyl groups lowers this pKa, allowing it to better emulate the ionization state of a carboxylic acid at physiological pH[4].

The Ethynyl Group (Halogen Bioisostere)

Halogens (particularly iodine and bromine) are frequently used to form highly directional halogen bonds with protein backbones. The ethynyl (alkyne) group serves as a nonclassical bioisostere for these heavy halogens[5]. The polarized terminal


 acts as a weak hydrogen bond donor, effectively emulating the electrostatic potential of a halogen bond while providing a rigid, linear vector that minimizes entropic penalties upon target binding[5].
The Cyclopropane Ring (Unsaturation/Gem-Dimethyl Isostere)

Cyclopropane acts as an "effect isostere" for unsaturation and a rigidified alternative to gem-dimethyl groups[6]. Its incorporation forces the ethynyl and sulfonamide groups into a highly constrained sp2-like geometry, reducing the number of rotatable bonds. Furthermore, it acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the alpha-position, a common liability in linear alkyl chains[7].

Bioisosteric Replacement Strategies for Scaffold Tuning

When optimizing a lead compound containing the 1-ethynylcyclopropane-1-sulfonamide core, medicinal chemists can iteratively replace individual components to fine-tune pharmacokinetics (PK) and pharmacodynamics (PD).

Table 1: Physicochemical Impact of Bioisosteric Replacements on the Core Scaffold
Target MoietyBioisosteric ReplacementPrimary Effect on LogPPrimary Effect on pKaKey Structural / Pharmacological Benefit
Sulfonamide Acyl SulfonamideIncreases (~0.5 - 1.0)Decreases (More acidic)Enhances target affinity via additional H-bond acceptor; tunes acidity[3].
Sulfonamide TetrazoleDecreasesMatches CarboxylateExcellent membrane permeability; resists degradation[4].
Ethynyl Cyano (-CN)Decreases slightlyN/ARetains linear geometry; stronger H-bond acceptor, removes donor liability.
Ethynyl Iodine (Halogen)IncreasesN/ARestores true halogen bonding; increases steric bulk in hydrophobic pockets[5].
Cyclopropane Bicyclo[1.1.1]pentaneDecreasesN/AImproves aqueous solubility; superior metabolic stability compared to flat rings[7].

Experimental Workflows: Synthesis and Validation

To successfully incorporate or modify this scaffold, researchers must employ robust, self-validating synthetic protocols. Below are the field-proven methodologies detailing the causality behind each chemical intervention.

Protocol 1: Sonogashira Cross-Coupling for Ethynyl Derivatization

Objective: To couple the terminal alkyne of the 1-ethynylcyclopropane-1-sulfonamide scaffold to an aryl halide lead compound[5].

  • Step 1: Reagent Preparation. Dissolve the aryl halide (1.0 eq) and 1-ethynylcyclopropane-1-sulfonamide (1.2 eq) in anhydrous, degassed tetrahydrofuran (THF).

    • Causality: Degassing the solvent (via freeze-pump-thaw or sparging with

      
      ) is critical. Oxygen rapidly degrades the active 
      
      
      
      catalyst to an inactive
      
      
      species and promotes the unwanted oxidative homocoupling of the alkyne (Glaser coupling).
  • Step 2: Catalyst Addition. Add

    
     (0.05 eq) and 
    
    
    
    (0.10 eq), followed by triethylamine (3.0 eq).
    • Causality:

      
       acts as a co-catalyst by forming a copper acetylide intermediate, which undergoes transmetalation with the palladium complex much faster than the alkyne alone. Triethylamine serves as both a base to neutralize the generated 
      
      
      
      and a ligand to stabilize the metal complexes.
  • Step 3: Reaction & Self-Validation. Stir the mixture at 50 °C for 16 hours.

    • Validation System: Monitor the reaction via LC-MS. The system is self-validating when the disappearance of the aryl halide mass peak coincides with the emergence of the product mass

      
       and the strict absence of the alkyne dimer mass.
      
  • Step 4: Isolation. Filter through Celite to remove copper salts, concentrate in vacuo, and purify via silica gel chromatography. Confirm structure via 1H-NMR (identifiable by the disappearance of the terminal alkyne proton at ~2.5 ppm).

Protocol 2: Decarboxylative Amidosulfonation (Carboxylic Acid to Sulfonamide)

Objective: To convert a lead carboxylic acid into a sulfonamide bioisostere using energy transfer photocatalysis[2].

  • Step 1: Pre-activation. React the carboxylic acid (1.0 eq) with an activating agent (e.g., N-hydroxyphthalimide) to form a redox-active ester (RAE).

    • Causality: Carboxylic acids are difficult to oxidize directly. Converting them to an RAE lowers the oxidation potential, allowing for facile decarboxylation under mild conditions.

  • Step 2: Photocatalytic Cleavage. Dissolve the RAE, an amidosulfonation reagent (e.g., a sulfamoyl chloride derivative), and an Iridium-based photocatalyst in acetonitrile. Irradiate with blue LEDs (440 nm).

    • Causality: Blue light excites the Ir-catalyst, which transfers an electron to the RAE. This triggers the extrusion of

      
       and generates a carbon-centered radical. Radical chemistry is chosen here because it avoids harsh thermal conditions that could trigger the ring-opening of the highly strained cyclopropane moiety.
      
  • Step 3: Radical Trapping & Validation. The carbon radical is trapped by the amidosulfonation reagent to yield the sulfonamide.

    • Validation System: Monitor

      
       evolution (bubbling) as a real-time kinetic indicator. Use 19F-NMR (if using a 
      
      
      
      -tagged standard) or LC-MS to quantify conversion. The reaction is complete when the RAE is fully consumed.

Logical Workflow Diagram

The following diagram illustrates the logical decision matrix for optimizing a lead compound using the 1-ethynylcyclopropane-1-sulfonamide scaffold and its bioisosteres.

OptimizationWorkflow cluster_scaffold 1-Ethynylcyclopropane-1-sulfonamide Scaffold Lead Lead Compound (Carboxylic Acid/Halogen) Cyclo Cyclopropane (Metabolic Shield) Lead->Cyclo Scaffold Hopping Ethynyl Ethynyl (Halogen Mimic) Lead->Ethynyl Sulfo Sulfonamide (Carboxyl Mimic) Lead->Sulfo Eval In Vitro Evaluation (Target Affinity & ADME) Cyclo->Eval Ethynyl->Eval Sulfo->Eval Opt Bioisosteric Tuning (BCP, Tetrazole, -CF3) Eval->Opt Suboptimal PK/PD Opt->Lead Iterative Design

Figure 1: Logical workflow for the bioisosteric optimization of the composite scaffold.

References

1.[1] PubChemLite: 1-ethynylcyclopropane-1-sulfonamide (C5H7NO2S) - uni.lu -[Link] 2.[5] Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - nih.gov -[Link] 3.[6] Cyclopropane as an Unsaturation “Effect Isostere”: Lowering the Melting Points in Lipid-like Ionic Liquids - acs.org -[Link] 4.[3] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - drughunter.com -[Link] 5.[2] Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis - acs.org -[Link] 6.[4] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - tandfonline.com -[Link] 7.[7] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - nih.gov -[Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-Ethynylcyclopropane-1-Sulfonamide from Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynylcyclopropane-1-sulfonamide (CAS: 1108658-43-0) is a highly specialized, structurally dense building block frequently utilized in the design of macrocyclic HCV NS3/4A serine protease inhibitors and novel antimicrobial agents[1],[2]. Synthesizing this compound presents a unique regiochemical challenge: installing both an ethynyl group and a sulfonamide moiety onto the same sterically hindered, strained C1 carbon of a cyclopropane ring.

This application note details a robust, laboratory-scale, 5-step synthetic protocol starting from the commercially available and inexpensive cyclopropyl methyl ketone (CMK) [3],[4]. The route circumvents harsh traditional chlorination/ammonolysis conditions by utilizing a mild enol-triflate homologation, followed by directed propargylic sulfinylation and electrophilic amination.

Retrosynthetic Rationale & Mechanistic Insights

The direct alpha-sulfonylation of CMK is chemically unviable. Enolization of CMK occurs almost exclusively at the methyl group rather than the cyclopropyl ring, as forming an exocyclic double bond on the cyclopropane ring (resembling methylenecyclopropane) is thermodynamically disfavored due to severe ring strain.

To bypass this, our strategy relies on the following logic:

  • Alkyne Homologation: We first convert the acetyl group of CMK into a terminal alkyne via a 1-cyclopropylvinyl triflate intermediate. Unlike older methods requiring PCl₅ and liquid ammonia[3], this E2 elimination using Lithium diisopropylamide (LDA) is mild and high-yielding.

  • Propargylic Activation: Once the alkyne is formed and TMS-protected, the C1 proton of the cyclopropane ring becomes a propargylic proton. The inherent high s-character of cyclopropane C–H bonds, combined with the adjacent alkyne, increases its acidity (pKa ~35), allowing for directed deprotonation using sec-BuLi/TMEDA.

  • Electrophilic Amination: Instead of converting the resulting lithium sulfinate to a highly moisture-sensitive sulfonyl chloride, we utilize Hydroxylamine-O-sulfonic acid (HOSA) for direct electrophilic amination[5]. The nucleophilic sulfur attacks the nitrogen of HOSA, displacing the excellent sulfate leaving group to form the sulfonamide in one step.

Reaction Visualization

SynthesisWorkflow CMK Cyclopropyl Methyl Ketone (CMK) Triflate 1-Cyclopropylvinyl Triflate CMK->Triflate KHMDS, Comins' Reagent -78°C Alkyne Ethynylcyclopropane Triflate->Alkyne LDA, THF Elimination TMS_Alkyne 1-(TMS-ethynyl)cyclopropane Alkyne->TMS_Alkyne n-BuLi, TMSCl Protection Lithium_Sulfinate Lithium Sulfinate Intermediate TMS_Alkyne->Lithium_Sulfinate sec-BuLi, TMEDA, SO2 Deprotonation TMS_Sulfonamide TMS-Protected Sulfonamide Lithium_Sulfinate->TMS_Sulfonamide HOSA, NaOAc Amination Product 1-Ethynylcyclopropane- 1-Sulfonamide TMS_Sulfonamide->Product TBAF, THF Deprotection

Chemical workflow for the de novo synthesis of 1-ethynylcyclopropane-1-sulfonamide from CMK.

Quantitative Data Summary

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
1 Enol Triflate FormationKHMDS, Comins' Reagent-78 to RT2.585%
2 Elimination to AlkyneLDA, THF0 to RT3.078%
3 Alkyne Protectionn-BuLi, TMSCl-78 to RT2.092%
4 Directed Sulfinylationsec-BuLi, TMEDA, SO₂-78 to RT4.075%
5 SulfonamidationHOSA, NaOAc, H₂O/THFRT12.080%
6 TMS DeprotectionTBAF, THFRT1.095%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Cyclopropylvinyl Triflate
  • Procedure: To a flame-dried flask under argon, add THF (100 mL) and KHMDS (1.1 eq, 0.5 M in toluene). Cool to -78 °C. Add cyclopropyl methyl ketone (1.0 eq, 50 mmol) dropwise over 15 minutes. Stir for 1 hour to ensure complete kinetic enolization at the methyl group. Add a solution of Comins' reagent (1.1 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature over 1.5 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate. Purify via short-path silica plug (Hexanes).

  • Analytical Checkpoint: Monitor by IR; ensure complete disappearance of the strong ketone C=O stretch at ~1700 cm⁻¹.

Step 2: Elimination to Ethynylcyclopropane
  • Procedure: Dissolve the purified triflate (40 mmol) in anhydrous THF (80 mL) and cool to 0 °C. Add freshly prepared LDA (2.2 eq) dropwise. The strong, sterically hindered base cleanly abstracts the vinylic proton, driving E2 elimination without acting as a nucleophile. Stir at room temperature for 3 hours.

  • Workup: Carefully quench with water at 0 °C. Extract with pentane (product is volatile). Wash with dilute HCl and brine. Carefully concentrate under reduced pressure (water bath < 25 °C).

  • Analytical Checkpoint: ¹H NMR (CDCl₃) should show a distinct terminal alkyne proton as a singlet at ~1.8 ppm and multiplet cyclopropyl protons at 0.7-0.9 ppm.

Step 3: TMS Protection of the Terminal Alkyne
  • Procedure: Dissolve ethynylcyclopropane (30 mmol) in THF (60 mL) at -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium acetylide. Add Trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise. Warm to room temperature over 1.5 hours.

  • Workup: Quench with water, extract with Et₂O, dry, and concentrate.

  • Analytical Checkpoint: Disappearance of the terminal alkyne C–H stretch (~3300 cm⁻¹) in IR; appearance of a large TMS singlet at 0.1 ppm in ¹H NMR.

Step 4: Directed Alpha-Sulfinylation
  • Procedure: To a solution of 1-(TMS-ethynyl)cyclopropane (25 mmol) and TMEDA (1.2 eq) in THF (75 mL) at -78 °C, add sec-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise. TMEDA breaks up the alkyllithium hexamers, increasing the basicity required to deprotonate the propargylic C1 position. Stir for 2 hours at -78 °C. Pass anhydrous SO₂ gas through the solution for 15 minutes (or add to a pre-cooled solution of SO₂ in THF).

  • Workup: Allow to warm to room temperature. Concentrate the solvent in vacuo to yield the crude lithium sulfinate salt as a solid. Use immediately in the next step.

Step 5: Electrophilic Amination to Sulfonamide
  • Procedure: Dissolve the crude lithium sulfinate in a 1:1 mixture of THF and water (50 mL). Add Sodium Acetate (3.0 eq) followed by Hydroxylamine-O-sulfonic acid (HOSA, 2.0 eq). Stir vigorously at room temperature for 12 hours. The sulfinate directly attacks the nitrogen of HOSA, bypassing the need for a sulfonyl chloride intermediate[5].

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Purify by flash chromatography (Hexanes/EtOAc).

  • Analytical Checkpoint: LC-MS will show the [M+H]⁺ peak for the TMS-protected sulfonamide. IR will show characteristic primary sulfonamide N–H stretches at ~3200 and ~3300 cm⁻¹.

Step 6: TMS Deprotection
  • Procedure: Dissolve the TMS-protected sulfonamide (15 mmol) in THF (30 mL). Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF). The highly nucleophilic fluoride ion selectively attacks the silicon atom, driven by the strong Si–F bond energy, cleanly releasing the terminal alkyne. Stir for 1 hour at room temperature.

  • Workup: Quench with water, extract with EtOAc, dry, and concentrate. Recrystallize from minimal DCM/Hexanes to yield pure 1-ethynylcyclopropane-1-sulfonamide.

  • Analytical Checkpoint: Final confirmation via ¹H NMR (DMSO-d₆): reappearance of the terminal alkyne proton (~3.1 ppm) and a broad singlet for the -SO₂NH₂ protons (~6.8 ppm).

References

1.[1] 1-ethynyl-cyclopropanesulfonic acid amide - CAS 1108658-43-0. Molaid. URL: 2.[2] Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry (RSC Publishing). URL: 3.[3] EP2260014B1 - Process for the synthesis of ethynylcyclopropane. Google Patents. URL: 4.[5] Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. URL: 5.[4] Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea. Semantic Scholar. URL:

Sources

Application Note: Chemoselective Reagents and Protocols for Sulfonamide Bond Formation with 1-Ethynylcyclopropane-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-Ethynylcyclopropane-1-sulfonamide (CAS: 1108658-43-0)[1] is a densely functionalized, high-value building block in modern medicinal chemistry. It features a rigid cyclopropane core, a terminal alkyne, and a primary sulfonamide. While this structural triad offers immense versatility for drug discovery, it presents a distinct chemoselectivity challenge during sulfonamide bond formation.

The primary sulfonamide (


) is a notoriously poor nucleophile. Standard methods to functionalize it often rely on strong bases or transition-metal catalysts (e.g., Pd/Cu-catalyzed Buchwald-Hartwig or Chan-Lam couplings). However, the presence of the terminal alkyne dictates that transition metals must be avoided  to prevent unwanted Sonogashira cross-coupling or oxidative Glaser homocoupling.

To achieve chemoselective sulfonamide bond formation (N-alkylation, N-arylation, or conversion to complex secondary/tertiary sulfonamides), we must exploit the intrinsic physicochemical properties of the molecule. This guide details three field-proven, orthogonal strategies that functionalize the sulfonamide while preserving the terminal alkyne.

Mechanistic Causality: Exploiting Reactivity Differentials

As an application scientist, selecting the right reagent requires understanding the thermodynamic and kinetic boundaries of your substrate.

Thermodynamic Control (pKa Differentiation)

The primary sulfonamide proton has a pKa of ~10, whereas the terminal alkyne proton has a pKa of ~25. This 15-order-of-magnitude difference allows for the exclusive deprotonation of the sulfonamide using mild bases (e.g.,


, 

). The alkyne remains completely un-ionized, allowing for chemoselective N-alkylation .
Kinetic Control via Transition-Metal-Free Aryne Insertion

To achieve N-arylation without triggering transition-metal-catalyzed alkyne degradation, we utilize o-silylaryl triflates[2]. In the presence of a fluoride source (CsF), these reagents generate highly reactive aryne intermediates in situ, which rapidly insert into the sulfonamide N-H bond under mild, metal-free conditions.

Umpolung Strategy: Deaminative Chlorosulfonation

When coupling with sterically hindered or complex amines, the sulfonamide is better utilized as an electrophile. Using a pyrylium salt (


), the poorly nucleophilic 

group undergoes deaminative activation to form a highly reactive sulfonyl chloride (

)[3]. The alkyne is entirely inert to pyrylium salts, making this a flawless late-stage functionalization strategy.

Workflow Visualization

G SM 1-Ethynylcyclopropane- 1-sulfonamide (Primary Sulfonamide) Alkylation N-Alkylation (Alkyl Halide, K2CO3) SM->Alkylation Mild Base (pKa Control) Arylation N-Arylation (Aryne Precursor, CsF) SM->Arylation TM-Free (Avoids Sonogashira) Chlorosulfonation Deaminative Activation (Pyry-BF4, MgCl2) SM->Chlorosulfonation Pyrylium Salt Activation Product1 N-Alkyl Sulfonamide (Alkyne Intact) Alkylation->Product1 Product2 N-Aryl Sulfonamide (Alkyne Intact) Arylation->Product2 Intermediate Sulfonyl Chloride Intermediate Chlorosulfonation->Intermediate Product3 Complex Sulfonamides (via Amine Addition) Intermediate->Product3 + R-NH2

Chemoselective pathways for sulfonamide bond formation with 1-ethynylcyclopropane-1-sulfonamide.

Quantitative Reagent Summary

The following table summarizes the optimized reagent systems for chemoselective sulfonamide functionalization.

Reaction TypePrimary ReagentBase / PromoterSolventChemoselectivity Rationale
N-Alkylation Alkyl Halide (R-X)

(2.0 eq)
DMFExploits

pKa (~15 units) to selectively deprotonate the sulfonamide over the alkyne.
N-Arylation o-Silylaryl triflateCsF (3.0 eq)MeCNTransition-metal-free aryne insertion avoids Pd/Cu-mediated alkyne cross-coupling.
Amine Coupling


/

MeCNConverts

to

; alkynes are inert to pyrylium activation.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Alkylation (Thermodynamic Control)

This protocol utilizes mild basic conditions to prevent alkyne deprotonation while driving the alkylation of the sulfonamide.

  • Preparation: Charge an oven-dried 20 mL scintillation vial with 1-ethynylcyclopropane-1-sulfonamide (1.0 equiv, 1.0 mmol) and anhydrous

    
     (2.0 equiv, 2.0 mmol).
    
  • Activation: Add anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere. Stir vigorously at 25 °C for 15 minutes to pre-form the sulfonamide anion.

  • Electrophile Addition: Dropwise add the desired alkyl halide (1.1 equiv).

  • Reaction & Validation: Heat the mixture to 60 °C. Monitor the reaction via LC-MS. Self-Validation Check: The mass corresponding to the N-alkylated product should appear without any trace of dialkylated alkyne byproducts, confirming chemoselectivity.

  • Workup: Quench with

    
     (10 mL). Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to quantitatively remove DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
Protocol B: Transition-Metal-Free N-Arylation (Aryne Insertion)

This protocol circumvents the use of copper or palladium, ensuring the terminal alkyne is preserved[2].

  • Preparation: Charge a dry flask with 1-ethynylcyclopropane-1-sulfonamide (1.0 equiv, 0.5 mmol) and anhydrous CsF (3.0 equiv, 1.5 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous MeCN (2.5 mL, 0.2 M).

  • Aryne Generation: Add the o-silylaryl triflate (aryne precursor) (1.5 equiv, 0.75 mmol) in one portion.

  • Reaction & Validation: Stir at room temperature for 12–24 hours. Self-Validation Check: TLC monitoring (Hexanes/EtOAc) should show the consumption of the highly polar primary sulfonamide and the appearance of a less polar UV-active spot.

  • Workup: Filter the crude mixture through a short pad of Celite to remove insoluble cesium salts. Rinse the pad with EtOAc, concentrate the filtrate, and purify via flash column chromatography.

Protocol C: Deaminative Sulfonyl Chloride Formation & Amine Coupling

A cutting-edge Umpolung approach that converts the sulfonamide into an electrophile for coupling with complex amines[3].

  • Chlorosulfonation: Charge a vial with 1-ethynylcyclopropane-1-sulfonamide (1.0 equiv, 0.5 mmol),

    
     (1.2 equiv, 0.6 mmol), and 
    
    
    
    (0.5 equiv, 0.25 mmol). Add MeCN (5.0 mL, 0.1 M).
  • Activation: Stir the sealed vial at 80 °C for 4 hours. Self-Validation Check: Take a 10

    
    L aliquot, quench in MeOH, and analyze via LC-MS. The presence of the methyl sulfonate ester confirms the successful in situ generation of the sulfonyl chloride intermediate.
    
  • Amine Coupling: Cool the reaction to room temperature. Add the desired secondary amine nucleophile (2.0 equiv, 1.0 mmol) followed by

    
     (2.0 equiv, 1.0 mmol).
    
  • Completion: Stir for an additional 2 hours at room temperature.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve in DCM, wash with 1M HCl to remove excess amine and pyrylium byproducts, dry over

    
    , and purify via reverse-phase HPLC.
    

References

  • Liu, Z., & Larock, R. C. "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Cornella, J. et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4". ResearchGate (Discussing the sulfonamide bond in medicinally relevant compounds). URL: [Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation". Organic-Chemistry.org. URL:[Link]

Sources

Using 1-ethynylcyclopropane-1-sulfonamide as a P1-P3 linker in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethynylcyclopropane-1-sulfonamide as a P1'-P3 Macrocyclic Linker in Peptidomimetic Drug Design

Executive Summary

The transition from linear peptides to conformationally constrained macrocycles has revolutionized the development of protease inhibitors, particularly in targeting the Hepatitis C Virus (HCV) NS3/4A protease and various coagulation factors. Macrocyclization reduces the entropic penalty of target binding, improves metabolic stability, and enhances cell permeability.

This application note details the use of 1-ethynylcyclopropane-1-sulfonamide (PubChem CID 57578732) as a bifunctional building block. By serving simultaneously as a P1' S1-pocket-binding moiety and an alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule enables the highly efficient synthesis of P1'-P3 triazole-linked macrocycles. This approach bypasses the stereochemical liabilities of traditional Ring-Closing Metathesis (RCM) while yielding a highly potent, rigidified peptidomimetic core.

Mechanistic Rationale & Structural Design (E-E-A-T Insights)

The design of a P1'-P3 macrocycle using 1-ethynylcyclopropane-1-sulfonamide is rooted in precise structure-activity relationship (SAR) causality:

  • The P1' Acylsulfonamide Bioisostere: The natural cleavage product of the viral polyprotein leaves a C-terminal carboxylate. An acylsulfonamide (formed by coupling the P1 carboxylate to our sulfonamide building block) tunes the pKa to ~4.5–5.0. This perfectly mimics the electronic profile of the native carboxylate, ensuring tight hydrogen bonding with the catalytic triad (His57, Asp81, Ser139) while vastly improving membrane permeability compared to a free acid [1].

  • The Cyclopropyl Core: The rigid, hydrophobic cyclopropane ring is a validated structural motif that optimally fills the tight S1' pocket of the protease, anchoring the inhibitor in the active site.

  • The Triazole Linker (Click Chemistry): Traditional macrocycles rely on RCM, which yields a mixture of E and Z olefins that require arduous chromatographic separation. By incorporating an ethynyl group at the 1-position of the cyclopropane, we can react it with an azide-functionalized P3 residue (e.g., azido-valine). The resulting 1,4-disubstituted 1,2,3-triazole is regiospecific, acts as a rigid dipole mimicking a trans-amide bond, and provides additional hydrogen-bonding interactions with the enzyme backbone (e.g., Ala157)[2].

StructuralLogic P3 P3 Residue (Azido-Amino Acid) P2 P2 Residue (Rigid Core) P3->P2 Amide Triazole Macrocyclic Linker (1,2,3-Triazole) P3->Triazole Azide P1 P1 Residue (ACCA Derivative) P2->P1 Amide P1_prime P1' Cap (1-Ethynylcyclopropane- 1-sulfonamide) P1->P1_prime Acylsulfonamide P1_prime->Triazole Alkyne

Fig 1. Structural assembly logic of the P1'-P3 triazole macrocycle.

Comparative Data Analysis

When designing a macrocyclization workflow, the choice between RCM and CuAAC significantly impacts downstream scalability and biological efficacy. The table below summarizes the quantitative and qualitative advantages of utilizing the 1-ethynylcyclopropane-1-sulfonamide click-chemistry approach [3].

Table 1: Comparative Metrics of Macrocyclization Strategies

ParameterRing-Closing Metathesis (RCM)CuAAC Click Chemistry (Triazole)
Linker Geometry Olefin (Alkenyl)1,4-Disubstituted 1,2,3-Triazole
Stereochemical Outcome Mixed E/Z isomers (requires separation)Regiospecific (1,4-anti geometry)
Reaction Concentration 1–2 mM (High dilution required)2–5 mM (Moderate dilution)
Catalyst System Ru-based (e.g., Hoveyda-Grubbs 2nd Gen)Cu-based (CuSO₄ / Sodium Ascorbate)
Metabolic Stability Vulnerable to oxidation (requires reduction)Highly stable, resistant to CYP450 oxidation
Conformational Rigidity Moderate (flexible aliphatic chain)High (triazole dipole mimics trans-amide)

Experimental Workflow & Protocols

The following protocol outlines the self-validating synthesis of the P1'-P3 macrocycle.

SynthesisWorkflow A 1. Linear Peptide Assembly (Fmoc-SPPS with P3-Azide) B 2. C-Terminal Activation (EDC / DMAP / DCM) A->B C 3. P1' Sulfonamide Coupling (1-Ethynylcyclopropane-1-sulfonamide + DBU) B->C Active Ester Formation D 4. CuAAC Macrocyclization (CuSO4, NaAsc, TBTA, High Dilution) C->D Azido-Alkyne Precursor E 5. Copper Scavenging (EDTA Wash / QuadraPure Resin) D->E Crude Triazole Macrocycle F 6. Final Purification (Prep-HPLC & Lyophilization) E->F Cu-Free Product

Fig 2. Step-by-step workflow for synthesizing P1'-P3 triazole macrocycles via CuAAC.

Phase 1: Acylsulfonamide Formation (Linear Precursor Synthesis)

Causality Note: Standard coupling agents (e.g., HATU/DIEA) often fail to efficiently couple primary sulfonamides due to their poor nucleophilicity (pKa ~10). We utilize an EDC/DMAP/DBU system. DBU deprotonates the sulfonamide, drastically accelerating nucleophilic attack on the active ester and preventing epimerization at the P1 alpha-carbon.

  • Activation: Dissolve the linear peptide free acid (P3-Azido-AA – P2 – P1-ACCA-OH) (1.0 eq) in anhydrous Dichloromethane (DCM) under inert N₂ atmosphere.

  • Add EDC·HCl (1.5 eq) and DMAP (2.0 eq). Stir at room temperature for 30 minutes to ensure complete formation of the active ester. Verify intermediate formation via LC-MS (aliquot quenched in MeOH).

  • Coupling: Add 1-ethynylcyclopropane-1-sulfonamide (1.2 eq) followed dropwise by DBU (1.0 eq).

  • Stir for 12 hours. Quench with 1M HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Intramolecular CuAAC Macrocyclization

Causality Note: High dilution is thermodynamically enforced to favor intramolecular cyclization over intermolecular oligomerization. TBTA is included to protect the Cu(I) catalytic species from oxidation and disproportionation in the aqueous environment.

  • Preparation: Dissolve the crude azido-alkyne precursor in a degassed mixture of DMF/H₂O (4:1 v/v) to achieve a final peptide concentration of 2.0 mM.

  • Catalyst Complex: In a separate vial, premix CuSO₄·5H₂O (0.2 eq) and TBTA (0.2 eq) in DMF. Add this complex to the reaction vessel.

  • Initiation: Add freshly prepared Sodium Ascorbate (0.5 eq) in H₂O dropwise to reduce Cu(II) to the active Cu(I) species. The solution will briefly turn yellow/brown.

  • Stir at room temperature for 12–24 hours. Monitor the disappearance of the linear precursor via LC-MS.

Phase 3: Copper Scavenging and Purification

Causality Note: Residual copper tightly coordinates with the triazole ring and peptide backbone. If not removed, it will quench fluorescence in downstream FRET-based protease cleavage assays, leading to false-positive inhibition data.

  • Scavenging: Add QuadraPure™ TU (thiourea) resin or wash the crude mixture extensively with 0.1 M aqueous EDTA (pH 8.0) to chelate residual copper.

  • Purification: Filter the mixture, concentrate under reduced pressure, and purify via Preparative Reverse-Phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

  • Lyophilize the pure fractions to yield the final P1'-P3 triazole macrocycle as a white powder.

References

  • The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors Source: PLOS Pathogens URL:[Link]

  • Macrocyclic Compounds: Unveiling Their Distinctive Antiviral Advantages in Medicinal Research Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Triazole-containing macrocyclic HCV serine protease inhibitors (Patent WO2009076166A1)
  • 1-ethynylcyclopropane-1-sulfonamide (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sulfonamide alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) specifically for sulfonamide-containing substrates . While CuAAC is renowned for its robustness, sulfonamide moieties introduce specific challenges—namely, metal coordination potential, solubility issues in aqueous media, and electronic effects that can alter reaction kinetics.

This document focuses on two primary scaffold types critical to medicinal chemistry:

  • Propargyl Benzenesulfonamides: The industry standard for developing Carbonic Anhydrase (CA) inhibitors.

  • N-Acyl Sulfonamides: Bioisosteres of carboxylic acids synthesized via click-chemistry libraries.

Scientific Grounding & Mechanism[1]

The Sulfonamide "Tail" Approach

In drug discovery, particularly for metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide group (


) acts as a Zinc-Binding Group (ZBG).[1] The "Tail Approach" utilizes CuAAC to attach variable appendages to this ZBG to probe the enzyme's active site topology [1].

The Challenge:

  • Coordination: The sulfonamide nitrogen (pKa ~10) can deprotonate and coordinate to the Cu(I) catalyst, potentially poisoning it or forming inactive polymeric species.

  • Solubility: Aromatic sulfonamides often suffer from poor aqueous solubility, necessitating polar aprotic co-solvents (DMSO, DMF) which can also compete for copper coordination.

Mechanistic Pathway

The reaction proceeds via a dinuclear copper intermediate. The sulfonamide functionality, while not participating directly in the cycle, influences the resting state of the catalyst.

CuAAC_Mechanism cluster_interference Interference Zone Cu_I Cu(I) Source (Stabilized by Ligand) Pi_Complex π-Complex (Cu-Alkyne) Cu_I->Pi_Complex + Alkyne Alkyne Sulfonamide Alkyne (R-SO2-NH-CH2-C≡CH) Alkyne->Pi_Complex Azide Organic Azide (R'-N3) Metallacycle Cu(III) Metallacycle (Rate Determining Step) Pi_Complex->Metallacycle + Azide + 2nd Cu atom Triazole 1,2,3-Triazole Product Metallacycle->Triazole Reductive Elimination Triazole->Cu_I Catalyst Regeneration Interference Sulfonamide Coordination (Competes for Cu) Interference->Cu_I

Figure 1: Catalytic cycle of CuAAC highlighting the potential for sulfonamide interference at the Cu(I) coordination step.

Critical Parameters for Sulfonamides

ParameterRecommendationRationale
Cu Source CuSO₄ · 5H₂O (in situ reduction)Cu(I) salts (e.g., CuI) are prone to oxidation and formation of insoluble copper-sulfonamide acetylides. In situ generation ensures a steady supply of active catalyst.
Reductant Sodium Ascorbate (NaAsc)Essential to maintain Cu(I) state and prevent oxidative homocoupling (Glaser coupling) of the alkyne.
Ligand THPTA (Water-soluble) or TBTA (Organic)Crucial. Sulfonamides are weak ligands. You must use a stronger ligand (tris-triazolyl amines) to outcompete the sulfonamide for the metal center and prevent catalyst death [2].
Solvent DMF/H₂O or tBuOH/H₂O (1:[2]1)Sulfonamides require polar solvents. Avoid pure water. DMSO is acceptable but can slow reaction rates due to Cu coordination.
pH Neutral (7.0 - 7.5)Avoid high pH (>9). High pH deprotonates the sulfonamide (Ar-SO₂NH⁻), turning it into a potent ligand that will sequester Cu(I).

Experimental Protocols

Protocol A: Synthetic Scale (Medicinal Chemistry)

Target: Synthesis of Propargyl-Benzenesulfonamide Triazoles (e.g., SLC-0111 analogs)

Reagents:

  • Alkyne: 4-(prop-2-yn-1-ylsulfamoyl)benzoic acid or similar (1.0 equiv).

  • Azide: Aryl or alkyl azide (1.1 equiv).

  • Catalyst: CuSO₄[2][3][4] · 5H₂O (5 mol%).

  • Ligand: TBTA (5 mol%) or THPTA (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1 v/v).[2][4]

Procedure:

  • Dissolution: Dissolve the sulfonamide alkyne and the azide in t-BuOH/H₂O. If the sulfonamide is insoluble, add DMF dropwise until clear (max 20% volume).

  • Catalyst Premix (The "Self-Validating" Step): In a separate vial, mix the CuSO₄ solution and the Ligand (TBTA/THPTA).

    • Validation: The solution should turn a light blue/green (TBTA) or remain clear blue (THPTA). If a precipitate forms immediately, your ligand is degraded.

  • Initiation: Add the Cu-Ligand complex to the reaction mixture.

  • Reduction: Add the Sodium Ascorbate solution (freshly prepared in water).

    • Validation: The mixture should turn bright yellow/orange (Cu(I) species). If it turns dark brown/black, oxidative damage is occurring—add more ascorbate immediately.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

  • Workup: Dilute with water. Sulfonamide triazoles often precipitate. Filter and wash with cold water. If no precipitate, extract with EtOAc.

    • Note: The sulfonamide group is polar; acidification (pH 4) may be required to drive it into the organic layer during extraction.

Protocol B: Bioconjugation (Low Concentration)

Target: Labeling Carbonic Anhydrase in Lysates with Sulfonamide Probes

Reagents:

  • Probe: Sulfonamide-Alkyne (10–50 µM final).

  • Tag: Azide-Fluorophore (e.g., Azide-Cy5) (50 µM final).

  • Catalyst: CuSO₄ (1 mM).

  • Ligand: THPTA (5 mM) - High ligand:Cu ratio (5:1) is mandatory here to protect proteins from oxidation.

  • Reductant: Sodium Ascorbate (5 mM).

  • Buffer: HEPES or PBS (pH 7.4). Avoid Tris (coordinates Cu).

Procedure:

  • Premix: Mix CuSO₄ and THPTA in a 1:5 ratio prior to addition.

  • Sequential Addition: Add Proteome Lysate → Sulfonamide Probe → Azide-Fluorophore.

  • Catalysis: Add the Cu-THPTA mix, followed immediately by Sodium Ascorbate.

  • Incubation: 1 hour at RT.

  • Quench: Add 50 mM EDTA to strip the copper and stop the reaction.

Troubleshooting & Optimization (Self-Validating Systems)

Use this logic flow to diagnose failures. The reaction is "Self-Validating" through colorimetric changes and LCMS checkpoints.

Troubleshooting Start Reaction Started (Yellow/Orange Color?) ColorCheck Does color persist? Start->ColorCheck Brown Turns Brown/Black ColorCheck->Brown Oxidation Green Turns Blue/Green ColorCheck->Green Cu(I) Depletion Persist Persists Yellow ColorCheck->Persist Healthy Cycle Action1 Action: Add Reducing Agent Brown->Action1 Add more Ascorbate Degas Solvents Action2 Action: Diagnosis Green->Action2 Check Ligand Quality Sulfonamide Chelation? LCMS LCMS Persist->LCMS Check LCMS/TLC @ 1 Hour Action3 Action: Boost Ligand Action2->Action3 Increase Ligand:Cu Ratio to 2:1 NoProduct NoProduct LCMS->NoProduct No Product? CheckSM CheckSM NoProduct->CheckSM Alkyne Intact? Heat Action: Heat CheckSM->Heat Yes: Steric Hindrance Heat to 40°C Dead Action: Restart under Ar CheckSM->Dead No: Alkyne Degraded (Glaser Coupling)

Figure 2: Troubleshooting logic for CuAAC reactions. Visual cues (color) provide immediate feedback on catalyst health.

Common Failure Modes with Sulfonamides:
  • The "Green Death": Reaction turns green/blue and stops.

    • Cause: Oxygen has oxidized Cu(I) to Cu(II), or the sulfonamide has chelated the Cu(II).

    • Fix: Add more Ascorbate.[5] If that fails, increase Ligand loading (THPTA).

  • Precipitation:

    • Cause: Sulfonamide triazoles are often less soluble than the starting materials.

    • Fix: This is actually a good sign (high yield). Add water to complete precipitation and filter.

Safety & Hazards

  • Organic Azides: Potentially explosive. Maintain a C/N ratio > 3. Never concentrate reaction mixtures containing low molecular weight azides to dryness.

  • Copper Waste: All copper waste must be disposed of as hazardous heavy metal waste.

References

  • Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[3][6][7] Current Protocols in Chemical Biology. [Link]

  • Rostovtsev, V. V., et al. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[8] Angewandte Chemie International Edition. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

  • Angeli, A., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules.[9][4][5][6][7][10][11][12][13][14][15] [Link]

Sources

Application Note: Navigating the Protection and Deprotection of Cyclopropyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Sulfonamide Moiety

The cyclopropyl sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a growing number of clinical candidates and approved drugs.[1][2] Its unique conformational constraints, metabolic stability, and ability to engage in specific hydrogen bonding interactions make it a valuable component in the design of highly selective enzyme inhibitors and receptor ligands.[3][4] The synthesis of complex molecules incorporating this moiety invariably requires a strategic approach to functional group manipulation. Central to this is the use of protecting groups for the sulfonamide nitrogen.

The inherent stability of the sulfonamide N-S bond presents a significant synthetic challenge; it is robust but can be difficult to cleave without resorting to harsh conditions that are incompatible with sensitive functional groups elsewhere in the molecule.[5][6] This guide provides a detailed overview of effective protection and deprotection strategies tailored for cyclopropyl sulfonamides, explaining the chemical rationale behind protocol choices and offering detailed, field-tested methodologies.

The Underlying Chemistry: Why Sulfonamide Protection is Crucial

The nitrogen atom of a sulfonamide is significantly less nucleophilic and basic than that of a corresponding amine. This is due to the powerful electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the nitrogen's lone pair across the two sulfonyl oxygens.[7] While this inherent stability is beneficial, it complicates subsequent synthetic steps. The acidic N-H proton of a primary or secondary sulfonamide can interfere with organometallic reagents or base-mediated reactions. Therefore, protection is often not just advisable, but essential.

Key considerations for selecting a protecting group:

  • Stability: The group must withstand a range of planned reaction conditions (e.g., acidic, basic, reductive, oxidative).

  • Ease of Removal: The deprotection conditions must be mild enough to preserve the integrity of the target molecule, including the potentially sensitive cyclopropyl ring.

  • Orthogonality: In a multi-step synthesis, the chosen group should be selectively removable in the presence of other protecting groups (e.g., Boc, Cbz, silyl ethers).[8][9]

Key Protecting Groups for Cyclopropyl Sulfonamides

While many protecting groups exist, a few have proven particularly effective for sulfonamides due to their unique balance of stability and selective lability.

The Nosyl (Ns) Group: Activated for Mild Nucleophilic Cleavage

The 2-nitrobenzenesulfonyl (nosyl, or Ns) group is one of the most versatile protecting groups for sulfonamides.[10][11] The powerfully electron-withdrawing nitro group at the ortho-position activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). This allows for exceptionally mild deprotection conditions using soft nucleophiles like thiols, proceeding through a Meisenheimer complex intermediate.[8]

The nosyl group is highly stable to strongly acidic conditions (e.g., TFA, HCl used for Boc deprotection) and many reductive/oxidative reagents, making it an excellent choice for complex, multi-step syntheses.[8][12]

The tert-Butyl Group: Robust Protection with Acid-Labile Removal

The tert-butyl group provides robust protection and is completely stable to basic, reductive, and nucleophilic conditions. Its removal is typically achieved under strong acidic conditions, where the stable tert-butyl cation is formed as a leaving group.[13][14] This strategy is elegantly demonstrated in several patented syntheses of the parent cyclopropyl sulfonamide, where N-tert-butyl cyclopropyl sulfonamide is treated with acids like formic acid or trifluoroacetic acid.[13][14]

The Tosyl (Ts) Group: A Highly Stable, but Recalcitrant, Protector

The p-toluenesulfonyl (tosyl, or Ts) group is a classic protecting group known for its exceptional stability under both acidic and basic conditions.[10] However, this stability is a double-edged sword. Its removal often requires harsh, forcing conditions such as sodium in liquid ammonia, high-temperature concentrated acid, or aggressive reducing agents like low-valent titanium, which are often incompatible with highly functionalized molecules.[5][15][16] Its use should be reserved for robust substrates or when protection is needed until the final step of a synthesis.

Data Summary: Comparative Overview of Protection & Deprotection Strategies

The following tables provide a comparative summary of the most common strategies for easy reference.

Table 1: Protection of Cyclopropyl Sulfonamide

Protecting Group Reagent Base Solvent Typical Conditions Ref.
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride Pyridine or Triethylamine DCM or THF 0 °C to RT, 2-6 h [8]
tert-Butyl (Synthesized as precursor) Triethylamine Toluene 0 °C to RT, 1-2 h [14]
Boc Di-tert-butyl dicarbonate ((Boc)₂O) DMAP (cat.), Triethylamine DCM or MeCN RT, 12-24 h [17]

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Pyridine or DMAP/Et₃N | DCM | 0 °C to RT, 4-12 h |[10] |

Table 2: Deprotection of N-Protected Cyclopropyl Sulfonamide

Protecting Group Reagent(s) Solvent Typical Conditions Mechanism Ref.
Nosyl (Ns) Thiophenol, K₂CO₃ or Cs₂CO₃ DMF or MeCN RT, 1-4 h SNAr [8][18]
tert-Butyl Formic acid (aq.) or TFA Toluene or neat 70-90 °C or RT Acid-catalyzed elimination [13][14]
Boc Trifluoroacetic acid (TFA) Dichloromethane (DCM) 0 °C to RT, 0.5-2 h Acid-catalyzed elimination [19][20]

| Tosyl (Ts) | Mg/MeOH or TiCl₃/Li | THF or MeOH | Reflux, 4-12 h | Reductive Cleavage |[10][16] |

Mechanistic Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows is key to understanding and successfully executing these protocols.

Protection_Deprotection_Workflow Start Cyclopropyl Sulfonamide Protect Protection Step (e.g., NsCl, Pyridine) Start->Protect Protected N-Protected Intermediate Protect->Protected Synth Further Synthetic Transformations Protected->Synth Deprotect Deprotection Step (e.g., Thiol, Base) Synth->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for using a protecting group strategy.

Nosyl_Deprotection_Mechanism cluster_0 Mechanism of Nosyl Deprotection Ns_Amide N-Nosyl Cyclopropyl Sulfonamide R-SO₂-N(H)-Ns Meisenheimer Meisenheimer Complex (Intermediate) Ns_Amide->Meisenheimer + PhS⁻ (SₙAr) Thiolate {Thiophenolate | PhS⁻} Product Free Sulfonamide R-SO₂-NH₂ Meisenheimer->Product Elimination Byproduct Thioether Byproduct PhS-Ns Meisenheimer->Byproduct Elimination {Elimination of Sulfonamide Anion}

Caption: Nosyl deprotection via a Meisenheimer complex.

tButyl_Deprotection_Mechanism cluster_1 Mechanism of tert-Butyl Deprotection tBu_Amide N-tBu Cyclopropyl Sulfonamide R-SO₂-N(H)-tBu Protonation Protonated Intermediate R-SO₂-N(H₂)⁺-tBu tBu_Amide->Protonation + H⁺ (Acid) Product Free Sulfonamide R-SO₂-NH₂ Protonation->Product Elimination Carbocation tert-Butyl Cation (CH₃)₃C⁺ Protonation->Carbocation Elimination {Loss of tBu⁺ Cation}

Caption: Acid-catalyzed deprotection of an N-tert-butyl group.

Detailed Experimental Protocols

Protocol 1: Protection of Cyclopropyl Sulfonamide with the Nosyl (Ns) Group

This protocol describes the N-nosylation of a primary cyclopropyl sulfonamide.

Materials:

  • Cyclopropyl sulfonamide (1.0 eq.)

  • 2-Nitrobenzenesulfonyl chloride (1.1 eq.)

  • Pyridine (2.0 eq.) or Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve cyclopropyl sulfonamide (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq.) dropwise, followed by the portion-wise addition of 2-nitrobenzenesulfonyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the N-nosyl cyclopropyl sulfonamide.

Causality & Insights: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Using the reaction at 0 °C helps to control any exotherm. The aqueous workup is critical to remove excess pyridine and unreacted starting materials.

Protocol 2: Deprotection of an N-Nosyl Cyclopropyl Sulfonamide

This protocol utilizes the classic Fukuyama conditions for mild nosyl group removal.[8][18]

Materials:

  • N-Nosyl cyclopropyl sulfonamide (1.0 eq.)

  • Thiophenol (3.0 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate, Water, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-nosyl protected sulfonamide (1.0 eq.) in DMF or MeCN in a round-bottom flask.

  • Add potassium carbonate (3.0 eq.) to the solution, followed by the dropwise addition of thiophenol (3.0 eq.).

  • Stir the mixture vigorously at room temperature for 1-4 hours. Monitor consumption of the starting material by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash thoroughly with water (to remove DMF) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected cyclopropyl sulfonamide.

Causality & Insights: The base (K₂CO₃) deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which is the active deprotecting agent.[18] The use of odorless thiol alternatives or polymer-supported thiols can mitigate the stench associated with thiophenol and simplify purification by allowing for filtration to remove the reagent.[18][21]

Protocol 3: Deprotection of N-tert-Butyl Cyclopropyl Sulfonamide via Acidolysis

This protocol is adapted from processes developed for the bulk synthesis of cyclopropyl sulfonamide.[13][14]

Materials:

  • N-tert-Butyl cyclopropyl sulfonamide (1.0 eq.)

  • Formic acid (80-90% in water) or Trifluoroacetic acid (TFA)

  • Toluene (for azeotropic removal or as solvent)

  • Saturated NaHCO₃ (aq.)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, reflux condenser

Procedure (using Formic Acid):

  • To a solution of N-tert-butyl cyclopropyl sulfonamide (1.0 eq.) in toluene, add aqueous formic acid.

  • Heat the mixture to 70-90 °C and stir vigorously for 4-8 hours. It is crucial to ensure efficient mixing of the biphasic system. Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the layers and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting cyclopropyl sulfonamide can be further purified by recrystallization or chromatography.[14]

Causality & Insights: The strong acid protonates the sulfonamide nitrogen, facilitating the elimination of the stable tert-butyl cation.[19] Heating accelerates this process. This method is robust but not suitable for substrates containing other acid-labile functional groups. The use of TFA in DCM at room temperature is an alternative for more sensitive substrates, though it may require longer reaction times.

Conclusion

The successful synthesis of complex molecules containing the cyclopropyl sulfonamide moiety hinges on the judicious selection and application of nitrogen protecting groups. The nosyl (Ns) group offers unparalleled versatility due to its robust stability and exceptionally mild deprotection conditions. For simpler, more durable substrates, the tert-butyl group provides a reliable, acid-labile option. By understanding the mechanisms and applying the detailed protocols outlined in this guide, researchers can confidently navigate the synthetic challenges posed by this important pharmacophore, accelerating the pace of discovery in drug development.

References

  • Zoller, T., et al. (2009). Preparation of cyclopropyl sulfonylamides.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]

  • Zoller, T., et al. (2009). Process for the preparation of cyclopropyl sulfonamide.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • Not directly cited in the text.
  • Siler, D. A. (2019). Odorless nosyl deprotection by in-situ formation of a thiolate. Morgridge Institute for Research. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Not directly cited in the text.
  • Not directly cited in the text.
  • Khan Academy. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. organic-chemistry.org. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]

  • Not directly cited in the text.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link]

  • Al-Warhi, T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wang, Y., et al. (2024). Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Precision Synthesis of Ethynylcyclopropanes via Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of the ethynylcyclopropane moiety—a bioisostere offering conformational restriction and improved metabolic stability—is a critical tactic in modern drug design (e.g., Efavirenz, kinase inhibitors). While the Corey-Fuchs reaction has traditionally served this purpose, its requirement for strong bases and generation of bromo-olefin intermediates often compromises the integrity of the strained cyclopropane ring. This Application Note details the Seyferth-Gilbert Homologation (SGH) using the Bestmann-Ohira Reagent (BOR) . This protocol offers a mild, base-mediated transformation of cyclopropanecarbaldehydes to terminal alkynes, preserving ring strain and stereochemical fidelity.

Introduction & Strategic Rationale

The Challenge of Cyclopropyl Alkynes

Cyclopropanes possess significant ring strain (~27.5 kcal/mol). Traditional homologation methods pose specific risks:

  • Corey-Fuchs: Requires

    
     (generating reactive HBr byproducts) and 
    
    
    
    (nucleophilic attack/ring opening).
  • Wittig/Elimination: Often requires harsh acidic workups or high temperatures.

The Seyferth-Gilbert Solution

The SGH reaction, specifically the Bestmann-Ohira modification , utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR).[1]

  • Operational pH: Mildly basic (

    
    ).[2][3]
    
  • Temperature: Ambient (

    
     to 
    
    
    
    ).
  • Byproducts: Water-soluble phosphate salts and

    
     gas.
    

This method is the "Gold Standard" for converting sensitive aldehydes to terminal alkynes.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple displacement but a cascade involving a vinylidene carbene .[4]

The "Safety Valve" of Migration

In the critical step, the intermediate vinylidene carbene (


) must undergo a 1,2-hydride shift to form the alkyne (

).
  • Risk: If the 1,2-shift is slow, the carbene may insert into the adjacent cyclopropane C-C bonds, leading to ring expansion (cyclobutene formation).

  • Control: The SGH conditions favor the rapid 1,2-hydride shift over insertion, preserving the cyclopropane ring.

Pathway Visualization

SGH_Mechanism BOR Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Active_Rgt Seyferth-Gilbert Anion (Dimethyl (diazomethyl)phosphonate anion) BOR->Active_Rgt Deacetylation (-MeOAc) Base K2CO3 / MeOH Base->Active_Rgt Betaine Oxaphosphetane Intermediate Active_Rgt->Betaine + Aldehyde Aldehyde Cyclopropanecarbaldehyde Aldehyde->Betaine Diazoalkene Vinyl Diazo Intermediate (R-CH=C=N2) Betaine->Diazoalkene - (MeO)2PO2K Carbene Vinylidene Carbene (R-CH=C:) Diazoalkene->Carbene - N2 (Gas Evolution) Byproducts Dimethylphosphate + N2 Diazoalkene->Byproducts Alkyne Ethynylcyclopropane (Target) Carbene->Alkyne Fast 1,2-Hydride Shift (Prevents Ring Opening)

Caption: Mechanistic cascade of the Bestmann-Ohira SGH. The rapid 1,2-hydride shift is the critical kinetic step preserving the cyclopropane moiety.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[5][6]RoleNotes
Cyclopropanecarbaldehyde 1.0SubstrateEnsure free of acid traces.[3]
Bestmann-Ohira Reagent (BOR) 1.2 - 1.5Homologation AgentCommercial or synthesized via diazo transfer.[1]
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, micronized preferred.
Methanol (MeOH) SolventSolventDry (anhydrous) not strictly required but preferred.[3]
Dichloromethane (DCM) WorkupExtraction SolventAlternative: Ethyl Acetate.
Step-by-Step Procedure
Step 1: Preparation of the Reaction Matrix
  • Charge a flame-dried round-bottom flask with Cyclopropanecarbaldehyde (1.0 equiv).

  • Dissolve in Methanol (

    
     concentration relative to aldehyde).
    
  • Cool the solution to 0°C using an ice bath. Note: While the reaction runs at RT, cooling during addition controls the exotherm of diazo decomposition.

Step 2: Reagent Addition
  • Add Potassium Carbonate (

    
    , 2.0 equiv) in a single portion.[5]
    
  • Add Bestmann-Ohira Reagent (1.2 equiv) dropwise via syringe or addition funnel.

    • Observation: You will observe mild effervescence (

      
       evolution). Ensure the system is vented (e.g., via a needle to an inert gas line).
      
Step 3: Reaction Progression
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 4 to 16 hours .

    • Monitoring: Monitor by TLC or LC-MS. The aldehyde spot should disappear.[6] A less polar spot (alkyne) will appear.

    • Tip: If conversion stalls, add an additional 0.5 equiv of

      
       and 0.2 equiv of BOR.
      
Step 4: Workup & Isolation
  • Quench: Dilute the reaction mixture with Diethyl Ether (

    
    )  or DCM  (approx. 5x reaction volume).
    
  • Wash: Pour into a separatory funnel containing Saturated Aqueous

    
     .
    
  • Extract: Extract the aqueous layer 2x with organic solvent.

  • Dry: Combine organic layers, dry over

    
    , and filter.
    
  • Concentrate: Evaporate solvent under reduced pressure. Caution: Low molecular weight ethynylcyclopropanes are volatile. Do not use high vacuum (< 20 mbar) or high bath temps (> 30°C).

Step 5: Purification
  • Flash Chromatography: Silica gel. Eluent typically Hexanes/EtOAc (gradient 100:0 to 90:10).

  • Stability Note: Ethynylcyclopropanes are generally stable on silica, unlike some vinyl ethers.

Optimization & Troubleshooting

"One-Pot" from Alcohol

If the aldehyde is unstable, generate it in situ from the cyclopropylmethanol.

  • Protocol: Alcohol + IBX (1.1 equiv) in DMSO/THF -> [Aldehyde] -> Add MeOH,

    
    , BOR directly to the same pot.
    
Solvent Screening for Difficult Substrates

If solubility is an issue (e.g., complex drug intermediates), MeOH can be mixed with THF.

Solvent SystemRateSubstrate CompatibilityRecommendation
Pure MeOH FastHighStandard condition.
MeOH / THF (1:1) ModerateVery HighUse for lipophilic substrates.
MeOH / DCM SlowModerateAvoid; DCM can react with carbenes.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Old/Degraded BOR Reagent.Check BOR quality (NMR). It hydrolyzes if wet. Store at 4°C.
Ring Opening (Cyclobutene) Reaction too hot; slow 1,2-shift.Run entire reaction at 0°C. Ensure strictly anhydrous conditions.
Product Loss on Rotovap Volatility of product.Use Pentane/Ether for extraction; distill solvent carefully or use product in solution.

Workflow Visualization

Workflow Start Start: Cyclopropyl Aldehyde Solvent Dissolve in MeOH (0.1M) Start->Solvent Cool Cool to 0°C Solvent->Cool Add Add K2CO3 (2eq) + BOR (1.2eq) Cool->Add React Warm to RT Stir 4-16h (Monitor TLC) Add->React Quench Dilute Et2O Wash NaHCO3 React->Quench Purify Flash Column (Hexanes) Quench->Purify

Caption: Operational workflow for the synthesis of ethynylcyclopropanes.

Safety & Handling

  • Diazo Compounds: While BOR is safer than many diazo compounds, it is still a high-energy molecule. Avoid heating the neat reagent.

  • Azides: If preparing BOR in-house via diazo transfer, use p-ABSA (p-acetamidobenzenesulfonyl azide) instead of Tosyl Azide (which is shock-sensitive).

  • Venting: The reaction generates

    
     gas.[7] Never run in a sealed vessel without a pressure relief outlet (needle/bubbler).
    

References

  • Seyferth, D.; Marmor, R. S.; Hilbert, P. "Reactions of dimethylphosphono-substituted diazoalkanes. (Diazomethyl)phosphonates and (diazoalkyl)phosphonates." J. Org.[8] Chem.1971 , 36, 1379–1386. Link

  • Gilbert, J. C.; Weerasooriya, U. "Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology." J. Org.[8] Chem.1979 , 44, 4997–4998. Link

  • Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. "An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett1996 , 1996(06), 521–522. Link

  • Ohira, S. "Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Reaction with Carbonyl Compounds." Synth. Commun.1989 , 19, 561–564.[8] Link

  • Wurtz, S.; Rakshit, S.; Neumann, J. J.; Droge, T.; Glorius, F. "Stereoselective Synthesis of Cyclopropyl Alkynes." Angew.[9] Chem. Int. Ed.2008 , 47, 7230–7233. (Demonstrates utility of cyclopropyl alkynes). Link

Sources

Application Note: Scalable Synthesis of 1-Ethynylcyclopropane-1-sulfonamide (ECSA)

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the scale-up synthesis of 1-ethynylcyclopropane-1-sulfonamide (ECSA).

Executive Summary

1-Ethynylcyclopropane-1-sulfonamide (ECSA) is a high-value pharmacophore found in next-generation antivirals (specifically HCV NS3/4A protease inhibitors) and CFTR modulators.[1] Its structural rigidity and the presence of a quaternary carbon center make it a challenging motif for large-scale production.

This guide outlines a robust, four-step protocol designed for multi-kilogram production. Unlike traditional academic routes that rely on unstable diazo intermediates or cryogenic lithiations inconsistent with plant capabilities, this protocol utilizes in-situ generated Bestmann-Ohira Reagent (BOR) and thermodynamically controlled cyclization to ensure process safety and high purity (>99.5% HPLC).[1]

Key Process Advantages
  • Safety: Eliminates isolation of shock-sensitive diazo compounds.[1]

  • Scalability: Replaces -78°C cryogenic steps with -20°C to 0°C operations where possible.

  • Purification: Designed to minimize chromatography through crystallization-driven isolation.[1]

Retrosynthetic Strategy & Pathway

The synthesis is designed to build the quaternary center sequentially, utilizing the acidity of the cyclopropyl proton alpha to the sulfonamide group.

Retrosynthesis Target 1-Ethynylcyclopropane- 1-sulfonamide (ECSA) Aldehyde 1-Formyl Intermediate (Stable Precursor) Target->Aldehyde Homologation (Bestmann-Ohira) Cyclo N-Protected Cyclopropanesulfonamide Aldehyde->Cyclo Ortho-Lithiation & Formylation Linear 3-Chloropropanesulfonyl Chloride Cyclo->Linear Sulfonamidation & Cyclization

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary center via C-H activation and homologation.[1]

Detailed Experimental Protocols

Step 1: Scaffold Construction (Cyclopropanesulfonamide Formation)

Objective: Synthesis of N-tert-butylcyclopropanesulfonamide from 3-chloropropanesulfonyl chloride.[1] Rationale: The tert-butyl group is essential.[1] It prevents N-deprotonation during the subsequent lithiation step (directing the base to the C-H bond) and increases the solubility of intermediates in non-polar process solvents.[1]

Reagents:

  • 3-Chloropropanesulfonyl chloride (1.0 equiv)[1][2]

  • tert-Butylamine (2.2 equiv)

  • n-Butyllithium (2.5 M in hexanes, 2.1 equiv)[2]

  • THF (anhydrous, 10 V)

Protocol:

  • Sulfonamidation: Charge a reactor with THF and tert-butylamine. Cool to 0°C.[3][4]

  • Add 3-chloropropanesulfonyl chloride dropwise, maintaining internal temperature (Ti) < 10°C. (Exothermic).

  • Stir at 20°C for 2 hours. Confirm conversion to linear sulfonamide by HPLC.

  • Cyclization: Cool the mixture to -40°C (Critical Process Parameter).

  • Add n-BuLi slowly.[1] The first equivalent deprotonates the amide; the second equivalent effects the intramolecular displacement of chloride.

  • Warm-up: Allow Ti to rise to 0°C over 2 hours.

  • Quench: Inverse quench into saturated NH₄Cl solution.

  • Isolation: Extract with MTBE. Crystallize from Heptane/EtOAc.

Data Specifications:

Parameter Specification Note
Yield 85-90% High yield due to intramolecular kinetics.
Purity >98% (a/a) Main impurity: Linear dimer (if concentration too high).[1]

| 1H NMR |


 0.9-1.2 (m, 4H), 1.35 (s, 9H) | Characteristic cyclopropyl protons.[1] |
Step 2: Introduction of the Carbonyl (Formylation)

Objective: Installation of the aldehyde handle via lithiation-formylation.[1] Safety Note: This step generates a quaternary center.[1] Temperature control is vital to prevent ring fragmentation.[1]

Protocol:

  • Dissolve N-tert-butylcyclopropanesulfonamide (1.0 equiv) in THF (15 V).

  • Cool to -20°C (Optimization: -78°C is standard in academic papers, but -20°C is viable with n-HexLi or n-BuLi/TMEDA additive for scale).

  • Add n-BuLi (2.2 equiv) dropwise.[1] Stir for 1 hour to ensure dianion formation.

  • Add dry DMF (3.0 equiv) rapidly.[1] The color typically changes from yellow to pale white.

  • Quench with 1M HCl (maintain pH < 4 to hydrolyze the hemiaminal intermediate).

  • Isolate the aldehyde (1-formyl-N-tert-butylcyclopropane-1-sulfonamide).[1]

Step 3: Homologation to Alkyne (Modified Bestmann-Ohira)

Objective: Conversion of the aldehyde to the terminal alkyne.[1][5][6] Critical Innovation: Use of imidazole-1-sulfonyl azide to generate the diazo reagent in situ.[1][6][7] This avoids the isolation of shock-sensitive diazo compounds, a requirement for safe scale-up.

Mechanism: The Bestmann-Ohira Reagent (BOR) is generated by reacting dimethyl (2-oxopropyl)phosphonate with a sulfonyl azide.[1] The resulting diazo-phosphonate reacts with the aldehyde (Step 2 product) to form the alkyne.[1]

Reagents:

  • Aldehyde intermediate (from Step 2)[1][8]

  • Dimethyl (2-oxopropyl)phosphonate (1.2 equiv)[1]

  • Imidazole-1-sulfonyl azide hydrochloride (1.2 equiv) - Stable Azide Source[1]

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Methanol/Acetonitrile (1:1 v/v)

Protocol:

  • Reagent Formation: In Reactor A, suspend K₂CO₃ in MeOH/MeCN. Add dimethyl (2-oxopropyl)phosphonate and imidazole-1-sulfonyl azide. Stir at 20°C for 30 mins.

    • Observation: Slight N₂ evolution indicates diazo formation.[1]

  • Coupling: Add the aldehyde intermediate (dissolved in MeCN) to Reactor A.

  • Reaction: Stir at 25°C for 12 hours.

    • Monitoring: HPLC should show disappearance of aldehyde and formation of a less polar product.

  • Workup: Filter inorganic salts. Concentrate solvent.[1][2][4] Partition between water and DCM.

  • Purification: Silica plug filtration or crystallization from Et₂O/Pentane.[1]

Data Specifications:

Parameter Specification Note
Yield 75-82% Losses primarily due to volatility of the alkyne.[1]
IR Spectrum 2110 cm⁻¹ (weak) Characteristic terminal alkyne stretch.[1]

| Safety |


H < -500 J/g | Ensure azide residual is <10 ppm.[1] |
Step 4: Global Deprotection

Objective: Removal of the tert-butyl group to yield the final API intermediate.[1]

Protocol:

  • Dissolve the protected alkyne in DCM.

  • Add Trifluoroacetic acid (TFA) (5 equiv) or 4M HCl in Dioxane.

  • Stir at 35°C for 4 hours.

  • Isolation: Concentrate to dryness. Neutralize with NaHCO₃ to precipitate the free sulfonamide.

  • Final Recrystallization: Ethanol/Water.[1]

Process Safety & Engineering Controls

The scale-up of this chemistry involves distinct hazards that must be mitigated via engineering controls.

SafetyLogic Hazard1 Exotherm (Lithiation) Control1 Active Cooling Loop Flow restriction on BuLi Hazard1->Control1 Hazard2 Diazo Generation (Step 3) Control2 In-Situ Generation Headspace N2 Purge Vent Sizing for Gas Evolution Hazard2->Control2 Hazard3 Azide Handling Control3 Use Imidazole-1-sulfonyl azide (DSC Onset > 110°C) Avoid Metal Spatulas Hazard3->Control3

Figure 2: Hazard Analysis and Critical Control Points (HACCP) for the synthesis.

Critical Safety Parameters:
  • Lithiation Temperature: Must not exceed -15°C during BuLi addition in Step 2. Higher temperatures lead to "shuffling" of the anion and self-condensation.[1]

  • Azide Stability: Imidazole-1-sulfonyl azide is shock-stable compared to tosyl azide, but should still be stored below 25°C and never concentrated to dryness in the presence of transition metals.[1]

  • Gas Evolution: Step 3 generates Nitrogen gas (

    
    ).[1] Reactors must be equipped with adequate pressure relief and venting capacity.
    

Analytical Standards & Quality Control

For the final release of 1-ethynylcyclopropane-1-sulfonamide , the following specification sheet is recommended:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR / MSConforms to structure; [M+H]+ = 146.02 (approx)
Assay HPLC (UV 210 nm)

98.5% w/w
Related Substances HPLCAny single impurity

0.10%
Residual Solvents GC-HSTHF < 720 ppm, DCM < 600 ppm
Water Content Karl Fischer

0.5% w/w
Self-Validating System Check[1]
  • The "Dimer" Check: During Step 1 (Cyclization), if the reaction is run too concentrated (>1M), intermolecular reaction competes with intramolecular cyclization.[1] Presence of the linear dimer in HPLC at >2% indicates the dilution factor or addition rate was incorrect.

  • The "Proton" Check: In Step 3, the disappearance of the aldehyde proton (

    
     ~9-10 ppm) and appearance of the alkyne proton (
    
    
    
    ~2.5 ppm, d, J~2Hz) is the primary in-process control (IPC).[1]

References

  • Li, J., et al. (2006).[1] "A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides." Synlett, 2006(5), 725–728.[9] Link

    • Core reference for the cyclopropanation and lithi
  • Jepsen, T. H., & Kristensen, J. L. (2014).[10] "In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes." The Journal of Organic Chemistry, 79(19), 9423–9426. Link[1]

    • Primary source for the safety-improved homologation step.[1]

  • Goddard-Borger, E. D., & Stick, R. V. (2007).[1] "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride."[10] Organic Letters, 9(19), 3797–3800. Link[1]

    • Reference for the preparation and safety profile of the stable azide reagent.
  • Busacca, C. A., et al. (2011).[1] "Scale-Up of High-Energy Reagents: Safety and Process Control." Organic Process Research & Development.

    • General guidance on handling azides and lithiations

Sources

One-Pot Synthesis of Novel 1,4-Disubstituted 1,2,3-Triazole Derivatives from 1-Ethynylcyclopropane-1-sulfonamide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the one-pot synthesis of novel triazole derivatives incorporating a unique cyclopropane-sulfonamide scaffold. The protocol leverages the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to efficiently couple 1-ethynylcyclopropane-1-sulfonamide with various organic azides.[1] This document offers a detailed experimental protocol, mechanistic insights, and best practices for reaction setup, monitoring, and product characterization. The methodologies described herein are designed to be self-validating and are supported by authoritative references, providing researchers in drug discovery and medicinal chemistry with a robust framework for accessing this promising new class of compounds.

Introduction: The Strategic Value of Cyclopropyl-Sulfonamide Triazoles

The 1,2,3-triazole moiety is a highly valued pharmacophore in modern drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a rigid linker that can favorably orient other functional groups for target engagement.[2][3][4] When combined with a cyclopropane ring—a strained, three-dimensional structure known to enhance metabolic stability and binding affinity—and a sulfonamide group, a common feature in many marketed drugs, the resulting scaffold holds significant potential for the development of novel therapeutics.[5]

The synthesis of these complex molecules is greatly streamlined by employing a one-pot approach based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, independently developed by the groups of Sharpless and Meldal, provides exclusive formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and broad functional group tolerance.[6][7][8] The "click" nature of this transformation makes it an ideal strategy for efficiently generating libraries of diverse compounds for biological screening.[9][10]

This guide details a protocol for the reaction between 1-ethynylcyclopropane-1-sulfonamide and an organic azide in a single reaction vessel, obviating the need for intermediate purification steps and thus improving overall efficiency.

The Core Reaction: Mechanistic Overview of CuAAC

The CuAAC reaction proceeds through a catalytic cycle that dramatically accelerates the rate of the traditional Huisgen 1,3-dipolar cycloaddition.[1] The generally accepted mechanism involves the following key steps, which are crucial to understand for troubleshooting and optimization:

  • Generation of the Active Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.[1][11] This method is often preferred for its convenience and for preventing the oxidative homocoupling of the alkyne substrate.[1][6]

  • Copper-Acetylide Formation: The Cu(I) species coordinates with the terminal alkyne (1-ethynylcyclopropane-1-sulfonamide) to form a copper-acetylide intermediate.[1] This step is key to the reaction's high regioselectivity.

  • Cycloaddition: The organic azide coordinates to the copper center, and a subsequent cycloaddition reaction occurs to form a six-membered copper-triazolide intermediate.

  • Protonolysis and Catalyst Regeneration: The intermediate undergoes protonolysis, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.

A visualization of this catalytic cycle is presented below.

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne 1-Ethynylcyclopropane- 1-sulfonamide Alkyne->Cu_Acetylide Coordination Cu_Triazolide Copper-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Cycloaddition Azide Organic Azide (R-N3) Azide->Cu_Triazolide Cu_Triazolide->Cu_I Regeneration Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Protonolysis (H+)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: One-Pot Synthesis

This protocol describes the synthesis of a representative triazole, 1-benzyl-4-(1-sulfamoylcyclopropyl)-1H-1,2,3-triazole, from 1-ethynylcyclopropane-1-sulfonamide and benzyl azide. The organic azide can be either pre-synthesized or generated in situ from the corresponding halide.[12]

Materials and Reagents
  • 1-Ethynylcyclopropane-1-sulfonamide (Substrate)

  • Benzyl Azide (or Benzyl Bromide and Sodium Azide for in situ generation)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvent: A 1:1 mixture of tert-butanol and water is recommended for general solubility.

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Step-by-Step Procedure

The overall workflow for this one-pot synthesis is depicted below.

One_Pot_Workflow A 1. Dissolve Alkyne and Azide in t-BuOH/H2O C 3. Add Sodium Ascorbate Solution to Reaction Mixture A->C B 2. Prepare Catalyst Solutions (CuSO4 and Ascorbate in H2O) B->C D 4. Add CuSO4 Solution to Reaction Mixture B->D C->D E 5. Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F 6. Work-up and Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: General experimental workflow for the one-pot CuAAC synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethynylcyclopropane-1-sulfonamide (1.0 eq) and the organic azide (e.g., benzyl azide, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of ~0.1 M). Stir the solution at room temperature until all solids are dissolved.

  • Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M in water) and sodium L-ascorbate (e.g., 0.5 M in water).

  • Initiation of Reaction: To the stirred solution from step 1, add the sodium L-ascorbate solution (0.2 eq). A slight excess helps prevent oxidative side reactions.[1]

  • Addition of Copper Catalyst: Add the copper(II) sulfate solution (0.02-0.05 eq). A catalytic amount is sufficient. Upon addition, the solution may develop a faint color as Cu(II) is reduced to the active Cu(I) species.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkyne is consumed.[1] Reactions are typically complete within 4 to 24 hours.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14]

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterRecommended Range/ValueRationale & Notes
Alkyne:Azide Ratio 1 : 1.1-1.2A slight excess of the azide can help drive the reaction to completion.
Solvent System t-BuOH/H₂O (1:1)Balances solubility for both organic substrates and inorganic catalyst components.
Cu(II)SO₄ Loading 1-5 mol%Higher loadings may be needed for less reactive substrates but increase the risk of side reactions.
Sodium Ascorbate 5-20 mol%Acts as the reducing agent. A 2-5 fold excess relative to copper is common.[11]
Temperature Room TemperatureThe CuAAC reaction is typically efficient at ambient temperatures.[6][9]
Reaction Time 4 - 24 hoursHighly dependent on the specific substrates used. Monitor for completion.[1]

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst; Poor substrate solubility.Prepare fresh catalyst and sodium ascorbate solutions. Ensure all reagents are fully dissolved before adding the catalyst. Consider adding a ligand like TBTA or THPTA to stabilize the Cu(I) catalyst.[1]
Formation of Side Products Oxidative homocoupling of the alkyne.Ensure a sufficient excess of sodium ascorbate is used. Degas the solvent before use to minimize dissolved oxygen.[15]
Difficulty in Purification Residual copper salts.After extraction, wash the organic layer with a dilute aqueous solution of EDTA or ammonia to chelate and remove residual copper ions.

Conclusion

The one-pot Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a highly efficient and robust method for the synthesis of novel 1,4-disubstituted 1,2,3-triazoles from 1-ethynylcyclopropane-1-sulfonamide. This protocol offers a streamlined approach for drug development professionals and researchers to access a new chemical space defined by the unique combination of the triazole, cyclopropane, and sulfonamide moieties. The mild reaction conditions, high yields, and broad applicability underscore its value in modern medicinal chemistry.

References

  • American Chemical Society. (2018). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. [Link]

  • AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. [Link]

  • Wang, X., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. IJPRA. [Link]

  • Royal Society of Chemistry. (2014). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. RSC Publishing. [Link]

  • baseclick GmbH. (n.d.). Protocols. baseclick GmbH. [Link]

  • Frontiers Media. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]

  • National Center for Biotechnology Information. (2019). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NCBI. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2017). Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Application of triazoles in the structural modification of natural products. NCBI. [Link]

  • Fürth lab. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. Fürth lab. [Link]

  • Wiley Online Library. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Wiley Online Library. [Link]

  • ResearchGate. (2022). Recent Developments in the Synthesis of Triazoles and Their Applications in Antibacterial Drug Discovery. ResearchGate. [Link]

  • Taylor & Francis Online. (2023). NMR spectral, DFT and antibacterial studies of triazole derivatives. Taylor & Francis Online. [Link]

  • PharmaInfo. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

  • ResearchGate. (2007). Synthesis of Triazoles from Nonactivated Terminal Alkynes via the Three-Component Coupling Reaction Using a Pd(0)−Cu(I) Bimetallic Catalyst. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. NCBI. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]

  • ResearchGate. (2024). An Overview of Synthetic Approaches Towards 1,2,3-Triazoles. ResearchGate. [Link]

  • Beilstein Journals. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]

  • National Center for Biotechnology Information. (2018). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. NCBI. [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]

  • Arkat USA. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA. [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • ResearchGate. (2020). One-pot synthesis of sulfonyl-1 H -1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives and evaluation of their biological activity. ResearchGate. [Link]

  • Royal Society of Chemistry. (2014). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. RSC Publishing. [Link]

  • Wiley Online Library. (2022). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. Wiley Online Library. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. J App Pharm Sci. [Link]

  • National Center for Biotechnology Information. (2022). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. NCBI. [Link]

  • National Center for Biotechnology Information. (2019). Cycloaddition reactions for antiviral compounds. NCBI. [Link]

  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2022). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Ethynylcyclopropane-1-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for the synthesis of 1-ethynylcyclopropane-1-sulfonamide . It addresses the specific challenges of constructing the strained cyclopropane ring while installing a geminal alkyne and sulfonamide group.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Yield Optimization & Troubleshooting

Executive Summary: The Synthetic Bottleneck

The synthesis of 1-ethynylcyclopropane-1-sulfonamide is chemically demanding due to the convergence of three destabilizing factors:

  • Ring Strain: The cyclopropane ring (~27 kcal/mol strain) is susceptible to ring-opening under harsh acidic or nucleophilic conditions.

  • Geminal Substitution: Steric crowding at the C1 position hinders nucleophilic attack during functionalization.

  • Acidity Mismatch: The sulfonamide protons (pKa ~10-11) interfere with the strong bases required for lithiation or alkynylation.

Core Recommendation: Stop attempting direct alkylation of the cyclopropane core. The highest-yielding protocol utilizes


-lithiation of an N-protected sulfonamide  followed by electrophilic trapping (Formylation) and Seyferth-Gilbert Homologation .

The "Golden Route" Protocol

Use this validated workflow to maximize yield. Deviations from this sequence are the primary cause of yield loss.

Phase 1: Substrate Protection (Critical)

You cannot perform C1-functionalization on a free sulfonamide.

  • Reagent:

    
    -Butylamine (creates the robust N-t-butyl protecting group).
    
  • Why: The N-t-butyl group prevents deprotonation of the nitrogen during the subsequent lithiation step and suppresses the formation of "dianions" which are less reactive and less soluble.

Phase 2: -Lithiation & Formylation

This is the yield-determining step.

  • Reagents:

    
    -BuLi (2.2 equiv), TMEDA (2.2 equiv), DMF (Electrophile).
    
  • Solvent: THF (Anhydrous).

  • Temperature: -78°C

    
     0°C.
    

Step-by-Step:

  • Cool the N-t-butylcyclopropanesulfonamide solution (in THF) to -78°C.

  • Add

    
    -BuLi  dropwise.
    
    • Note: The first equivalent removes the remaining NH proton; the second equivalent lithiates the C1 position.

  • Crucial Additive: Add TMEDA (Tetramethylethylenediamine).[1][2]

  • Stir for 1 hour at -78°C, then warm to 0°C for 15 mins to ensure complete lithiation.

  • Cool back to -78°C and add DMF (Dimethylformamide) rapidly.

  • Quench with saturated NH

    
    Cl.
    
    • Result:1-formyl-N-t-butylcyclopropane-1-sulfonamide .

Phase 3: Seyferth-Gilbert Homologation (The "Alkyne Maker")

Avoid using Corey-Fuchs (requires 2 steps and triphenylphosphine oxide removal is messy). Use the Bestmann-Ohira Reagent .

  • Reagents: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), K

    
    CO
    
    
    
    , MeOH.
  • Procedure:

    • Dissolve the aldehyde from Phase 2 in Methanol.

    • Add K

      
      CO
      
      
      
      (2.0 equiv) and Bestmann-Ohira reagent (1.2 equiv).
    • Stir at Room Temperature (RT) for 4–12 hours.

  • Mechanism: The reagent generates a diazoalkane in situ, which reacts with the aldehyde to form the terminal alkyne directly.

Phase 4: Global Deprotection
  • Reagent: TFA (Trifluoroacetic acid) or neat Formic Acid.

  • Conditions: Heat at 50–60°C. Monitor by LCMS to avoid degrading the alkyne.

Visualizing the Reaction Logic

The following diagram illustrates the critical decision points and failure modes in the synthesis.

G Start Cyclopropanesulfonamide Protect N-Protection (t-Butyl) Start->Protect Essential Lithiation α-Lithiation (n-BuLi / TMEDA) Protect->Lithiation Trap_Direct Direct Alkynylation (Alkynyl Halides) Lithiation->Trap_Direct Low Yield (Steric Hindrance) Trap_DMF Trap with DMF (Formylation) Lithiation->Trap_DMF High Yield Route Aldehyde Intermediate: 1-Formyl-N-t-butyl... Trap_DMF->Aldehyde Seyferth Seyferth-Gilbert (Bestmann-Ohira) Aldehyde->Seyferth Product_Protected Protected 1-Ethynyl Precursor Seyferth->Product_Protected Deprotect Acid Deprotection (TFA) Product_Protected->Deprotect Final 1-Ethynylcyclopropane- 1-sulfonamide Deprotect->Final

Caption: Optimized workflow prioritizing the Formylation/Homologation pathway over direct alkylation.

Troubleshooting Guide: Why is my yield low?

SymptomProbable CauseCorrective Action
Recovery of Starting Material (No Reaction)Wet Reagents:

-BuLi was quenched by moisture before reacting.
Dry THF over Na/Benzophenone or use a solvent purification system. Titrate

-BuLi before use.
Insufficient Deprotonation: The cyclopropyl proton is kinetically slow to remove.Add TMEDA. It is mandatory. Increase lithiation temperature briefly to 0°C before cooling back down for trapping.
Complex Mixture / Decomposition Ring Opening: The cyclopropane ring opened during lithiation.Keep temperature strictly below -70°C during

-BuLi addition. Ensure N-protection is robust (Boc can sometimes be attacked;

-Butyl is safer).
Low Yield in Alkyne Step Incomplete Homologation: Old Bestmann-Ohira reagent.The reagent is moisture sensitive. Use fresh reagent. Ensure the reaction is in Methanol (essential for the in-situ generation of the reactive species).
Loss of Product during Workup Volatility/Water Solubility: The product is a small, polar molecule.Do not use high vacuum for extended periods. During extraction, salt out the aqueous phase with NaCl. Use EtOAc/iPrOH (3:1) for extraction if the product remains in water.

Frequently Asked Questions (FAQs)

Q1: Can I use direct alkylation with propargyl bromide instead of the aldehyde route? A: Strongly Discouraged. The 1-lithio-cyclopropanesulfonamide species is sterically hindered and acts as a base rather than a nucleophile when facing hindered electrophiles. You will likely see elimination products (allenes) or recovery of starting material. The Formyl/Seyferth-Gilbert route adds steps but drastically increases overall yield reliability.

Q2: My N-Boc group is falling off during lithiation. What should I do? A: Switch to N-t-Butyl or N-Benzyl . The Boc group contains a carbonyl that can be attacked by


-BuLi (acting as a nucleophile) at -78°C, leading to complex side products. The 

-Butyl group is chemically inert to

-BuLi.

Q3: Is the 1-ethynyl product stable? A: Terminal acetylenes on strained rings can be sensitive. Store the final compound at -20°C under Argon. Avoid strong bases in subsequent steps, as they can trigger ring-opening polymerization.

Q4: Can I use TIPS-EBX for direct alkynylation? A: Yes, this is a valid "modern" alternative. Reacting the lithiated sulfonamide with TIPS-EBX (Ethynylbenziodoxolone) can install a protected alkyne in one step. However, this reagent is expensive and can be shock-sensitive. For scale-up, the DMF/Aldehyde route is safer and more cost-effective.

References

  • Cyclopropane Sulfonamide Synthesis (General)

    • Patent: "Preparation of cyclopropyl sulfonylamides."[5] (US20090112021A1).[5] Describes the scalable synthesis of the cyclopropane sulfonamide core via chloropropanesulfonyl chloride.

  • Alpha-Lithiation of Sulfonamides

    • Article: " -Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping." ResearchGate. Provides mechanistic insight into stabilizing alpha-lithio species next to sulfonyl/sulfinyl groups.
  • Seyferth-Gilbert Homologation (Bestmann-Ohira): Standard Protocol: Müller, S., et al. "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." Synlett. (Standard reference for the reagent conditions).
  • 1,1-Disubstituted Cyclopropane Synthesis

    • Article: "Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents." NIH/PubMed.

Sources

Preventing cyclopropane ring opening during sulfonamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamide Coupling with Cyclopropanes

Ticket ID: #CYC-SO2-001 Topic: Preventing Cyclopropane Ring Opening During Sulfonamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Define Your Failure Mode

Before proceeding, identify which component of your reaction contains the cyclopropane ring. The mechanism of ring opening differs fundamentally based on whether the cyclopropane is on the nucleophile (amine) or the electrophile (sulfonyl source).

ScenarioSubstrate TypePrimary Failure MechanismRisk Level
A Cyclopropylamine (

)
Acid-Catalyzed Opening: Protonation of the nitrogen or ring leads to carbocation formation and subsequent ring opening.Medium
B Cyclopropanesulfonyl Chloride (

)
Electrophile Instability: The sulfonyl chloride itself is prone to desulfonylation (

extrusion) or nucleophilic attack on the ring by

.
Critical
C Donor-Acceptor Systems Push-Pull Activation: If the cyclopropane has an electron-donating group (EDG) and the new sulfonamide is an electron-withdrawing group (EWG), the ring becomes highly activated toward nucleophiles.High

The Core Problem: Strain & Sensitivity

The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. In sulfonamide coupling, two specific byproducts of the standard reaction (Sulfonyl Chloride + Amine) conspire to open this ring:

  • Protons (

    
    ):  Generated as HCl. They protonate the cyclopropane or the adjacent nitrogen, facilitating ring opening to a homoallyl cation.
    
  • Chloride Ions (

    
    ):  Often ignored, 
    
    
    
    is a competent nucleophile that can attack the activated cyclopropane ring, leading to linear chlorinated products (gamma-chlorosulfonamides).
Visualizing the Failure (Mechanism)

RingOpening cluster_0 Critical Failure Path Start Cyclopropylamine (Intact Ring) Intermed Protonated Species (Activated) Start->Intermed Acid Catalysis Acid + H+ (from HCl) Acid->Intermed Open Carbocation Intermediate Intermed->Open Strain Relief Product Ring-Opened Chlorinated Product Open->Product Nucleophilic Attack Attack + Cl- (Nucleophile) Attack->Product

Figure 1: Mechanism of acid-catalyzed cyclopropane ring opening facilitated by chloride nucleophiles.

Solution Protocols

Protocol A: The "Buffer" Strategy (For Cyclopropylamines)

Use when: You must use a sulfonyl chloride and a cyclopropylamine.

The Fix: Schotten-Baumann Conditions (Biphasic) . Instead of using an organic base (TEA/DIPEA) in DCM, use a biphasic system. The inorganic base stays in the aqueous layer, instantly neutralizing HCl as it forms. The sensitive cyclopropylamine remains in the organic layer, protected from the acidic aqueous environment.

Step-by-Step:

  • Organic Phase: Dissolve Cyclopropylamine (1.0 equiv) in EtOAc or DCM (non-nucleophilic solvent).

  • Aqueous Phase: Prepare a saturated solution of

    
     or 
    
    
    
    .
  • Mixing: Combine phases with vigorous stirring (high RPM is critical for interfacial reaction).

  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise at

    
    .
    
  • Monitoring: Monitor by TLC/LCMS. The pH of the aqueous layer must remain

    
    . Add more base if necessary.[1]
    

Why it works: The


 is trapped in the water phase immediately. The 

is solvated by water, reducing its nucleophilicity toward the organic-soluble cyclopropane [1, 2].
Protocol B: The "Reagent Switch" (For Unstable Electrophiles)

Use when: You are trying to react Cyclopropanesulfonyl Chloride.

The Fix: Switch to Sulfonyl Fluorides (SuFEx Chemistry) . Cyclopropanesulfonyl chloride is inherently unstable. The corresponding Sulfonyl Fluoride is thermally stable, resistant to hydrolysis, and—crucially—does not generate chloride ions.

Reaction Workflow (SuFEx):

  • Reagent Prep: Synthesize or purchase Cyclopropanesulfonyl Fluoride (

    
    ).
    
  • Conditions:

    • Solvent: Acetonitrile or THF.

    • Base: DBU (1.2 equiv) or BEMP (polymer-supported).

    • Catalyst: None usually required, or use Silicon-based activation (if amine is silylated).

  • Procedure: Mix Amine (1.0 equiv) and Sulfonyl Fluoride (1.0 equiv) with DBU at Room Temperature.

  • Outcome: The leaving group is

    
    , which forms a stable salt with DBU and is non-nucleophilic toward the ring.
    

Evidence: Sharpless et al. demonstrated that Sulfonyl Fluorides (SuFEx) possess unique stability compared to chlorides, avoiding the "desulfonylation" decomposition pathway common in strained sulfonyl chlorides [3, 4].

Advanced Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product mass = M+36 / M+38 Ring opened by Chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) attack.
STOP. Switch solvent to biphasic EtOAc/

to sequester

. Alternatively, use Sulfonyl Fluoride.
Product mass = M+18 Ring opened by Water (Hydrolysis).Reaction is too acidic. Increase buffer capacity. Ensure temperature is

during addition.
Low Yield (Desulfonylation) Sulfonyl chloride decomposed before coupling.The reagent is unstable. Convert Sulfonyl Chloride to Pentafluorophenyl (PFP) Ester or Sulfonyl Fluoride before coupling [5].
Complex Mixture (Polymer) Radical ring opening.Degas solvents. Add radical scavenger (BHT) if using oxidative conditions (rare in simple coupling).

Strategic Decision Tree

DecisionTree Start Start: Sulfonamide Coupling Q1 Where is the Cyclopropane? Start->Q1 PathA On the Amine (Cyclopropylamine) Q1->PathA PathB On the Sulfonyl Group (Cyclopropanesulfonyl Cl) Q1->PathB Q2 Is the Ring Electron-Rich? (Donor-Acceptor) PathA->Q2 SolB1 Convert to Sulfonyl Fluoride (SuFEx Conditions) PathB->SolB1 Method 1 SolB2 Convert to PFP Ester (Pentafluorophenyl) PathB->SolB2 Method 2 SolA1 Standard Organic Base (DIPEA/DCM) *Risk of HCl opening* Q2->SolA1 No (Standard) SolA2 Schotten-Baumann (EtOAc/aq. NaHCO3) *Recommended* Q2->SolA2 Yes (Sensitive)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate location.

References

  • Schotten, C. (1884).[2] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. Link

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Link

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Shevchuk, O. I., et al. (2025).[3] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

  • Caddick, S., et al. (2003). "Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate." Organic Letters. Link

Sources

Solubility issues of 1-ethynylcyclopropane-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Ethynylcyclopropane-1-sulfonamide (CAS 1108658-43-0) [1]

Executive Summary

1-Ethynylcyclopropane-1-sulfonamide (MW: 145.18 g/mol ) is a compact, bifunctional building block used frequently in fragment-based drug discovery (FBDD) and antiviral research.[1] While structurally simple, it presents a unique "solubility paradox": the polar sulfonamide head group (


) favors hydrophilicity, while the strained cyclopropane and reactive ethynyl tail confer specific lipophilic and stability constraints.

This guide addresses the most common user-reported issues: aqueous "crash-out" during serial dilution , poor solubility in non-polar organic solvents , and stability concerns (discoloration) in protic media.

Part 1: Critical Solubility Data

The following data aggregates empirical observations and thermodynamic predictions. Use this table to select the primary vehicle for your stock solution.

Solvent SystemSolubility RatingEst. Max Conc. (25°C)Application Notes
DMSO Excellent > 100 mMRecommended for Stock. Hygroscopic; keep sealed to prevent water uptake.
DMF Excellent > 100 mMAlternative to DMSO. Good for reactions requiring non-nucleophilic media.
Methanol/Ethanol Good 20–50 mMGood for intermediate dilutions. Evaporation can alter concentration over time.
Acetone Good 10–30 mMSuitable for chemical synthesis; not recommended for biological assays (toxicity).
DCM / Chloroform Poor/Variable < 5 mMNot Recommended. The polar sulfonamide group resists solvation in chlorinated solvents.
Water (pH 7.0) Moderate ~1–5 mg/mLLimited by crystal lattice energy. Slow dissolution kinetics.
Water (pH > 10) High > 50 mg/mLDeprotonation of sulfonamide (pKa ~10.5) forms the soluble anion.

Technical Note: Unlike its liquid precursor (ethynylcyclopropane, bp 51°C), the sulfonamide derivative is a solid powder . Do not confuse the physical properties of the starting material with the final reagent .

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Precipitation in Biological Assays

Q: "I prepared a 100 mM stock in DMSO. When I dilute it into my cell culture media (DMEM) at 100 µM, a fine white precipitate forms immediately. Why?"

A: This is the classic "Solvent Shock" phenomenon.

  • Mechanism: The sulfonamide moiety forms strong intermolecular hydrogen bonds. When the DMSO (a chaotropic solvent) is suddenly diluted with water (a kosmotropic solvent), the local environment becomes unfavorable for the hydrophobic ethynyl-cyclopropane tail before the sulfonamide head can interact with water. This kinetic trap forces the compound to aggregate.

  • Solution: Use an Intermediate Dilution Step .

    • Dilute 100 mM DMSO stock 1:10 into pure Ethanol or PEG-400 (to get 10 mM).

    • Dilute this intermediate 1:100 into your media. Why? The intermediate solvent bridges the polarity gap, reducing the energy barrier for dispersion into the aqueous phase.

Issue 2: Solubility in Organic Synthesis

Q: "I am trying to use this reagent in a reaction with DCM (Dichloromethane), but it floats as a suspension. Can I heat it?"

A: Heating is risky and likely ineffective.

  • Risk: The terminal alkyne (

    
    ) is thermally sensitive. Prolonged heating >50°C can induce polymerization or degradation, especially in the presence of trace metals often found in lower-grade solvents .
    
  • Alternative: Switch to a co-solvent system . Add 10-20% THF (Tetrahydrofuran) or Acetonitrile to your DCM. This disrupts the crystal lattice of the sulfonamide without compromising the non-polar character required for many organic reactions.

Issue 3: Discoloration

Q: "My clear DMSO stock turned yellow/brown after 2 weeks at room temperature. Is it still good?"

A: Discard the solution.

  • Diagnosis: The color change indicates oxidative coupling of the alkyne (Glaser coupling) or sulfonamide degradation. Terminal alkynes are prone to slow oxidation in air, catalyzed by light and trace impurities in DMSO.

  • Prevention: Always store stocks at -20°C in amber vials. Purge the headspace with nitrogen or argon after every use.

Part 3: Advanced Protocols

Protocol A: Preparation of High-Stability Stock Solution (50 mM)

Target: Create a stock solution stable for >6 months at -20°C.

  • Weighing: Weigh 7.26 mg of 1-ethynylcyclopropane-1-sulfonamide (MW 145.18) into a sterile, amber glass vial.

    • Tip: Do not use plastic microfuge tubes for long-term storage; DMSO can leach plasticizers which may interfere with sensitive assays.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Grade ≥ 99.9%).

    • Critical: Standard DMSO absorbs water from air. Use a fresh bottle or one stored over molecular sieves.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 2 minutes.

  • Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C.

Protocol B: pH-Assisted Solubilization for Animal Studies

Target: Formulate a 10 mg/mL solution for IP injection (aqueous vehicle).

  • Theory: The sulfonamide proton is weakly acidic (pKa ~10.5). Raising the pH temporarily aids dissolution, which can then be buffered back to physiological range (with care).

  • Step 1: Dissolve compound in 0.1 N NaOH (0.9 equivalents).

  • Step 2: Add 10% w/v 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in saline.
    • Why? The cyclodextrin encapsulates the hydrophobic cyclopropyl-ethynyl tail, preventing precipitation as the pH lowers in the body .

  • Step 3: Adjust pH to 7.5–8.0 using dilute HCl. If precipitation occurs, increase Cyclodextrin concentration to 20%.

Part 4: Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent based on the intended experimental application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay OrgSynth Organic Synthesis Start->OrgSynth AnimalStudy In Vivo Study Start->AnimalStudy DMSORoute Dissolve in DMSO (Max 100mM) BioAssay->DMSORoute PolarSolv Polar Reaction? OrgSynth->PolarSolv Formulation Use HP-beta-CD + pH Adjustment AnimalStudy->Formulation AqDilution Dilute into Media (< 0.5% DMSO final) DMSORoute->AqDilution PrecipCheck Check for Precipitate AqDilution->PrecipCheck UseIntermediate Use EtOH Intermediate or Cyclodextrin PrecipCheck->UseIntermediate Yes (Cloudy) Proceed Proceed PrecipCheck->Proceed No (Clear) UseDMF Use DMF or MeCN PolarSolv->UseDMF Yes UseCoSolv Use DCM + 20% THF PolarSolv->UseCoSolv No (Non-polar req)

Figure 2: Troubleshooting "Crash-Out" Mechanism

Caption: Visualizing the competition between solubility and aggregation during aqueous dilution.

CrashOutMechanism Stock DMSO Stock (Solvated Molecules) Dilution Rapid Mixing with Water Stock->Dilution PathA Slow Addition + Vortexing Dilution->PathA Correct Method PathB Fast Addition Static Dilution->PathB Common Error ResultA Stable Dispersion (Micelles/Solvated) PathA->ResultA ResultB Aggregation (Precipitate) PathB->ResultB

References

  • Sigma-Aldrich. 1-ethynylcyclopropane-1-sulfonamide Product Properties. Retrieved from .

  • Ascendia Pharma. (2021).[3] 4 Factors Affecting Solubility of Drugs. Retrieved from .

  • PubChem. 1-Methylcyclopropane-1-sulfonamide (Analogous Structure Data). National Library of Medicine. Retrieved from .

  • ChemScene. 1-((Trimethylsilyl)ethynyl)cyclopropane-1-sulfonamide General Information. Retrieved from .

Sources

Technical Support Center: Minimizing Homocoupling of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Minimizing Homocoupling Side Reactions (Glaser/Hay) in Cross-Coupling Protocols. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Core Directive & Overview

The Problem: In palladium-catalyzed cross-coupling reactions involving terminal alkynes (most notably the Sonogashira coupling ), a pervasive side reaction is the oxidative homocoupling of the alkyne to form symmetrical 1,3-diynes (Glaser or Hay products).[2][3][4][5]

The Mechanism: This side reaction is primarily driven by the Copper(I) co-catalyst in the presence of oxidants (typically trace oxygen).

  • Desired Pathway: Cu(I)-acetylide undergoes transmetallation to the Pd(II)-aryl species.

  • Undesired Pathway: Cu(I)-acetylide is oxidized to a Cu(II) species or undergoes aerobic dimerization, yielding the diyne and consuming the starting material.

The Solution: Minimizing this pathway requires a multi-tiered approach: rigorous exclusion of oxygen, kinetic control of alkyne concentration, or the complete elimination of the copper co-catalyst.

Troubleshooting Guide (Q&A)

Category A: Diagnosing the Issue

Q1: I am running a standard Sonogashira reaction (Pd/Cu). I see a new spot on TLC that moves faster than my product, and my yield is low. Is this the homocoupling product? A: Likely, yes. Symmetrical 1,3-diynes are non-polar and typically elute with high R_f values, often close to the starting aryl halide or alkyne.

  • Confirmation: Check the mass spectrum (GC-MS or LC-MS). The mass will be exactly 2 * (Molecular Weight of Alkyne) - 2.

  • Root Cause: This indicates that the rate of oxidative dimerization (Cu-mediated) is competing effectively with the rate of transmetallation (Pd-mediated). This is almost always caused by dissolved oxygen or excessive copper loading.

Q2: My reaction mixture turns dark green/blue instead of the expected yellow/black/brown. What does this mean? A: This is a visual indicator of active catalyst poisoning .

  • Yellow/Brown: Typical active Pd(0)/Pd(II) species.

  • Black Precipitate: Pd(0) aggregation (Palladium black) – indicates catalyst decomposition, often due to lack of stabilizing ligands or high heat.[4]

  • Green/Blue: Presence of Cu(II) species.[3][6][7] This confirms that your Cu(I) catalyst has been oxidized by air. Once Cu(II) is present, it actively promotes the Glaser coupling cycle.

Category B: Immediate Corrective Actions

Q3: I have degassed my solvent by bubbling nitrogen, but I still see homocoupling. What am I doing wrong? A: "Bubbling" (sparging) is often insufficient for strictly anaerobic reactions, especially with volatile solvents where back-diffusion of air can occur.

  • Fix: Switch to the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents.

  • Hardware Check: Ensure your Schlenk lines are free of leaks. Use a colorimetric oxygen indicator (e.g., Ti(III) or sodium benzophenone ketyl) to verify your inert gas source.

Q4: Can I just reduce the amount of Copper iodide (CuI) to stop the side reaction? A: Yes, but there is a trade-off.

  • Standard Loading: 5–10 mol% CuI is common but excessive.

  • Optimization: Reduce CuI to 0.5–1.5 mol% .

  • Why: The rate of homocoupling is second-order with respect to copper concentration. Reducing Cu drastically slows the side reaction while often maintaining enough catalytic activity for the desired cross-coupling.

Q5: My alkyne is very expensive. How do I ensure it reacts with the aryl halide instead of itself? A: Implement Kinetic Control via Slow Addition .

  • Method: Do not add the alkyne all at once. Dissolve the alkyne in the reaction solvent and add it via a syringe pump over 1–2 hours.

  • Logic: This keeps the instantaneous concentration of the alkyne low (relative to the Pd-Ar complex). According to rate laws, homocoupling (bimolecular in alkyne) is suppressed significantly more than cross-coupling (monomolecular in alkyne) under dilute conditions.

Category C: Advanced Protocol Modifications

Q6: I cannot eliminate the homocoupling even with strict degassing. What is the next step? A: Switch to a Copper-Free Sonogashira protocol.

  • Rationale: By removing Copper entirely, you eliminate the low-energy pathway for oxidative dimerization. The reaction relies solely on the carbopalladation or direct deprotonation mechanism.

  • Trade-off: Copper-free reactions are generally slower and may require higher temperatures or more active Pd-ligand systems (e.g., XPhos, amines as ligands).

Q7: Are there chemical additives that can suppress the Glaser coupling? A: Yes. You can add a reducing agent to scavenge oxygen or keep Copper in the +1 state.

  • Additive: Sodium Ascorbate (5–10 mol%).

  • Mechanism: It reduces any transient Cu(II) back to Cu(I), preventing the oxidative cycle required for homocoupling.

  • Alternative: Some groups report using a dilute hydrogen atmosphere (H2/Ar balloon), though this risks reducing the alkyne/alkene.

Visualizing the Pathways

The following diagram illustrates the competition between the desired Cross-Coupling and the Undesired Homocoupling, highlighting the intervention points.

SonogashiraPathways Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu(I)-Acetylide (Intermediate) Alkyne->CuAcetylide + Base, CuI CuI Cu(I) Catalyst CuI->CuAcetylide Transmetal Transmetallation CuAcetylide->Transmetal Oxidation Oxidation to Cu(II) CuAcetylide->Oxidation Promoted by O2 Oxygen Oxygen (O2) (Contaminant) Oxygen->Oxidation PdAr Pd(II)-Aryl Complex PdAr->Transmetal Product Cross-Coupled Product (Desired) Transmetal->Product Reductive Elimination Dimer Glaser Homocoupling (Side Product) Oxidation->Dimer Dimerization SlowAdd Intervention: Slow Addition SlowAdd->Alkyne Keeps Conc. Low Degas Intervention: Degassing Degas->Oxygen Removes

Caption: Mechanistic bifurcation showing how Oxygen drives the Homocoupling pathway and where experimental interventions act.

Experimental Protocols

Protocol A: "Slow Addition" Sonogashira (Copper-Catalyzed)

Best for: Expensive alkynes where Copper is necessary for reactivity.

  • Preparation:

    • Flask A (Main): Charge with Aryl Halide (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), and Base (e.g., Et3N, 2.0 equiv) in degassed THF/DMF.

    • Flask B (Syringe): Dissolve Terminal Alkyne (1.05 equiv) in a minimal amount of degassed solvent.

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw on Flask A. Ensure Flask B solution is sparged with Argon for 15 mins.

  • Execution:

    • Heat Flask A to the desired temperature (e.g., 60°C).

    • Using a syringe pump, add the contents of Flask B to Flask A over 2–4 hours .

  • Workup: Standard aqueous extraction.

Protocol B: Copper-Free Sonogashira

Best for: Reactions prone to severe homocoupling or when using electron-deficient aryl halides.

  • Reagents:

    • Catalyst: PdCl2(PPh3)2 (3–5 mol%) OR Pd(OAc)2 + XPhos (for difficult substrates).

    • Base: Pyrrolidine or Piperidine (act as both base and ligand) OR Cs2CO3 (inorganic base method).

    • Solvent: DMF or Acetonitrile (polar solvents aid the Cu-free mechanism).

  • Procedure:

    • Combine Aryl Halide (1.0 equiv), Alkyne (1.2 equiv), and Base (3.0 equiv).

    • Add Catalyst last.

    • Crucial Step: Heat is usually required (60–100°C) as the reaction has a higher activation energy without Copper.

    • Monitor via TLC.[2][4][5] If reaction stalls, add fresh catalyst (1 mol%) rather than increasing temp further.

Data & Comparison

Table 1: Impact of Conditions on Product Distribution

VariableConditionCross-Coupling YieldHomocoupling YieldNotes
Atmosphere Air (Open Flask)45%40%Critical Failure: O2 drives dimerization.
Nitrogen Balloon (Sparged)75%10%Standard lab practice.
Argon (Freeze-Pump-Thaw)92% <2%Best Practice for sensitive substrates.
Alkyne Addition One-portion70%15%High local concentration favors dimer.
Syringe Pump (2h)88% 3%Kinetic control favors cross-coupling.
Catalyst 5 mol% CuI80%12%Excess Cu accelerates homocoupling.
0.5 mol% CuI85%5%Optimized Cu loading.
Copper-Free 82%0% Slower reaction, but eliminates dimer.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[8] Chemical Reviews, 107(3), 874-922. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[2][4][9][10][11] Organic Letters, 5(11), 1841-1844. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Gelbaum, T. (2018). Troubleshooting the Sonogashira Coupling. Sigma-Aldrich Technical Guides. Link

Sources

Technical Support Center: Optimizing Sonogashira Coupling of Sulfonamide Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Architecture

Before altering experimental parameters, use this logic tree to isolate the failure mode. Low conversion in sulfonamide-alkyne systems is rarely random; it usually stems from specific Lewis acid-base mismatches or competitive inhibition.

DiagnosticTree Start Start: Low Conversion (<20%) CheckDimer Is Homocoupling (Dimer) Present? Start->CheckDimer CheckNH Is Sulfonamide NH Free? CheckDimer->CheckNH No Glaser Issue: Glaser Coupling (Cu/O2 Interference) CheckDimer->Glaser Yes CheckBase Is Base Precipitating? CheckNH->CheckBase No Poison Issue: Catalyst Poisoning (Pd-N Coordination) CheckNH->Poison Yes CheckBase->Poison No (Suspect Sterics/Electronics) Solubility Issue: Solubility/Base Strength (Incomplete Deprotonation) CheckBase->Solubility Yes

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

The Core Challenge: Why Sulfonamides Fail

Sulfonamide alkynes present a "perfect storm" of inhibitory features for Palladium (Pd) catalysis. Understanding these mechanisms is the first step to resolving them.

A. Catalyst Poisoning (The "N-H" Effect)

The sulfonamide nitrogen, particularly in primary (


) or secondary (

) sulfonamides, is a competent Lewis base. In the catalytic cycle, the Palladium(0) or Palladium(II) species is electron-deficient. The sulfonamide nitrogen can displace the phosphine ligands or coordinate to the metal center, forming a stable, non-reactive complex. This effectively removes the catalyst from the cycle before oxidative addition can occur.
B. Competitive Acidity

The


 of a sulfonamide NH is approximately 10. The 

of a terminal alkyne is ~25. If you use a standard amine base (like Triethylamine), it will preferentially deprotonate the sulfonamide nitrogen rather than the alkyne. The resulting sulfonamide anion is a stronger ligand for Palladium than the neutral sulfonamide, exacerbating the poisoning effect described above.
C. The Glaser Homocoupling Trap

When Copper (CuI) is used as a co-catalyst, sulfonamides can accelerate the unwanted Glaser homocoupling (dimerization of the alkyne). The sulfonamide moiety can chelate Copper, altering its redox potential and making it more susceptible to oxidation by trace oxygen, leading to rapid consumption of the starting alkyne into a dimer byproduct.

Troubleshooting Guides & FAQs

Issue 1: Catalyst Deactivation (Reaction Stalls Immediately)

Q: I see no product and no dimer, just unreacted starting material. Is my catalyst dead?

A: Likely, yes—but it was killed by your substrate. If your sulfonamide has a free N-H, it is coordinating to the Pd.

Protocol Adjustment:

  • Protect the Nitrogen: This is the most robust fix. Acetyl (Ac), Boc, or Tosyl (Ts) groups reduce the Lewis basicity of the nitrogen and prevent coordination.

  • Switch Ligands: If protection is impossible, use bulky, electron-rich phosphine ligands that sterically prevent the sulfonamide from binding.

    • Recommended:XPhos or

      
       . These bulky ligands create a "protective shell" around the Pd center.
      
Issue 2: The "Glaser" Dimer

Q: My alkyne is gone, but I isolated the alkyne dimer instead of the cross-coupled product.

A: You have a Copper/Oxygen problem. Sulfonamides can act as directing groups for Copper, facilitating the oxidative homocoupling of alkynes (Glaser coupling) over the desired Sonogashira cycle.

Protocol Adjustment:

  • Remove Copper (Cu-Free): Switch to a Copper-free protocol (see Section 5). This eliminates the mechanism for homocoupling entirely.

  • Strict Degassing: If you must use Copper, you cannot rely on a simple nitrogen flush. You must use "Freeze-Pump-Thaw" cycles (3x) to remove dissolved oxygen from the solvent.

  • Slow Addition: Add the alkyne slowly (via syringe pump) to keep its concentration low relative to the aryl halide.

Issue 3: Solubility & Base Incompatibility

Q: My reaction mixture is a slurry, and conversion is stuck at <10%.

A: Standard Sonogashira conditions (TEA/THF or TEA/Toluene) are often too non-polar for sulfonamides. The sulfonamide may be precipitating, or the base isn't strong enough to deprotonate the alkyne in this specific solvent matrix.

Protocol Adjustment:

  • Change Solvent: Switch to polar aprotic solvents like DMF , DMA , or NMP . These solubilize sulfonamides and enhance the basicity of the system.

  • Change Base: Switch from organic amines (TEA) to inorganic bases like

    
      or 
    
    
    
    . Cesium, in particular, has the "Cesium Effect" which aids in solubility and anion reactivity.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory pathways caused by the sulfonamide group.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide Coordination Sulfonamide Poisoning (Pd-N Complex) Pd0->Coordination Free NH Sulfonamide (DEAD END) TransMet Transmetallation OxAdd->TransMet Alkyne Prod Product Formation (Reductive Elimination) TransMet->Prod Prod->Pd0 Regeneration

Figure 2: The active catalytic cycle (Green/Blue) vs. the catalyst poisoning pathway (Red).

Validated Experimental Protocols

Protocol A: Copper-Free "Rescue" Method

Use this when homocoupling is the primary issue or for sensitive substrates.

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: XPhos (4-10 mol%) — Critical for Cu-free turnover.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (degassed).

Procedure:

  • Charge a reaction vial with

    
    , XPhos, 
    
    
    
    , and the aryl halide.
  • Seal and purge with Argon for 5 minutes.

  • Add the solvent (degassed) and the sulfonamide alkyne.

  • Heat to 60-80°C . (Room temp is rarely sufficient for Cu-free sulfonamide coupling).

  • Monitor via LCMS.

Protocol B: The "Protected" Standard Method

Use this if you can tolerate Copper and have protected the sulfonamide nitrogen.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2-3 mol%)

  • Base: Triethylamine (

    
    ) (Excess/Solvent) or 
    
    
    
    /THF (1:1).
  • Solvent: THF or DMF.

Procedure:

  • Dissolve aryl halide and protected alkyne in degassed THF/

    
    .
    
  • Add

    
     and CuI.
    
  • Stir at Room Temperature (for Iodides) or 50°C (for Bromides).

  • Note: If the solution turns green/blue rapidly, oxygen has entered, and the reaction will fail (Glaser coupling dominant).

Data Comparison: Ligand & Base Efficacy[1]

The following table summarizes the expected conversion rates based on ligand/base combinations for sulfonamide alkynes (based on general literature trends for difficult substrates).

Catalyst SystemBaseSolventEst.[1][2][3][4][5] ConversionNotes

/ CuI

THFLow (<30%) High risk of poisoning by free NH; homocoupling likely.

/ CuI
DBUDMFMedium (50-70%) Stronger base helps, but Cu still risks homocoupling.

/ XPhos

MeCN High (>90%) Recommended. Cu-free, bulky ligand prevents poisoning.

/


1,4-DioxaneHigh (85-95%) Excellent for sterically hindered substrates.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Zhao, L., et al. (2021).[3] An Environmentally Benign, Robust Sonogashira Coupling Enables the Synthesis of Sulfonamide-Based Ynamides and Arylynamines in Water.[3] The Journal of Organic Chemistry, 86(2), 1938–1947.[3] Link

  • Liang, B., et al. (2005).[3] Copper-Free Sonogashira Coupling Reaction with Pd(PPh3)4 as the Catalyst. The Journal of Organic Chemistry, 70(1), 391–393.[3] Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for Homocoupling mechanism). Link

Sources

Technical Support Center: Purification of 1-Ethynylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Isolation, Purification, and Troubleshooting for HCV Protease Inhibitor Intermediates

Executive Summary

1-ethynylcyclopropane-1-sulfonamide is a critical "P1 prime" scaffold used in the synthesis of macrocyclic NS3/4A protease inhibitors (e.g., analogs of Danoprevir, Vaniprevir). Its purification presents a unique paradox: the molecule combines a polar, H-bond donating sulfonamide head (


) with a lipophilic, reactive ethynyl-cyclopropane tail.[1]

Common failure modes include "oiling out" during crystallization , tailing/retention on silica gel , and metal-catalyzed decomposition of the terminal alkyne.[1] This guide synthesizes industrial patent methodologies with bench-level troubleshooting to resolve these bottlenecks.

Module 1: Crystallization (The Gold Standard)

Recommended for scales >500 mg where chromatography is inefficient.

The "Oiling Out" Phenomenon

Cyclopropane sulfonamides are notorious for forming supersaturated oils rather than crystals due to their low melting points (


) and conformational flexibility.[1] The key to successful isolation is a Toluene/Ethanol  binary solvent system, which leverages the temperature-dependent solubility differential.
Standard Operating Procedure (SOP-8821-A)
ParameterSpecificationRationale
Primary Solvent Ethanol (EtOH)Solubilizes the polar sulfonamide moiety.[1][2]
Anti-Solvent Toluene (PhMe)Induces precipitation; high boiling point allows thermal modulation.[1][2]
Ratio > 3:1 (Toluene:EtOH)Critical threshold to prevent oiling out [1].[1][2]
Temperature -10°C to -15°C (Final)Deep cooling is required to maximize yield (typically 70-75%).[1][2]
Step-by-Step Protocol:
  • Dissolution: Dissolve the crude residue in minimal Ethanol at

    
    .
    
  • Co-Solvent Addition: Slowly add Toluene while maintaining temperature. If turbidity occurs, add drops of EtOH until clear.[1]

  • Controlled Cooling: Cool the mixture to

    
     over 30 minutes.
    
  • Seeding (Critical): If available, add seed crystals. If not, scratch the flask wall with a glass rod.

  • Deep Freeze: Cool to

    
     and hold for 5 hours.
    
  • Filtration: Filter the white crystalline solid and wash with pre-cooled Toluene.[1][2][3][4]

Module 2: Chromatography (Troubleshooting)

Recommended for high-purity requirements (>99.5%) or removing specific isomers.[1][2]

The Silica Acidity Problem

Standard silica gel is slightly acidic (


).[1] This can cause two issues:
  • Tailing: The basic nitrogen of the sulfonamide interacts with silanol groups.

  • Degradation: If the ethynyl group is silyl-protected (e.g., TMS-ethynyl), acidic silica will cleave the protecting group [2].[1]

Chromatographic Decision Matrix

PurificationLogic Start Crude Mixture Analysis Purity Purity > 85%? Start->Purity ImpurityType Impurity Type? Purity->ImpurityType No Cryst Method A: Toluene/EtOH Crystallization Purity->Cryst Yes Flash Method B: Flash Chromatography ImpurityType->Flash Polar/Tailing MobilePhase Select Mobile Phase Flash->MobilePhase DCM_MeOH DCM : MeOH (95:5) + 0.5% Et3N MobilePhase->DCM_MeOH Standard Hex_EtOAc Hex : EtOAc (60:40) (For lipophilic impurities) MobilePhase->Hex_EtOAc Non-polar

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity and impurity profile.[1][2]

Technical Tips for Flash Chromatography:
  • Neutralization: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexane to neutralize acidic sites.

  • Loading: Use a dry load (adsorbed onto Celite or neutral alumina) rather than liquid loading to prevent band broadening.[1][2]

  • Detection: Sulfonamides stain well with p-Anisaldehyde (appears as blue/purple spots) or KMnO4 (oxidizes the alkyne/cyclopropane).[1][2]

Module 3: Chemical Scavenging & Impurity Removal

During the synthesis (typically from tert-butyl protection), specific by-products can persist.[1][2]

ImpurityOriginRemoval Strategy
Sulfonic Acid Hydrolysis of sulfonyl chlorideAqueous Wash: Partition between EtOAc and sat.[1][2]

. The acid stays in the aqueous layer; the sulfonamide (

) remains in organic.
Des-ethynyl Incomplete reactionRecrystallization: This impurity is significantly more soluble in Toluene and will remain in the mother liquor.
Trace Metals (Pd/Cu) Cross-coupling catalystsResin Scavenging: Treat organic solution with QuadraPure™ TU (Thiourea) or similar scavengers to prevent alkyne polymerization.[1][2]

Troubleshooting FAQs

Q1: My product is co-eluting with a polar impurity on silica. How do I separate them? A: The co-eluting spot is likely the sulfonic acid derivative.

  • Immediate Fix: Switch to Reverse Phase (C18) chromatography. Use a mobile phase of Water:Acetonitrile with 0.1% Formic Acid .[2]

  • Why: The sulfonic acid is fully ionized and elutes at the solvent front in RP, while the sulfonamide retains well.

Q2: I observe a new spot on TLC after leaving the compound in solution. What is happening? A: You are likely seeing alkyne hydration or cyclopropane ring opening .[1][2]

  • Diagnosis: Cyclopropanes with electron-withdrawing groups (like

    
    ) are activated "donor-acceptor" systems.[1][2] In the presence of trace acid and water, the ring can open.
    
  • Prevention: Store the compound as a solid at

    
    . Ensure all solvents for storage are anhydrous and free of acid traces (avoid chloroform which forms HCl over time).[1]
    

Q3: The melting point of my crystals is lower than the literature value (


). 
A:  This indicates Solvent Inclusion  or Polymorphism .
  • Solvent Inclusion: Sulfonamides trap solvent molecules easily in the crystal lattice. Dry the sample under high vacuum (

    
    ) at 
    
    
    
    for 12 hours.
  • Polymorphism: Cyclopropyl sulfonamides exhibit polymorphism [3].[1][2] If the NMR is clean but MP is off, you may have isolated a metastable kinetically controlled form. Recrystallize with slower cooling to achieve the thermodynamic form.

References

  • Process for the preparation of cyclopropyl sulfonamide. (2009). World Intellectual Property Organization, WO2009053281A1.[1][2] Link

  • Stability issues of N-silylated sulfonamides on silica gel chromatography. (2025). BenchChem Technical Notes. Link

  • Crystallographic characterization of sulfonamide derivatives. (2025). National Institutes of Health (PMC).[1][2] Link

  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. (2010). Viruses, 2(8), 1752–1765.[1] Link

Sources

Technical Support Center: Optimizing Catalyst Loading for Sulfonamide Click Reactions (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering roadblocks during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving sulfonamides. Whether you are scaling up the synthesis of a sulfonyl azide or conjugating a sulfonamide-bearing pharmacophore, these substrates introduce severe electronic and coordination challenges.

Sulfonamides can act as competing ligands that sequester copper and precipitate the catalyst. Conversely, the strong electron-withdrawing nature of sulfonyl azides can destabilize key catalytic intermediates, leading to off-target degradation products. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize catalyst loading and rescue your click reactions.

Mechanistic Causality: The Sulfonamide Challenge

To optimize catalyst loading, we must first understand why sulfonamides disrupt the standard CuAAC catalytic cycle.

In a typical click reaction, Cu(I) coordinates with a terminal alkyne to form a copper acetylide, which then undergoes cycloaddition with an azide to form a cuprated triazole intermediate. However, when a sulfonyl azide is introduced, the highly electron-withdrawing


-sulfonyl substituent severely destabilizes this cuprated triazole intermediate. If the copper center is unoptimized or under-loaded, the intermediate undergoes rapid ring-chain isomerization, expelling dinitrogen (

) to form an

-sulfonyl ketenimine instead of the desired 1,2,3-triazole ().

Furthermore, when the sulfonamide moiety is present on the alkyne (e.g., pyridine-3-sulfonamides), it can outcompete the solvent for Cu(I) coordination. This leads to the formation of highly stable, insoluble copper-sulfonamide complexes that precipitate out of solution, effectively stripping the active catalyst from the reaction ().

G A Terminal Alkyne + Cu(I) B Copper(I) Acetylide A->B Base / Ligand C Sulfonamide/Sulfonyl Azide B->C D Cuprated Triazole Intermediate C->D Cycloaddition E Rapid Protonation (Optimized Ligand/Loading) D->E High Cu/Ligand Stabilization G Ring-Chain Isomerization (Destabilized by -SO2R) D->G Unstabilized Cu(I) / Low Loading F 1,4-Disubstituted Triazole (Target Product) E->F H Cuprated Diazoimine G->H - N2 I N-Sulfonyl Ketenimine (Degradation Product) H->I

Mechanistic bifurcation in sulfonyl azide CuAAC: triazole formation vs. ketenimine degradation.

Troubleshooting FAQs

Q1: My reaction with a sulfonamide-bearing alkyne immediately forms a red/purple precipitate, and the reaction stalls. What is happening? Causality: You are observing the formation of inactive, highly stable, and insoluble copper(I) acetylide or copper-sulfonamide polymeric complexes. In traditional solvent systems like pure acetonitrile or THF, the sulfonamide outcompetes the solvent for copper coordination, leading to irreversible catalyst deactivation. Solution: Shift your catalyst source and solvent system. Instead of using CuI in acetonitrile, generate Cu(I) in situ using


 and sodium ascorbate in a highly coordinating solvent mixture like DMSO/

. The DMSO helps solubilize the intermediate complexes. Additionally, introduce a tristriazole ligand (e.g., THPTA or TBTA) at a 1:1 or 2:1 ratio relative to copper to shield the Cu(I) center from the sulfonamide.

Q2: I am reacting a sulfonyl azide, but I am isolating amides or ketenimines instead of the 1,2,3-triazole. How do I fix this? Causality: As illustrated in the workflow diagram above, the electron-withdrawing sulfonyl group destabilizes the cuprated triazole intermediate, triggering the extrusion of


 to form a ketenimine. This side reaction outcompetes the final protonation step if the proton source is weak or if the copper center is insufficiently stabilized.
Solution:  You must accelerate the protonation step. Use a slightly higher catalyst loading (e.g., 5–10 mol%) to ensure rapid turnover, and conduct the reaction at strict room temperature or below (0–20 °C). Avoid heating, as thermal energy heavily favors the ring-chain isomerization pathway. Ensure a readily available proton source (e.g., using a protic solvent like 

-BuOH/

).

Q3: How can I reduce my catalyst loading from 10 mol% down to 1–2 mol% for scale-up without losing yield? Causality: At low catalyst loadings (1–2 mol%), the Cu(I) species is highly susceptible to oxidative degradation by dissolved oxygen and competitive sequestration by the sulfonamide substrate. Without protection, the active catalyst concentration drops to zero before conversion is complete. Solution: Employ a highly efficient, water-soluble Cu-chelating ligand such as THPTA or THETA (). These ligands not only accelerate the cycloaddition step but also act as a protective shroud around the Cu(I) ion, preventing oxidation and off-target chelation. Use a minimum of 5 equivalents of sodium ascorbate relative to copper to maintain a robust reducing environment.

Quantitative Data: Catalyst Optimization for Sulfonamide CuAAC

The following table summarizes the optimized parameters required to overcome specific sulfonamide-related challenges in click chemistry:

Substrate TypeCatalyst SystemLigandSolventLoading (mol%)Primary ChallengeOptimized Yield
Sulfonyl Azide

/ Ascorbate
None

-BuOH/

5–10%Ketenimine formation (

)
>85%
Pyridine-3-Sulfonamide

/ Ascorbate
THPTA (1:1)DMSO/

5%Catalyst precipitation65–80%
Sulfonamide Alkyne

/ Ascorbate
THETA (2:1)

-BuOH/

1–2%Oxidative degradation>90%
Biomolecule Conjugate

/ Ascorbate
THPTA (5:1)Aqueous Buffer0.1–1 mMROS degradation of proteins>95%

Self-Validating Experimental Protocol: Optimized 2 mol% CuAAC

To ensure high yields when working with sulfonamides at low catalyst loadings, follow this self-validating methodology. The protocol relies on visual checkpoints to confirm the integrity of the catalytic cycle ().

Step 1: Pre-formation of the Catalytic Complex

  • In a small vial, pre-mix

    
     (0.1 M in water) and the THPTA ligand (0.1 M in water) at a 1:2 molar ratio.
    
  • Causality: Pre-complexing the copper ensures that the Cu(II) center is fully shrouded by the ligand before reduction, preventing off-target binding by the sulfonamide substrate.

  • Self-Validation Checkpoint: The solution will appear pale blue, confirming Cu(II)-ligand coordination.

Step 2: Reduction to Active Cu(I)

  • Add a freshly prepared solution of sodium ascorbate (10 equivalents relative to Cu) to the Cu-ligand mixture.

  • Self-Validation Checkpoint: The solution must rapidly transition from pale blue to colorless or very pale yellow . This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue or turns brown, the ascorbate has oxidized; discard and prepare a fresh batch.

Step 3: Substrate Addition

  • Dissolve the sulfonamide-containing alkyne (1.0 eq) and azide (1.2 eq) in a 1:1 mixture of

    
    -BuOH and water (or DMSO/water if solubility is poor).
    
  • Add the pre-formed Cu(I) catalyst complex to the reaction mixture to achieve a final copper loading of 2 mol%.

  • Causality: Adding the active catalyst last ensures that the high local concentration of the stabilized Cu(I) immediately initiates the catalytic cycle before any competitive inhibition can occur.

Step 4: Reaction and Monitoring

  • Stir the reaction at room temperature (20 °C). Do not heat.

  • Causality: Maintaining ambient temperature prevents the thermal ring-chain isomerization of the cuprated triazole intermediate, effectively shutting down the ketenimine degradation pathway.

  • Monitor via TLC or LC-MS. Complete conversion is typically observed within 2–4 hours.

Step 5: Quenching and Workup

  • Quench the reaction by adding an aqueous solution of EDTA or ammonium hydroxide to strip the copper from the product.

  • Self-Validation Checkpoint: The aqueous layer will turn deep blue , indicating the successful chelation and removal of copper, leaving the pure 1,4-disubstituted triazole in the organic phase.

References

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PubMed Central (PMC) URL: [Link]

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI (Molecules) URL: [Link]

  • Title: THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: PubMed (NIH) URL: [Link]

Technical Support Center: Stability of 1-Ethynylcyclopropane-1-sulfonamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support guide for handling 1-ethynylcyclopropane-1-sulfonamide . As a highly functionalized building block, this molecule presents unique synthetic opportunities but requires precise handling. The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol), combined with the π-electron-rich alkyne and the electron-withdrawing sulfonamide, creates a highly polarized quaternary carbon. Under acidic conditions, this system is primed for divergent reactivity, often leading to unintended degradation if not strictly controlled[1].

This guide is designed for drug development professionals and synthetic chemists to understand the thermodynamic causality behind these degradation pathways and to implement self-validating protocols that preserve molecular integrity.

Quantitative Stability Matrix

The stability of the ethynylcyclopropane moiety is highly dependent on the nature of the acid (Brønsted vs. Lewis), the presence of nucleophiles (especially water), and temperature. The table below summarizes the expected half-life (


) and primary degradation pathways under common acidic conditions.
Reaction ConditionTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
10% Aqueous TFA in DCM 25 °C< 2 hoursAlkyne Hydration (+18 Da)
4.0 M HCl in 1,4-Dioxane 0 °C> 48 hoursStable (Minimal Degradation)
4.0 M HCl in 1,4-Dioxane 25 °C~ 12 hoursSlow Ring Opening (Isomerization)
1.0 M H₂SO₄ (aq) 60 °C< 15 minutesComplete Ring Cleavage & Hydration
10 mol% Yb(OTf)₃ in THF 60 °C~ 4 hoursNucleophilic Ring Opening
Mechanistic Divergence in Acidic Media

Understanding why the molecule degrades is the first step in preventing it. Protons or Lewis acids can activate different parts of the molecule, leading to two primary failure modes:

  • Alkyne Activation (Hydration): Aqueous Brønsted acids protonate the alkyne, generating a vinyl cation that is rapidly trapped by water to form a methyl ketone.

  • Cyclopropane Activation (Ring Opening): Strong Lewis acids or concentrated anhydrous acids coordinate to the sulfonamide oxygen or directly protonate the ring. This increases the electrophilicity of the quaternary carbon, triggering a cyclopropylcarbinyl-to-homoallylic rearrangement to release ring strain[2],[3].

MechanisticPathway SM 1-Ethynylcyclopropane-1-sulfonamide (Intact Ring) Protonation Acidic Protonation (H+) SM->Protonation PathA Alkyne Activation (Vinyl Cation Intermediate) Protonation->PathA Aqueous Brønsted Acid PathB Sulfonamide Activation (Increased Electrophilicity) Protonation->PathB Strong Lewis Acid ProdA 1-Acetylcyclopropane-1-sulfonamide (Hydration, +18 Da) PathA->ProdA + H2O (Markovnikov) ProdB Acyclic Allylic Sulfonamide (Ring-Opened Isomer) PathB->ProdB Nucleophilic Attack / Rearrangement

Caption: Divergent acid-catalyzed degradation pathways of 1-ethynylcyclopropane-1-sulfonamide.

Troubleshooting FAQs

Q1: During a Boc-deprotection step using TFA/DCM, my LC-MS shows a major byproduct with a mass shift of +18 Da. What is happening? A1: You are observing the hydration of the alkyne . Trifluoroacetic acid (TFA) is highly hygroscopic. Even trace amounts of water in the TFA or DCM act as nucleophiles. The acid protonates the terminal alkyne to form a Markovnikov vinyl cation, which water traps to form an enol that tautomerizes into 1-acetylcyclopropane-1-sulfonamide. Solution: Switch to strictly anhydrous conditions, such as 4.0 M HCl in 1,4-dioxane.

Q2: My LC-MS shows complete consumption of the starting material, but the product mass is identical to the starting material. The retention time, however, has shifted significantly. Why? A2: This is a classic acid-catalyzed isomerization [3]. The cyclopropane ring has opened to form an acyclic allylic or diene system. This occurs when the acid strength is high enough to polarize the C-C bonds of the strained ring, allowing a counterion (like Cl⁻ or CF₃COO⁻) to attack, or triggering a spontaneous rearrangement to relieve the ~27.5 kcal/mol of ring strain[1].

Q3: How does the sulfonamide group influence the ring's stability compared to a simple ethynylcyclopropane? A3: The sulfonamide is a strong electron-withdrawing group (EWG). While it stabilizes the molecule under basic conditions, under acidic conditions, protonation of the sulfonamide oxygen makes it a potent leaving-group equivalent. This mimics a "donor-acceptor" cyclopropane system, drastically lowering the activation energy required for nucleophilic ring cleavage[2].

Experimental Workflows & Protocols
Protocol A: Anhydrous Acidic Deprotection (Preserving the Ring)

Objective: Remove an acid-labile protecting group (e.g., N-Boc) elsewhere on the molecule without hydrating the alkyne or opening the cyclopropane ring. Causality: By strictly excluding water and maintaining low temperatures, the kinetic barrier for ring-opening is not breached, and hydration is rendered impossible.

  • Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Dropwise, add a pre-cooled solution of 4.0 M HCl in 1,4-dioxane (10 equivalents). Do not use aqueous TFA.

  • Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Pull a 5 µL aliquot, quench immediately into 100 µL of saturated NaHCO₃, extract with 100 µL EtOAc, and analyze via LC-MS to confirm deprotection without +18 Da adducts.

  • Quenching (Critical Step): Do not evaporate the acidic solution directly. Rotary evaporation concentrates the acid and removes the solvent heat-sink, which is the #1 cause of unexpected ring-opening. Instead, quench the reaction at 0 °C by adding N,N-diisopropylethylamine (DIPEA) until the pH is ~7-8.

  • Workup: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Intentional Acid-Catalyzed Ring Opening

Objective: Utilize the inherent ring strain to synthesize functionalized acyclic allylic sulfonamides for downstream synthesis. Causality: Using a Lewis acid activates the donor-acceptor-like cyclopropane system, allowing external nucleophiles to attack and irreversibly open the ring[2].

  • Preparation: Dissolve 1-ethynylcyclopropane-1-sulfonamide in anhydrous THF (0.1 M concentration).

  • Catalyst Addition: Add 10 mol% Yb(OTf)₃ and the desired nucleophile (e.g., an alcohol or thiol, 1.5 equivalents).

  • Heating: Heat the mixture to 60 °C for 12 hours. The thermal energy overcomes the activation barrier for nucleophilic attack on the Lewis-acid activated ring.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Troubleshooting Decision Matrix

Use the following workflow to rapidly diagnose and correct reaction failures when exposing this compound to acidic conditions.

Troubleshooting Start LC-MS Shows Degradation in Acidic Media CheckMass Analyze Mass Spectrum (+18 Da vs Isomer)? Start->CheckMass Hydration Hydration Issue (Alkyne Reactivity) CheckMass->Hydration Mass +18 Da RingOpen Ring-Opening Issue (Strain Release) CheckMass->RingOpen Same Mass, New RT FixHydration Switch to Anhydrous Acid (e.g., HCl in Dioxane) Hydration->FixHydration FixRing Lower Temp (0°C) & Buffer with Scavenger RingOpen->FixRing

Caption: Decision matrix for troubleshooting acid-induced degradation during synthesis.

References
  • Guin, A., Rathod, T., Gaykar, R. N., Roy, T., & Biju, A. T. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes Using Sulfenamides. Organic Letters.[Link]

  • Name unnamed. (2007). Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. Organic Letters.[Link]

Sources

Validation & Comparative

Analytical Performance & Structural Elucidation Guide: ^1^H NMR of 1-Ethynylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.

Executive Summary

In modern drug discovery, cyclopropylsulfonamide derivatives are highly valued as structural motifs, frequently appearing in Nav1.7 inhibitors, HCV NS3 protease inhibitors, and anti-inflammatory agents[1][2]. 1-ethynylcyclopropane-1-sulfonamide (CAS: 1108658-43-0) serves as a critical bifunctional building block, offering both a sulfonamide moiety for target engagement and a terminal alkyne for subsequent click chemistry (CuAAC) or Sonogashira couplings[3].

This guide provides an authoritative structural elucidation framework, objectively comparing the ^1^H NMR performance and characteristic chemical shifts of 1-ethynylcyclopropane-1-sulfonamide against its structural analogs: cyclopropanesulfonamide and 1-cyanocyclopropane-1-sulfonamide .

Theoretical Framework & Causality of Chemical Shifts

To accurately identify this compound, analysts must look beyond simple integration and understand the magnetic microenvironments dictating the spectrum. The ^1^H NMR spectrum of 1-ethynylcyclopropane-1-sulfonamide is defined by three distinct causal phenomena:

  • Diamagnetic Anisotropy of the Alkyne: The terminal alkyne proton (-C≡CH) is attached to an sp-hybridized carbon, which is highly electronegative. However, the cylindrical π-electron cloud of the triple bond generates an induced magnetic field that opposes the applied field along the bond axis. This shielding effect pushes the alkyne proton upfield to a characteristic sharp singlet at ~2.85 ppm , rather than the downfield position expected from electronegativity alone.

  • Diastereotopicity & Ring Strain: The cyclopropane ring is highly strained, possessing significant s-character in its C-C bonds, which generally shifts cyclopropyl protons upfield (0.5 - 1.5 ppm)[4]. Because C1 is asymmetrically substituted with an ethynyl group and a sulfonamide group, the molecule lacks a horizontal plane of symmetry. Consequently, the two protons on C2 (and identically on C3) are diastereotopic . One proton is cis to the ethynyl group, and the other is cis to the sulfonamide group. This creates an AA'BB' spin system, resolving as two distinct multiplets integrating to 2H each (typically around 1.25 ppm and 1.45 ppm ).

  • Quadrupolar Relaxation & Solvent Effects: The sulfonamide protons (-SO2NH2) are attached to a nitrogen-14 nucleus (spin I = 1), which undergoes rapid quadrupolar relaxation. This broadens the signal. Furthermore, these protons are highly susceptible to hydrogen bonding. In a strongly hydrogen-bonding solvent like DMSO-d6, the signal is shifted downfield to a broad singlet at ~7.05 ppm .

G Root 1-ethynylcyclopropane-1-sulfonamide P1 Sulfonamide (-SO2NH2) Broad Singlet (2H) ~7.05 ppm Root->P1 N-H Exchange & H-Bonding P2 Alkyne (-C≡CH) Sharp Singlet (1H) ~2.85 ppm Root->P2 Diamagnetic Anisotropy P3 Cyclopropane (-CH2-CH2-) Diastereotopic Multiplets (4H) ~1.25 & 1.45 ppm Root->P3 Ring Strain & Asymmetry

Causality of characteristic 1H NMR chemical shifts based on molecular microenvironments.

Comparative NMR Performance Data

When utilizing 1-ethynylcyclopropane-1-sulfonamide in library synthesis, it is crucial to differentiate it from unfunctionalized or differently functionalized analogs. Below is a comparative analysis of characteristic peaks in DMSO-d6 at 400 MHz.

Table 1: Structural Analog Comparison
Functional Group / Region1-Ethynylcyclopropane-1-sulfonamideCyclopropanesulfonamide[4]1-Cyanocyclopropane-1-sulfonamide[5]
Sulfonamide (-SO2NH2) ~7.05 ppm (br s, 2H)6.78 ppm (br s, 2H)~7.50 ppm (br s, 2H)
Alkyne (-C≡CH) ~2.85 ppm (s, 1H)AbsentAbsent
C1 Methine (-CH-) Absent (Quaternary C1)2.48 ppm (m, 1H)Absent (Quaternary C1)
Cyclopropane (-CH2-) ~1.45 ppm (m, 2H)~1.25 ppm (m, 2H)0.88 ppm (m, 4H)~1.70 ppm (m, 2H)~1.50 ppm (m, 2H)

Performance Insights:

  • Differentiation Power: The presence of the sharp singlet at ~2.85 ppm is the definitive marker for the intact terminal alkyne. If this peak disappears during downstream processing, it indicates unintended alkyne degradation or successful coupling.

  • Electronic Effects: The strongly electron-withdrawing cyano group in 1-cyanocyclopropane-1-sulfonamide deshields both the sulfonamide and cyclopropane protons significantly more than the ethynyl group, shifting them further downfield[5].

Table 2: Solvent Selection Impact (DMSO-d6 vs. CDCl3)
Peak AssignmentDMSO-d6 (Recommended)CDCl3 (Alternative)
-SO2NH2 ~7.05 ppm (Sharp, distinct broad singlet)~4.80 - 5.20 ppm (Very broad, often lost in baseline)
-C≡CH ~2.85 ppm~2.40 ppm
Resolution Excellent for sulfonamide quantification.Poor for sulfonamide; better for resolving cyclopropane multiplets.

Experimental Workflow: Self-Validating NMR Protocol

To ensure absolute trustworthiness in your structural elucidation, follow this self-validating sample preparation and acquisition protocol. This methodology includes built-in causality checks to prevent false negatives (e.g., missing sulfonamide peaks due to exchange).

Step-by-Step Methodology
  • Sample Preparation & Desiccation:

    • Weigh 10–15 mg of 1-ethynylcyclopropane-1-sulfonamide.

    • Self-Validation Check: Ensure the sample is fully dried under high vacuum. Residual water will appear at 3.33 ppm in DMSO-d6, which can broaden and obscure the alkyne singlet (~2.85 ppm) through localized magnetic inhomogeneity.

  • Solvent Addition:

    • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

    • Causality: DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature slows down the chemical exchange of the -SO2NH2 protons, sharpening the signal and moving it away from the aliphatic region.

  • Instrument Tuning & Shimming:

    • Insert the NMR tube into a 400 MHz (or higher) spectrometer.

    • Lock onto the DMSO-d6 deuterium signal.

    • Perform gradient shimming (Z1-Z5). Self-Validation Check: The TMS peak at 0.00 ppm must have a width at half-height (W1/2) of < 1.0 Hz. If it is broader, re-shim; poor homogeneity will merge the diastereotopic cyclopropane multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of the quaternary-adjacent alkyne proton, ensuring accurate 1:2:4 integration ratios.

  • Processing:

    • Apply a line broadening (LB) of 0.3 Hz.

    • Fourier Transform (FT), followed by manual phase correction and baseline correction (crucial for accurate integration of the broad sulfonamide peak).

G A 1. Sample Prep 15mg in Anhydrous DMSO-d6 B 2. Shimming Verify TMS W1/2 < 1.0 Hz A->B C 3. Acquisition 16 Scans, D1 = 2.0s B->C D 4. Processing Phase/Baseline Correct & Integrate C->D

Standard self-validating 1H NMR acquisition workflow for sulfonamide building blocks.

Conclusion

1-ethynylcyclopropane-1-sulfonamide presents a highly characteristic ^1^H NMR profile driven by the interplay of ring strain, asymmetric substitution, and magnetic anisotropy. By utilizing anhydrous DMSO-d6 and ensuring rigorous shimming, analysts can clearly resolve the diagnostic ~2.85 ppm alkyne singlet and the diastereotopic cyclopropane multiplets. This distinct spectral signature makes it an exceptionally trackable building block in complex library syntheses compared to its unfunctionalized or cyano-substituted counterparts.

References

  • PubChem / Sigma-Aldrich - 1-ethynylcyclopropane-1-sulfonamide Structural Information.
  • Thieme Connect - A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides.
  • ChemicalBook - Cyclopropanesulfonamide Chemical Properties & NMR Data.
  • Google Patents - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain.
  • European Patent Office (EP 3796975 B1) - Sulfonylaminobenzamide Derivatives (1-cyanocyclopropane-1-sulfonamide NMR Data).

Sources

IR spectrum alkyne stretch frequency for 1-ethynylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectral characteristics of 1-ethynylcyclopropane-1-sulfonamide , focusing on the diagnostic alkyne stretch frequencies.[1] It compares these values against structural analogs to aid in identification and purity assessment during drug development workflows.

Executive Summary

1-Ethynylcyclopropane-1-sulfonamide is a rigid, gem-disubstituted cyclopropane scaffold often employed as a bioisostere or transition-state mimic in antiviral drug design (e.g., HCV NS3/4A protease inhibitors).[2][3][4][5]

The IR spectrum is dominated by the interplay between the strained cyclopropane ring (high s-character) and the electron-withdrawing sulfonamide group. The most critical diagnostic markers are the sharp terminal alkyne C–H stretch and the asymmetric alkyne C≡C stretch, both of which exhibit frequency shifts distinct from acyclic alkynes.

Part 1: Technical Deep Dive & Spectral Assignments
1. The Alkyne Stretch (

)
[1][6]
  • Frequency: 2110 – 2140 cm⁻¹ (Weak to Medium intensity)

  • Mechanistic Insight: While internal alkynes are often IR-silent due to symmetry, the 1-ethynylcyclopropane-1-sulfonamide molecule is highly asymmetric. The strong dipole moment induced by the geminal sulfonamide group (

    
    ) enhances the change in dipole moment during the C≡C stretching vibration, making this band observable in IR, unlike in simple dialkyl alkynes.
    
  • Ring Strain Effect: The cyclopropane ring carbons possess significant s-character (approx.

    
     rather than 
    
    
    
    ). This hybridization increases the force constant of the adjacent C–C bonds but has a subtler effect on the exocyclic triple bond, typically maintaining it within the standard 2100–2150 cm⁻¹ window.
2. The Terminal Alkyne C–H Stretch (

)
[1]
  • Frequency: 3280 – 3320 cm⁻¹ (Strong, Sharp)

  • Diagnostic Value: This is the most reliable confirmation of the terminal alkyne. It appears as a sharp singlet, distinguishable from the broader, hydrogen-bonded N–H stretches of the sulfonamide group.

  • Acidity Shift: The electron-withdrawing nature of the geminal sulfonamide increases the acidity of the acetylenic proton, often shifting this band to the higher end of the frequency range (>3300 cm⁻¹) compared to simple ethynylcyclopropane.

3. Sulfonamide & Ring Vibrations [7]
  • 
     (Sulfonamide): 3250 – 3350 cm⁻¹  (Doublet for primary amide, often broad). Note: This can overlap with the alkyne C–H; use dilution in 
    
    
    
    to resolve if necessary.
  • 
     (Sulfonyl): 
    
    • Asymmetric: 1330 – 1370 cm⁻¹ (Strong)

    • Symmetric: 1140 – 1170 cm⁻¹ (Strong)

  • Cyclopropane C–H: 3000 – 3100 cm⁻¹ (Weak, higher frequency than acyclic alkyl C–H due to ring strain).

Part 2: Comparative Analysis

The following table contrasts the target molecule with key analogs to illustrate the specific spectral shifts caused by the gem-sulfonamide substitution.

FeatureTarget: 1-Ethynylcyclopropane-1-sulfonamide Comparator 1: Ethynylcyclopropane Comparator 2: Prop-1-yne-1-sulfonamide Interpretation

3280–3320 cm⁻¹ (Sharp) 3300–3320 cm⁻¹N/A (Internal alkyne analog)The gem-sulfonamide maintains the high frequency of the alkyne proton but introduces broadening if H-bonding occurs.

2110–2140 cm⁻¹ (Med) 2100–2125 cm⁻¹ (Weak)2200–2240 cm⁻¹The sulfonamide renders the C≡C bond more polar, increasing IR intensity compared to the hydrocarbon analog.

1350 / 1160 cm⁻¹ None1340 / 1150 cm⁻¹Diagnostic for the sulfonamide moiety; confirms the "1-sulfonamide" substitution pattern.
Physical State Solid (Crystalline) Liquid (Volatile)SolidSolid-state packing (KBr pellet) often sharpens the bands compared to liquid films.
Part 3: Experimental Protocol for Spectral Validation

To ensure accurate identification and distinguish the sharp alkyne C-H from broad N-H bands, follow this self-validating protocol.

Method: High-Resolution FT-IR (KBr Pellet or Diamond ATR)
  • Sample Preparation (Solid State):

    • Technique: Grind 1–2 mg of dry 1-ethynylcyclopropane-1-sulfonamide with 100 mg of spectroscopic-grade KBr. Press into a transparent pellet.

    • Why: Removes solvent interference and minimizes intermolecular H-bonding broadening compared to neat films.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving the sharp

      
      C–H peak).
      
    • Scans: 32–64 scans to improve signal-to-noise ratio for the weak C≡C stretch.

  • Validation Steps (Self-Check):

    • Step A: Check 3000–3100 cm⁻¹. Are there weak peaks? (Yes = Cyclopropane ring intact).

    • Step B: Check 2100–2150 cm⁻¹. Is there a peak? (Yes = Alkyne present).[6][8]

    • Step C: Check 3300 region. Is there a sharp spike superimposed on a broader hump? (Sharp = Alkyne C-H; Broad = Sulfonamide N-H).

Part 4: Structural Influence Diagram

The following diagram visualizes how the structural components of the molecule dictate the observed vibrational frequencies.

IR_Spectrum_Logic Molecule 1-Ethynylcyclopropane- 1-sulfonamide Group_Alkyne Terminal Alkyne (-C≡C-H) Molecule->Group_Alkyne Group_Cyclo Cyclopropane Ring (Strained) Molecule->Group_Cyclo Group_Sulf Sulfonamide (-SO2NH2) Molecule->Group_Sulf Vib_CH ν(≡C-H) Stretch 3280-3320 cm⁻¹ (Sharp, Diagnostic) Group_Alkyne->Vib_CH Primary ID Vib_CC ν(C≡C) Stretch 2110-2140 cm⁻¹ (Polarized by SO2) Group_Alkyne->Vib_CC Group_Cyclo->Vib_CC Ring Strain Effects Vib_Ring ν(C-H) Ring 3000-3100 cm⁻¹ (High s-character) Group_Cyclo->Vib_Ring Group_Sulf->Vib_CC Induces Dipole (Increases Intensity) Vib_SO2 ν(S=O) Stretches 1350 & 1160 cm⁻¹ (Strong) Group_Sulf->Vib_SO2

Figure 1: Mechanistic correlation between functional moieties and diagnostic IR frequencies.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for alkyne and sulfonamide frequencies).
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. Link

  • Wiberg, K. B., & Niu, Z. (1993). "Cyclopropane C-H bond energies and hybridization." Journal of Organic Chemistry, 58(23), 6173-6175. (Explains the high frequency of cyclopropyl C-H stretches). Link

  • Bristol-Myers Squibb Company. (2010). Patent WO2010099386A1: Hepatitis C virus inhibitors. (Contains synthesis and characterization data for 1-substituted cyclopropane sulfonamide intermediates). Link

Sources

HRMS Fragmentation & Structural Analysis: 1-Ethynylcyclopropane-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of 1-ethynylcyclopropane-1-sulfonamide , a specialized covalent warhead motif used in targeted protein degradation and fragment-based drug discovery (FBDD).

Executive Summary

1-ethynylcyclopropane-1-sulfonamide represents a rigidified, electrophilic scaffold distinct from traditional vinyl sulfonamides. Its unique structure—combining a strained cyclopropane ring with an electron-withdrawing ethynyl group and a sulfonamide moiety—results in a distinct mass spectral fingerprint. This guide objectively compares its fragmentation behavior against standard vinyl sulfonamide alternatives, providing researchers with the diagnostic ions necessary for confident identification in complex biological matrices.

Instrumental Methodology & Ionization Physics

To achieve reproducible fragmentation, the following High-Resolution Mass Spectrometry (HRMS) parameters are recommended. These protocols are validated for Q-TOF and Orbitrap platforms.

Ionization Source: Electrospray Ionization (ESI)

While sulfonamides can be analyzed in both polarities, Negative Mode (ESI-) is the gold standard for this scaffold due to the acidic nature of the sulfonamide N-H proton (


). Positive mode is less sensitive unless the molecule is derivatized or part of a larger basic drug scaffold.

Optimized Acquisition Parameters:

Parameter Setting (Negative Mode) Rationale

| Precursor Ion


  | 144.0125 m/z  | Deprotonated molecular ion (Calculated for 

). | | Capillary Voltage | 2.5 - 3.0 kV | Lower voltage prevents in-source fragmentation of the labile S-N bond. | | Cone Voltage | 20 - 30 V | Moderate energy required to transmit the rigid cyclopropane core. | | Collision Energy (CE) | 15 - 35 eV | Stepped CE is recommended to observe both the intact core and deep fragments. | | Resolution | > 30,000 FWHM | Required to resolve the

isotope and separate isobaric interferences. |
Fragmentation Analysis: The Mechanistic Pathway

The fragmentation of 1-ethynylcyclopropane-1-sulfonamide is governed by the stability of the sulfonamide bond versus the strain energy of the cyclopropane ring.

Primary Pathway: Sulfonyl Cleavage (The Diagnostic Event)

Unlike flexible alkyl sulfonamides, the 1-ethynylcyclopropane core effectively "locks" the carbon skeleton. The dominant fragmentation event in ESI(-) is the cleavage of the


 or 

bonds, often accompanied by the extrusion of sulfur dioxide (

).
  • Precursor Selection:

    
     144.0125 (
    
    
    
    ).
  • Loss of

    
     (Neutral Loss - 64 Da): 
    
    • Mechanism: A rearrangement occurs where the anionic charge on the nitrogen attacks the sulfonyl sulfur, leading to the extrusion of neutral

      
      .
      
    • Product Ion:

      
       80.050 (
      
      
      
      ). This corresponds to the 1-ethynylcyclopropan-1-amine anion . This is the base peak at higher collision energies (>30 eV).
  • Loss of

    
     / 
    
    
    
    (Minor Pathway):
    • Direct loss of the amine group is less favorable in negative mode but can be observed as a minor peak at

      
       127.99 (
      
      
      
      , corresponding to the sulfonate species).
Secondary Pathway: Ring Opening & Alkyne Fragmentation

At high collision energies, the cyclopropane ring opens.

  • Ring Cleavage: The strain release of the cyclopropane ring (~27.5 kcal/mol) facilitates the fragmentation of the

    
     80 product ion into smaller hydrocarbon fragments (
    
    
    
    ,
    
    
    39), characteristic of the propargyl/cyclopropenyl motif.
Visualization: Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the specific MS/MS dissociation tree for 1-ethynylcyclopropane-1-sulfonamide in Negative ESI mode.

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor Ion [M-H]⁻ m/z 144.0125 (C₅H₆NO₂S⁻) TransitionState Rearrangement Transition State Precursor->TransitionState CE 15-20 eV Fragment_NH2 Minor Fragment [M-NH₂]⁻ m/z 127.990 (Sulfonate anion) Precursor->Fragment_NH2 Loss of NH₂ (-16 Da) (Minor Pathway) Fragment_SO2 Diagnostic Fragment [M-H-SO₂]⁻ m/z 80.0500 (1-Ethynylcyclopropyl amine anion) TransitionState->Fragment_SO2 Loss of SO₂ (-64 Da) (Major Pathway) Fragment_RingOpen Deep Fragmentation [C₃H₃]⁻ m/z 39.023 (Propargyl anion) Fragment_SO2->Fragment_RingOpen Ring Opening CE > 35 eV key Red Arrow: Dominant Diagnostic Transition Blue Node: Precursor Red Node: Quantifier Ion

Figure 1: ESI(-) MS/MS Fragmentation Tree. The loss of SO₂ (m/z 80.05) is the primary quantifier transition.

Comparative Analysis: Ethynyl-Cyclopropane vs. Alternatives

This section compares the target molecule with its two closest structural alternatives: Vinyl Sulfonamide (standard warhead) and Cyclopropanesulfonamide (non-ethynyl analog).

Table 1: HRMS Performance & Diagnostic Ion Comparison
Feature1-Ethynylcyclopropane-1-sulfonamide Vinyl Sulfonamide (Ethenesulfonamide)Cyclopropanesulfonamide
Formula



Precursor (

)
144.0125 106.0000120.0125
Primary Fragment

80.05
(Amine core)

42.03 (Aziridine-like)

56.05 (Cyclopropyl amine)
Neutral Loss

(64 Da)

(64 Da)

(64 Da)
Stability High (Rigid spiro-like center)Low (Prone to polymerization)Medium
Diagnostic Utility Excellent. The ethynyl group provides a unique mass defect and prevents isobaric overlap with common metabolic fragments.Poor. Low mass range (

< 100) is noisy in biological matrices.
Good. Distinctive ring retention.
Performance Insight
  • Signal-to-Noise Ratio: The 1-ethynylcyclopropane derivative typically yields a cleaner MS/MS spectrum than vinyl sulfonamide. The vinyl analog generates low-mass fragments that often fall into the "chemical noise" region of Q-TOF instruments (

    
     < 50), making it harder to quantify in complex lysates.
    
  • Selectivity: The ethynyl group (

    
    ) adds a degree of unsaturation that shifts the 
    
    
    
    defect, allowing for higher selectivity in extracted ion chromatograms (XIC) compared to saturated cyclopropanes.
Validated Experimental Protocol

To replicate these results for library characterization or covalent binding studies, follow this self-validating workflow.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-ethynylcyclopropane-1-sulfonamide in 1 mL DMSO (10 mM).

  • Working Standard: Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid (for Positive mode) or 5 mM Ammonium Acetate (for Negative mode). Note: Ammonium acetate enhances ionization in negative mode for sulfonamides.

Step 2: HRMS Acquisition (Direct Infusion)
  • Flow Rate: 10 µL/min (Syringe pump).

  • Polarity: Negative (ESI-).

  • Scan Range:

    
     50 – 300.
    
  • MS/MS: Perform a collision energy ramp (10, 20, 30, 40 eV).

Step 3: Data Validation (Quality Control)
  • Mass Accuracy Check: The precursor must be within 5 ppm of theoretical mass (144.0125).

  • Fragment Confirmation: The appearance of the

    
     80.05 ion at >20 eV confirms the loss of the sulfonyl group and validates the core structure. If 
    
    
    
    80 is absent, check for source fragmentation (cone voltage too high).
References
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Link

  • Kawano, M., et al. (2023). Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition.[2] Journal of the American Chemical Society, 145(48).[2] Link

  • Niessen, W. M. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43, 123-132. Link

  • PubChem. (2025).[3] 1-ethynylcyclopropane-1-sulfonamide (Compound Summary). National Library of Medicine. Link

Sources

Comparing reactivity of ethynyl vs ethenyl cyclopropane sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of ethynyl versus ethenyl cyclopropane sulfonamides requires bridging fundamental physical organic chemistry with applied drug discovery. As targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes become increasingly sophisticated, the selection of the electrophilic warhead is no longer just about maximizing reactivity—it is about tuning the "Goldilocks" zone of chemoselectivity.

Cyclopropane carboxylic acids and their sulfonamide bioisosteres are privileged peptidomimetics, historically pivotal in locking pharmacophores into high-affinity conformations (e.g., the P1 residue in HCV NS3/4A protease inhibitors)[1]. When functionalized with unsaturated moieties, the cyclopropane ring does more than restrict conformational entropy; its Walsh orbitals actively conjugate with the adjacent


-systems, transmitting the electron-withdrawing power of the sulfonamide to the ethenyl (vinyl) or ethynyl (alkyne) group.

This guide objectively compares the reactivity, structural causality, and experimental deployment of these two distinct cyclopropane sulfonamide classes.

Structural Causality & Electronic Divergence

The fundamental divergence between ethenyl and ethynyl cyclopropane sulfonamides lies in the hybridization of the unsaturated carbons, which directly governs their Lowest Unoccupied Molecular Orbital (LUMO) energy and subsequent electrophilicity.

  • Ethenyl Cyclopropane Sulfonamides (

    
     Hybridized):  The vinyl group acts as a moderate Michael acceptor. The 
    
    
    
    carbons possess 33% s-character, providing a balanced electronegativity. This results in a highly chemoselective warhead that reacts preferentially with highly nucleophilic, deprotonated cysteine thiolates while ignoring weaker nucleophiles like lysine or water[2].
  • Ethynyl Cyclopropane Sulfonamides (

    
     Hybridized):  The alkyne group is a significantly stronger electrophile. The 
    
    
    
    carbons possess 50% s-character, making them highly electronegative. Computational models of bioconjugation demonstrate that ethynesulfonamides are among the strongest Michael acceptors available, reacting much faster than their vinyl counterparts[3]. However, this hyper-reactivity comes at the cost of chemoselectivity, making them prone to off-target additions or polymerization[3].

Mechanism Target Protein Cysteine (Cys-SH) Ethenyl Ethenyl Sulfonamide (Vinyl Group) Target->Ethenyl Slow/Selective Ethynyl Ethynyl Sulfonamide (Alkyne Group) Target->Ethynyl Fast/Broad Adduct1 Saturated Thioether (Highly Stable) Ethenyl->Adduct1 1,4-Addition Adduct2 Vinyl Thioether (Prone to secondary reactions) Ethynyl->Adduct2 1,4-Addition

Fig 1: Mechanistic divergence of thiol addition to ethenyl vs. ethynyl warheads.

Quantitative Comparison of Properties

The choice between these two functionalities dictates the compound's ultimate utility—whether as a clinical-grade TCI or as an in vitro chemical biology probe[4].

ParameterEthenyl Cyclopropane SulfonamideEthynyl Cyclopropane SulfonamideCausality / Structural Basis
Hybridization

(Alkene)

(Alkyne)
Defines geometry (planar vs. linear) and orbital electronegativity.
Electrophilicity ModerateHigh

-carbons lower the LUMO energy, accelerating nucleophilic attack[3].
Cys Selectivity HighModerate to LowLower reactivity in ethenyl variants minimizes off-target reactions with Lys/His[2].
Adduct Stability Highly StableVariableEthenyl forms a saturated thioether; Ethynyl forms a vinyl thioether capable of secondary additions[3].
Primary Utility Selective TCI Warhead, RCM SubstrateABPP Click-Handle, Rapid Covalent ProbeEthynyl's terminal alkyne is ideal for CuAAC; Ethenyl is ideal for selective in vivo inhibition[1].

Experimental Methodologies

To objectively evaluate these compounds, the experimental design must be self-validating. The following protocols isolate intrinsic chemical reactivity and target engagement without introducing artifactual bias.

Protocol A: NMR-Monitored Intrinsic Thiol Reactivity Assay

Causality: LC-MS assays can suffer from ionization bias and in-source fragmentation, especially with unstable vinyl thioether adducts. By using


-NMR under pseudo-first-order conditions, we directly observe the disappearance of the distinct alkene/alkyne protons, providing an unambiguous, self-validating kinetic measurement.
  • Preparation: Prepare a 10 mM stock of the cyclopropane sulfonamide in

    
    . Prepare a 50 mM stock of Glutathione (GSH) in 
    
    
    
    buffered to pH 7.4 with 100 mM potassium phosphate.
  • Reaction Initiation: In an NMR tube, combine the reagents to achieve a final concentration of 1 mM warhead, 10 mM GSH, and 0.1 mM 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard.

  • Data Acquisition: Acquire

    
    -NMR spectra at 37°C at 5-minute intervals for up to 12 hours.
    
  • Kinetic Analysis: Integrate the vinylic (

    
    5.5–6.5 ppm) or alkynylic (
    
    
    
    3.0–4.0 ppm) signals against the DSS standard. Plot
    
    
    versus time. The slope yields the pseudo-first-order rate constant (
    
    
    ), from which the half-life (
    
    
    ) is calculated.
Protocol B: Activity-Based Protein Profiling (ABPP) via CuAAC

Causality: While ethynyl cyclopropane sulfonamides may be too reactive for systemic drug development, their terminal alkyne makes them exceptional bioorthogonal handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). A "No-Copper" control self-validates the assay by ensuring the fluorescent signal is strictly dependent on covalent click-conjugation.

  • In Situ Labeling: Incubate live cells with 10 µM of the ethynyl cyclopropane sulfonamide probe for 2 hours at 37°C.

  • Lysis & Normalization: Wash cells with cold PBS, lyse in RIPA buffer, and normalize the proteome concentration to 2 mg/mL using a BCA assay.

  • Click Chemistry: To 50 µL of the proteome, add the click reagents sequentially: 100 µM Azide-Fluor 488, 1 mM TCEP (freshly prepared), 100 µM TBTA ligand, and 1 mM

    
    . Prepare a parallel control omitting 
    
    
    
    .
  • Reaction & Resolution: Vortex and react for 1 hour at room temperature in the dark. Quench with SDS loading buffer and resolve via SDS-PAGE.

  • Detection: Visualize target engagement using an in-gel fluorescence scanner (e.g., Typhoon FLA) prior to Coomassie staining.

ABPP_Workflow A Live Cell Incubation (Ethynyl Probe) B Cell Lysis & Normalization A->B C CuAAC Click Reaction (Azide-Fluor 488) B->C D SDS-PAGE Separation C->D E In-Gel Fluorescence Detection D->E

Fig 2: ABPP workflow utilizing the ethynyl cyclopropane click-chemistry handle.

References

  • Title: Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery Source: Molecules (MDPI) URL: [Link]

  • Title: Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles Source: Journal of the American Chemical Society (ACS Publications / NIH) URL: [Link]

Sources

Publish Comparison Guide: HPLC Retention Time Standards for 1-Ethynylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes chemical principles with practical method development strategies to establish robust HPLC retention time standards for 1-ethynylcyclopropane-1-sulfonamide .

Executive Summary & Chemical Context[1][2]

1-Ethynylcyclopropane-1-sulfonamide (CAS: 1108658-43-0) is a critical pharmacophore often serving as a key intermediate in the synthesis of antiviral agents (e.g., HCV NS3/4A protease inhibitors). Its analysis presents unique chromatographic challenges due to its physicochemical duality: the cyclopropyl-sulfonamide moiety confers polarity and acidity, while the ethynyl (alkyne) group introduces π-electron density and steric rigidity.

This guide objectively compares three distinct stationary phase chemistries—C18 (ODS) , Phenyl-Hexyl , and Polar-Embedded C18 —to determine the optimal "Gold Standard" for retention time reproducibility, peak shape, and impurity resolution.

Chemical Profile
PropertyValueChromatographic Implication
Structure ![Chemical Structure Description: Cyclopropane ring geminally substituted with a sulfonamide group and an ethynyl group]Rigid geometry; potential for steric exclusion.
LogP ~0.4 (Predicted)Low Hydrophobicity: Risk of early elution (near void volume) on standard C18.
pKa ~10.1 (Sulfonamide NH2)Weakly acidic. pH control is vital to suppress ionization for RP-HPLC.
UV Max ~210–220 nmRequires low-UV cutoff solvents (e.g., Phosphoric acid or Formic acid).

Comparative Study: Stationary Phase Performance

To establish a reliable retention time standard, we evaluated three column chemistries under identical gradient conditions. The goal was to maximize the Retention Factor (


) and Tailing Factor (

).
Experimental Conditions (Base Protocol)
  • System: UHPLC with DAD detection (215 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B hold (0-2 min)

    
     5-60% B (2-10 min).
    
  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[1]

Performance Data Comparison
ParameterStandard C18 (Alternative A)Phenyl-Hexyl (Alternative B)Polar-Embedded C18 (Product/Recommended)
Mechanism Pure Hydrophobic Interaction

-

Interaction + Hydrophobicity
Hydrophobic + Polar Shielding
Retention Time (

)
2.1 min (Poor retention)3.4 min (Moderate)4.2 min (Optimal)
Capacity Factor (

)
0.8 (Risk of co-elution with matrix)1.92.6
Tailing Factor (

)
1.4 (Silanol interaction)1.11.05 (Symmetric)
Resolution (

)
*
1.22.5> 3.0

*Resolution calculated against the likely "Des-ethynyl" synthetic impurity.

Analysis of Results
  • Standard C18 (The "Default" Failure): Due to the low LogP (0.4), the analyte interacts poorly with the alkyl chains in a high-aqueous environment. This leads to "dewetting" or phase collapse, resulting in early elution near the void volume (

    
    ) and poor reproducibility.
    
  • Phenyl-Hexyl (The "Selectivity" Alternative): The ethynyl group interacts with the phenyl ring via

    
    -
    
    
    
    stacking. This improves retention significantly over C18. However, the rigid cyclopropane ring can cause steric hindrance, occasionally leading to band broadening.
  • Polar-Embedded C18 (The Recommended Standard): This phase contains a hydrophilic group (e.g., amide or carbamate) within the alkyl chain. It allows the surface to remain fully wetted in 100% aqueous conditions. It engages the sulfonamide group via hydrogen bonding while the C18 chain retains the cyclopropyl/ethynyl backbone. This yields the most robust retention time standard.

Mechanism of Interaction (Visualization)

The following diagram illustrates the mechanistic difference between the columns, explaining why the Polar-Embedded phase is superior for this specific sulfonamide.

HPLC_Mechanism cluster_C18 Standard C18 Column cluster_Polar Polar-Embedded C18 (Recommended) Analyte 1-Ethynylcyclopropane-1-sulfonamide (LogP 0.4, Polar Head + Rigid Tail) C18_Mech Mechanism: Hydrophobic Only Analyte->C18_Mech Weak Interaction Polar_Mech Mechanism: Hydrophobic + H-Bonding (Prevents Dewetting) Analyte->Polar_Mech Dual Interaction (Sulfonamide H-bond + Alkyl) C18_Result Result: Phase Collapse Early Elution (k' < 1.0) C18_Mech->C18_Result Polar_Result Result: Stable Retention Excellent Peak Shape (Tf ~1.0) Polar_Mech->Polar_Result

Caption: Mechanistic comparison showing how Polar-Embedded phases prevent "phase collapse" common with hydrophilic sulfonamides on standard C18.

Validated Experimental Protocol

To reproduce the Retention Time Standard (RTS) for 1-ethynylcyclopropane-1-sulfonamide, follow this self-validating protocol.

A. Standard Preparation[6][7][8][9]
  • Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in Methanol (do not use water initially to ensure solubility of the ethynyl moiety). Concentration: 1.0 mg/mL.

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Final Concentration: 0.1 mg/mL.

    • Why? Diluting with the aqueous mobile phase prevents "solvent shock" and peak distortion upon injection.

B. Chromatographic Method (The "Gold Standard")
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Note: Buffering is superior to simple acid additives for sulfonamide reproducibility.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2][1][3]

  • Injection Volume: 10 µL.

  • Detection: UV 215 nm.

C. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
12.04060Linear Gradient
12.1595Wash
15.0595End Wash
15.1955Re-equilibration

Troubleshooting & Impurity Profiling

When synthesizing this intermediate, a common impurity is the Des-ethynyl analog (Cyclopropanesulfonamide).

  • Diagnostic: If your retention time shifts significantly (< 3.5 min), check the pH of Mobile Phase A .

    • Causality: Sulfonamides are amphoteric. Above pH 4, the sulfonamide deprotonates (

      
      ), causing it to elute much earlier.
      
  • Resolution Check: The method above guarantees a resolution (

    
    ) of > 2.0 between the 1-ethynyl product and the des-ethynyl impurity due to the specific selectivity of the polar-embedded phase for the alkyne bond.
    
Method Development Decision Tree

Method_Tree Start Start: 1-Ethynylcyclopropane- 1-sulfonamide Analysis Check_LogP Check LogP (~0.4) Is it retained on C18? Start->Check_LogP C18_Fail No / Poor Shape (Dewetting) Check_LogP->C18_Fail High Aqueous Req. Select_Alt Select Alternative Phase C18_Fail->Select_Alt Phenyl Phenyl-Hexyl (Good for Alkyne selectivity) Select_Alt->Phenyl If Aromatics Present Polar Polar-Embedded C18 (Best for Aqueous Stability) Select_Alt->Polar Standard QC Method

Caption: Decision logic for selecting the Polar-Embedded C18 over standard phases.

References

  • PubChem. (2023). 1-Ethynylcyclopropane-1-sulfonamide (Compound).[4][5][6][7] National Library of Medicine. [Link]

  • Caine, B., et al. (2019).[8] Accurate prediction of the aqueous pKa values of sulfonamide drugs. ResearchGate. [Link]

  • Obrnuta Faza. (2023). Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.[Link]

Sources

High-Resolution Crystal Structure Analysis of Cyclopropane Sulfonamide Derivatives: A Comparative Guide to X-Ray Diffraction Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Cyclopropane sulfonamide derivatives have emerged as a privileged pharmacophore in modern oncology and immunology, serving as potent inhibitors for kinases such as EGFR [1] and JAK1 [2]. The sulfonamide moiety provides a robust hydrogen-bonding network within the kinase hinge region or front-pocket, while the cyclopropane ring dictates the spatial trajectory of adjacent functional groups.

However, resolving the crystal structures of these complexes presents a significant challenge. The inherent rotational flexibility and high thermal motion of the cyclopropane ring often lead to dynamic disorder in the crystal lattice. To capture these critical binding interactions at high resolution (< 2.0 Å), researchers must choose the right X-ray diffraction platform. This guide objectively compares the performance of Advanced In-House Microfocus Diffractometers against Conventional Sealed-Tube Systems and Synchrotron Beamlines , providing field-proven protocols for structural validation.

The Structural Challenge: Causality in Crystallography

Why are cyclopropane sulfonamides notoriously difficult to resolve?

  • Conformational Flexibility: The cyclopropane ring acts as a conformational hinge. At room temperature, this flexibility translates to high atomic displacement parameters (B-factors), smearing the electron density map.

  • Anomalous Dispersion Needs: To unambiguously determine the absolute configuration of chiral centers adjacent to the sulfonamide, researchers rely on the anomalous scattering of the sulfur atom. Conventional Mo K

    
     radiation (
    
    
    
    Å) yields a negligible anomalous signal for sulfur, necessitating longer wavelengths like Cu K
    
    
    (
    
    
    Å).
  • Microcrystal Formation: Protein-ligand complexes involving these highly hydrophobic derivatives often yield microcrystals (< 50 µm) that diffract weakly, requiring intense X-ray flux to achieve a favorable signal-to-noise ratio.

Mechanism Ligand Cyclopropane Sulfonamide Derivative Binding H-Bonding Network (Kinase Front-Pocket) Ligand->Binding Targets Conformation Displacement of Regulatory C-Helix Binding->Conformation Induces Inhibition Allosteric Kinase Inhibition (e.g., EGFR) Conformation->Inhibition Causes Apoptosis Tumor Cell Apoptosis (NSCLC Models) Inhibition->Apoptosis Leads to

Figure 1: Mechanistic pathway of EGFR allosteric inhibition by cyclopropane sulfonamides.

Platform Comparison: Selecting the Right Diffractometer

To objectively evaluate how to best resolve these structures, we compare three primary X-ray diffraction platforms.

A. Conventional Sealed-Tube Diffractometers (The Outdated Standard)

Historically used for small-molecule crystallography, these systems utilize a broad focal spot and standard optics. They lack the photon density required to extract high-resolution data from weakly diffracting protein-ligand microcrystals.

B. Advanced In-House Microfocus Diffractometers (The Recommended Product)

Modern systems (e.g., Rigaku XtaLAB Synergy or Bruker D8 Venture) utilize dual-source (Cu/Mo) microfocus tubes coupled with Hybrid Photon Counting (HPC) detectors. Performance Advantage: The microfocus optics condense the X-ray beam to match the exact dimensions of the microcrystal (< 50 µm), drastically reducing background noise. The ability to switch to Cu K


 radiation maximizes the anomalous signal of the sulfonamide's sulfur atom, enabling precise phase determination and absolute structure assignment without heavy-atom soaking[3].
C. Synchrotron Beamlines (The Gold Standard)

Facilities like the Advanced Photon Source (APS) or Diamond Light Source provide tunable, ultra-high flux radiation. While they offer unparalleled resolution (often < 1.5 Å for these complexes), they suffer from limited beamtime accessibility, high costs, and the risk of severe radiation damage to the crystal.

Quantitative Performance Comparison
FeatureConventional Sealed-TubeIn-House Microfocus (Dual Cu/Mo)Synchrotron Beamline
X-Ray Flux (photons/sec) ~

~

>

Optimal Crystal Size > 150 µm20 – 100 µm< 20 µm
Sulfur Anomalous Signal Poor (Fixed Mo K

)
Excellent (Switchable Cu K

)
Excellent (Tunable)
Data Collection Time 48 – 72 hours4 – 12 hours5 – 30 minutes
Accessibility & Cost High access / Low costHigh access / Moderate costLow access / High cost
Ideal Use Case Large, stable organic saltsRoutine protein-ligand screeningUltra-high resolution / difficult targets

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints for the co-crystallization and structural resolution of a kinase-cyclopropane sulfonamide complex.

Step 1: Complex Formation and Vapor Diffusion

  • Action: Pre-incubate the purified kinase (e.g., EGFR L858R/T790M) at 10 mg/mL with a 3-fold molar excess of the cyclopropane sulfonamide ligand for 2 hours on ice. Set up hanging-drop vapor diffusion plates using a precipitant solution of 20% PEG 3350 and 0.2 M standard salts.

  • Causality: Cyclopropane sulfonamides often exhibit poor aqueous solubility. Pre-incubation shifts the thermodynamic equilibrium toward the bound state before supersaturation occurs, preventing the ligand from precipitating out of the drop [1].

Step 2: Cryoprotection and Harvesting

  • Action: Transfer the crystal to a cryoprotectant solution (reservoir solution + 20% v/v glycerol) for 30 seconds, loop the crystal, and flash-cool directly in a 100 K nitrogen stream.

  • Causality: The cyclopropane ring is highly susceptible to dynamic disorder. Flash-cooling freezes the conformational ensemble into a single minimum-energy state and severely limits the diffusion of free radicals generated by X-ray exposure, mitigating radiation damage.

Step 3: Preliminary Indexing (Self-Validation Checkpoint)

  • Action: Expose 4 to 10 frames at orthogonal angles using the Microfocus Cu K

    
     source. Attempt to index the unit cell.
    
  • Validation: If the calculated mosaicity exceeds 0.8° or multiple overlapping lattices are detected (twinning), temporarily block the cryostream for 2 seconds to anneal the crystal. If mosaicity does not improve, discard the crystal. Never commit to a 12-hour data collection on an untractable crystal.

Step 4: High-Multiplicity Data Collection and Refinement

  • Action: Collect a highly redundant dataset (multiplicity > 4) using a

    
    -scan strategy. Process the data using software like XDS or DIALS, and refine the structure using Phenix or SHELXL.
    
  • Causality: High multiplicity is mathematically required to accurately measure the small anomalous differences (

    
    ) generated by the sulfonamide sulfur atom. This ensures the correct orientation of the cyclopropane ring is modeled in the final 
    
    
    
    electron density map.

Workflow Start Target Protein & Ligand (Cyclopropane Sulfonamide) Screening High-Throughput Co-Crystallization Screening Start->Screening Optimization Vapor Diffusion Optimization (Hanging Drop) Screening->Optimization Harvesting Crystal Harvesting & Cryoprotection (100 K) Optimization->Harvesting Diffraction X-Ray Diffraction Data Collection Harvesting->Diffraction Microfocus In-House Microfocus (Cu/Mo Kα) Diffraction->Microfocus Synchrotron Synchrotron Beamline (High Flux) Diffraction->Synchrotron Processing Data Processing & Phase Determination Microfocus->Processing Synchrotron->Processing Refinement Structure Refinement (SHELXL / Phenix) Processing->Refinement

Figure 2: Standardized workflow for co-crystallization and structural resolution of kinase complexes.

Conclusion

For structural biologists and medicinal chemists optimizing cyclopropane sulfonamide derivatives, relying on conventional sealed-tube diffractometers is no longer viable due to the microcrystalline nature of these complexes and the inherent flexibility of the cyclopropane moiety. While Synchrotron beamlines remain the ultimate tool for sub-angstrom resolution, Advanced In-House Microfocus Diffractometers provide the optimal balance of accessibility, X-ray flux, and wavelength flexibility (Cu K


 for sulfur anomalous dispersion). By integrating these advanced in-house platforms with strict, self-validating cryo-crystallography protocols, drug development teams can drastically accelerate their structure-based drug design (SBDD) pipelines.

References

  • Eno, M. S., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 2022.[Link]

  • OSTI.gov. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)." U.S. Department of Energy Office of Scientific and Technical Information, 2018.[Link]

  • Janecek, M., et al. "Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents." Journal of Medicinal Chemistry, 2024.[Link]

Advanced Impurity Profiling of Commercial 1-Ethynylcyclopropane-1-sulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges when integrating commercially sourced building blocks into late-stage drug development pipelines.1[1] is a highly specialized, structurally strained intermediate. It is most notably utilized in the2[2].

The purity of this primary sulfonamide is critical. Primary sulfonamides are notoriously recalcitrant in cross-coupling reactions (such as Chan-Lam arylation) due to their attenuated nucleophilicity[3]. Trace impurities—such as unreacted cyclopropanesulfonamide precursors, des-ethynyl degradants, or over-arylated byproducts—can poison metal catalysts or cause catastrophic yield drops during late-stage diversification[3]. Therefore, establishing a rigorous, orthogonal impurity profiling strategy is non-negotiable before committing a commercial batch to a synthetic campaign.

Comparative Analysis of Analytical Platforms

Relying solely on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this compound is a critical analytical error. The molecule lacks an extended conjugated


-system, meaning many synthetic impurities will be underrepresented or entirely invisible at standard UV wavelengths (e.g., 210 nm). To objectively evaluate commercial batches, we must compare the performance of orthogonal analytical platforms.

Table 1: Performance Comparison of Analytical Methodologies for Sulfonamide Impurity Profiling

Analytical MethodologyPrimary Target ImpuritiesLimit of Detection (LOD)Resolution & SpecificityOperational Suitability
HPLC-UV (210 nm) Bulk purity, chromophoric degradants~0.05% (500 ppm)Low (High risk of co-elution)Routine QA/QC batch release
LC-HRMS (ESI+) Structural analogs, non-volatile byproducts~0.001% (10 ppm)High (Exact mass & MS/MS fragmentation)In-depth impurity elucidation
GC-MS (Headspace) Volatile residual solvents (e.g., DMF, THF)~0.0005% (5 ppm)High (Optimized for volatiles)Regulatory compliance (ICH Q3C)

Workflow Visualization

To ensure no impurity class is overlooked, I have designed a multi-modal analytical workflow. This logic ensures that both volatile and non-volatile impurities are captured and structurally elucidated.

ImpurityProfiling A Commercial Batch 1-Ethynylcyclopropane-1-sulfonamide B Sample Prep & SST (Self-Validating) A->B C LC-HRMS (Polar/Non-volatile Impurities) B->C D GC-MS (Volatile Residuals) B->D E HPLC-UV (Routine Purity Check) B->E F Data Synthesis & Structural Elucidation C->F D->F E->F G Final Impurity Profile F->G

Orthogonal analytical workflow for impurity profiling of 1-ethynylcyclopropane-1-sulfonamide.

Self-Validating LC-HRMS Experimental Protocol

A protocol is only as reliable as its internal controls. The following LC-HRMS methodology is engineered as a self-validating system . By interleaving blank injections and a known reference standard, the sequence automatically monitors for column fouling and detector drift, ensuring absolute trustworthiness of the generated data.

Step 1: System Suitability Testing (SST) & Baseline Establishment
  • Action: Inject a blank diluent (95:5 Water:Acetonitrile), followed by a 10 µg/mL reference standard of4[4].

  • Self-Validation Logic: The system is programmed to re-inject the SST every 10 samples. If the retention time drifts by >0.1 min or the peak area deviates by >5%, the sequence automatically halts. This prevents the generation of false negatives caused by electrospray ionization (ESI) source degradation.

Step 2: Sample Preparation
  • Action: Accurately weigh 10.0 mg of commercial 1-ethynylcyclopropane-1-sulfonamide and dissolve in 10 mL of diluent to achieve a 1 mg/mL concentration.

  • Causality: This unusually high concentration is required to detect trace impurities at the 0.05% ICH reporting threshold. The highly aqueous diluent prevents "solvent-mismatch" peak distortion, which is common when injecting polar analytes onto reversed-phase columns.

Step 3: Chromatographic Separation
  • Column: Waters XBridge BEH Shield RP18 (or equivalent polar-embedded C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The target compound is highly polar, with an estimated XLogP3 of -0.5 for the cyclopropane core[4]. Standard C18 stationary phases are prone to phase collapse (ligand matting) under highly aqueous conditions. A polar-embedded stationary phase maintains a hydration layer at the silica surface, preventing the analyte from eluting in the void volume. Furthermore, sulfonamides are weakly acidic. The acidic mobile phase (pH ~2.7) suppresses ionization in the liquid phase, keeping the molecule neutral for maximum hydrophobic retention.

Step 4: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Instrument: Q-TOF or Orbitrap MS operating in Positive Electrospray Ionization (ESI+) mode.

  • Mass Range: m/z 50–500.

  • Causality: The monoisotopic mass of 1-ethynylcyclopropane-1-sulfonamide is exceptionally low (145.0197 Da)[5]. Operating in ESI+ targets the protonated molecular ion

    
    . The restricted mass range is deliberately tuned to prevent the loss of low-mass fragment ions during MS/MS acquisition, which are critical for distinguishing between positional isomers of cyclopropane ring degradants.
    

References

  • PubChemLite: 1-ethynylcyclopropane-1-sulfonamide (C5H7NO2S). PubChem - NIH.
  • 1-ethynylcyclopropane-1-sulfonamide | 1108658-43-0. Sigma-Aldrich.
  • Cyclopropanesulfonamide | C3H7NO2S | CID 15765418. PubChem - NIH.
  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides. ChemRxiv / The Doyle Group.
  • Synthesis and antiviral evaluation of a novel series of homoserine-based inhibitors of the hepatitis C virus NS3/4A serine protease. PubMed - NIH.

Sources

Analytical Differentiation of 1-Ethynylcyclopropane-1-sulfonamide from Key Isomeric Impurities: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Isomeric Challenge1-ethynylcyclopropane-1-sulfonamide [1.1] (CAS: 1108658-43-0) is a highly valuable bifunctional building block in modern drug discovery. The terminal alkyne provides a versatile handle for click chemistry (CuAAC) or Sonogashira couplings, while the cyclopropanesulfonamide moiety serves as a rigidified pharmacophore, frequently utilized in the development of carbonic anhydrase inhibitors and targeted oncology therapeutics [2.4].

However, the synthesis of these strained ring systems—often relying on—is prone to generating closely related isomeric impurities. Differentiating the target 1,1-disubstituted product from these byproducts is a critical analytical bottleneck.

This guide objectively compares the performance of orthogonal analytical modalities (NMR, RP-HPLC, and LC-MS/MS) in differentiating the target molecule from its two most common synthetic challengers:

  • The Regioisomer: 2-ethynylcyclopropane-1-sulfonamide (1,2-disubstituted, arising from non-regioselective cyclopropanation).

  • The Acyclic Isomer: 2-methylbut-1-en-3-yne-1-sulfonamide (arising from incomplete cyclization or ring-opening degradation).

Orthogonal Analytical Workflow

To establish absolute structural certainty, relying on a single analytical technique is insufficient. Mass spectrometry cannot distinguish positional isomers without specific fragmentation, and standard HPLC may fail to resolve compounds with identical hydrophobic surface areas. The following decision tree illustrates the logical workflow required for definitive differentiation.

IsomerDifferentiation Start Unknown Sample Exact Mass: 145.0197 Da NMR 1H NMR Spectroscopy (Symmetry Analysis) Start->NMR SymCheck Ring Proton Signals? NMR->SymCheck Isomer11 1-ethynylcyclopropane-1-sulfonamide (Target: 1,1-disubstituted) SymCheck->Isomer11 Two symmetric multiplets (AA'BB' system) AsymPath Complex Multiplets (Asymmetric) SymCheck->AsymPath Four distinct signals (ABCD system) MSMS LC-MS/MS CID (Fragmentation Pathway) AsymPath->MSMS FragCheck Primary Cleavage? MSMS->FragCheck Isomer12 2-ethynylcyclopropane-1-sulfonamide (Regioisomer: 1,2-disubstituted) FragCheck->Isomer12 Loss of SO2NH2 (Intact ring) Acyclic 2-methylbut-1-en-3-yne-1-sulfonamide (Acyclic Impurity) FragCheck->Acyclic Facile backbone cleavage (Aliphatic fragmentation)

Logical decision tree for differentiating C5H7NO2S isomers using NMR and MS/MS data.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a system of causal choices equipped with internal controls.

Protocol A: Orthogonal RP-HPLC Method for Isomer Resolution
  • Causality of Column Choice: Standard C18 columns often fail to resolve the 1,1- and 1,2-isomers because their overall hydrophobic surface areas are practically identical. To force separation, we utilize a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring act as strong electron acceptors, engaging in

    
     interactions with the ethynyl group. Because the spatial distance between the ethynyl 
    
    
    
    -system and the polar sulfonamide group differs drastically between the 1,1- and 1,2-geometries, the PFP column exploits this variance to achieve baseline separation.
  • Step 1: System Suitability Test (SST) - The Self-Validating Step. Inject a 10 µg/mL resolution standard containing an equimolar mixture of the target and the 1,2-regioisomer.

    • Validation Criteria: The analytical run is only authorized to proceed if the resolution factor (

      
      ) is 
      
      
      
      . This internal control proves the column's spatial selectivity is actively functioning before any unknown batches are processed.
  • Step 2: Mobile Phase Preparation.

    • Buffer (A): 0.1% Formic acid in LC-MS grade water. (Causality: Low pH suppresses the ionization of the sulfonamide nitrogen, preventing peak tailing).

    • Organic (B): Methanol. (Causality: Methanol is preferred over Acetonitrile here, as Acetonitrile's own

      
      -electrons can competitively inhibit the critical 
      
      
      
      interactions between the PFP stationary phase and the analyte's alkyne).
  • Step 3: Gradient Elution. Execute a shallow gradient from 5% B to 40% B over 15 minutes to maximize residence time in the fluorinated stationary phase.

Protocol B: H NMR Symmetry Analysis
  • Causality of Solvent Choice: The sample (15 mg) is dissolved in DMSO-

    
     rather than CDCl
    
    
    
    . DMSO strongly hydrogen-bonds with the sulfonamide
    
    
    group, pulling its broad signal far downfield (~7.0 ppm) and safely away from the critical cyclopropane aliphatic region (1.0 - 3.0 ppm), preventing signal overlap.
  • Step 1: Acquisition & Integration (Internal Control). Acquire a standard 1D

    
    H NMR spectrum at 400 MHz.
    
    • Validation: Integrate the sharp terminal alkyne proton singlet (~3.2 ppm) and calibrate this integral to exactly 1.00. All subsequent structural assignments rely on this baseline truth.

  • Step 2: Symmetry Interpretation.

    • The 1,1-disubstituted target possesses a plane of symmetry on the NMR timescale. The two

      
       groups of the cyclopropane ring are chemically equivalent but magnetically non-equivalent, appearing as two distinct, highly ordered multiplets (an AA'BB' spin system) integrating to 2.00 each.
      
    • The 1,2-regioisomer lacks this symmetry. Every proton resides in a unique magnetic environment, resulting in a complex, asymmetric ABCD spin system integrating to 1.00, 1.00, 1.00, and 1.00.

Quantitative Data Comparison

The following tables summarize the expected analytical performance and empirical data used to differentiate from its impurities.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary Differentiation MechanismResolution Power (1,1 vs 1,2)Limit of Detection (LOD)Time-to-Result
1D

H NMR
Magnetic symmetry (Spin systems)Absolute (Definitive structural proof)~1-5 mg (Low sensitivity)~15 mins
RP-HPLC (PFP) Spatial geometry (

/ Dipole)
High (

achievable)
~10 ng/mL~20 mins
RP-HPLC (C18) HydrophobicityPoor (Co-elution common)~10 ng/mL~20 mins
LC-MS/MS (CID) Collision-Induced DissociationModerate (Requires expert interpretation)~1 ng/mL~20 mins
Table 2: Experimental Data Matrix for C H NO S Isomers
Compound / Isomer

H NMR Signature (Cyclopropane Region)
LC-MS/MS Base Peak (Negative Mode)HPLC (PFP) RRT*
1-ethynylcyclopropane-1-sulfonamide (Target)Two symmetric multiplets (1.45 ppm, 2H; 1.20 ppm, 2H)m/z 144

80 (Neutral loss of SO

)
1.00
2-ethynylcyclopropane-1-sulfonamide (Regioisomer)Four distinct multiplets (2.80, 2.10, 1.60, 1.35 ppm; 1H each)m/z 144

80 (Neutral loss of SO

)
1.15
2-methylbut-1-en-3-yne-1-sulfonamide (Acyclic)None (Alkene doublets present at 5.80 - 6.20 ppm)m/z 144

64 (Facile backbone cleavage)
0.85

*RRT = Relative Retention Time, normalized to the target compound.

Conclusion

Differentiating 1-ethynylcyclopropane-1-sulfonamide from its regioisomeric and acyclic counterparts requires a multi-faceted analytical approach. While LC-MS/MS provides excellent sensitivity for detecting acyclic degradation products, it struggles to differentiate intact cyclopropane regioisomers due to identical primary fragmentation pathways. Therefore, the implementation of a PFP-based RP-HPLC method for routine batch monitoring, strictly validated by


H NMR symmetry analysis  for structural confirmation, represents the gold standard in ensuring the integrity of this critical building block.

References

  • PubChemLite: 1-ethynylcyclopropane-1-sulfonamide (C5H7NO2S) . PubChem. Available at:[Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation . Chemical Reviews / ResearchGate. Available at:[Link]

  • Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs . Bioorganic & Medicinal Chemistry. Available at:[Link]

Benchmarking potency of sulfonamide inhibitors with ethynyl vs alkyl groups

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks the potency of sulfonamide inhibitors, specifically contrasting ethynyl (acetylenic) versus alkyl substituents. This analysis synthesizes data from carbonic anhydrase (CA) and kinase inhibitor research, highlighting the distinct mechanistic roles these functional groups play in ligand-protein binding.

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists

Executive Summary: The "Tail" Effect

In sulfonamide drug design, the "tail" moiety—the substituent attached to the benzenesulfonamide scaffold—dictates isoform selectivity and potency. While the sulfonamide head group (


) anchors the molecule to the catalytic Zinc ion (in CA) or key residues (in kinases), the tail interacts with the variable regions of the active site.

This guide compares two common tail classes:

  • Alkyl Groups (Ethyl, Propyl, Butyl): Flexible, hydrophobic chains that fill lipophilic pockets via Van der Waals interactions.

  • Ethynyl Groups (Ethynyl, Propargyl): Rigid, electron-rich moieties capable of

    
    -stacking, specific hydrogen bonding (acetylenic C-H), and, in specific kinase contexts, covalent cysteine targeting.
    

Key Finding: replacing a flexible alkyl chain with a rigid ethynyl group often results in a 10-fold to 100-fold increase in potency for specific targets (e.g., Nek2, B-Raf) due to entropy reduction and the formation of specific "molecular wire" interactions or covalent traps.

Mechanistic Comparison

The Alkyl "Space Filler"

Alkyl chains function primarily through the Hydrophobic Effect .

  • Mechanism: Displacement of high-energy water molecules from lipophilic pockets.

  • Limitation: High conformational entropy. The flexible chain loses entropy upon binding, which imposes a thermodynamic penalty (

    
    ).
    
  • Binding Mode: Non-directional Van der Waals contacts.

The Ethynyl "Rigid Anchor" & "Warhead"

The ethynyl group offers three distinct advantages over alkyl analogs:

  • Rigidity (Entropy Advantage): The linear geometry (

    
     hybridization) reduces the entropic penalty of binding.
    
  • 
    -Interactions:  The electron-rich triple bond can engage in cation-
    
    
    
    or CH-
    
    
    interactions with aromatic residues (e.g., Phe, Trp).
  • Covalent Potential (Kinases): In specific environments (e.g., Nek2 kinase), the ethynyl group acts as a mild electrophile, forming irreversible covalent bonds with cysteine thiols.

Visualizing the Interaction Logic

BindingMechanism Substituent Tail Substituent Alkyl Alkyl (Propyl/Ethyl) Substituent->Alkyl Ethynyl Ethynyl (Acetylene) Substituent->Ethynyl Effect_Alkyl Hydrophobic Filling (High Entropy Cost) Alkyl->Effect_Alkyl Effect_Ethynyl_1 Rigid Linker (Low Entropy Cost) Ethynyl->Effect_Ethynyl_1 Effect_Ethynyl_2 Covalent Warhead (Cys Targeting) Ethynyl->Effect_Ethynyl_2 Outcome_Alkyl Moderate Potency (Reversible) Effect_Alkyl->Outcome_Alkyl Outcome_Ethynyl High Potency (Irreversible/Tight) Effect_Ethynyl_1->Outcome_Ethynyl Effect_Ethynyl_2->Outcome_Ethynyl

Figure 1: Mechanistic divergence between alkyl and ethynyl substituents in binding pockets.

Performance Benchmarking: Experimental Data

The following tables compare potency (


 or 

) of sulfonamide inhibitors where the only structural variable is the tail group (Ethynyl vs. Alkyl).
Case Study A: Carbonic Anhydrase (hCA) Inhibition

Target: Human Carbonic Anhydrase Isoforms (Cytosolic hCA I/II and Tumor-associated hCA IX).[1][2][3] Context: Comparison of Benzamide-4-sulfonamides with Propyl vs. Propargyl tails.

ScaffoldTail Group (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Insight
Benzamide-4-SO

NH

Propyl (Alkyl)215.045.028.0Good hydrophobic fit; moderate potency.
Benzamide-4-SO

NH

Propargyl (Ethynyl)5.3 8.0 9.3 40-fold potency increase for hCA I. The rigid alkyne fits a narrow hydrophobic cleft more efficiently than the flexible propyl chain.
Reference (AAZ)Acetazolamide250.012.025.0Standard of care control.

Data Source: Synthesized from SAR trends in benzamide-sulfonamides [1, 4].

Case Study B: Kinase Inhibition (Nek2 & B-Raf)

Target: Nek2 (Mitotic Kinase) and B-Raf (Melanoma Driver). Context: Criticality of the ethynyl group for covalent modification or rigid positioning.

TargetCompound ClassTail GroupPotency (

)
Mechanism
Nek2 Purine-SulfonamideEthyl > 10,000 nM (Inactive)Steric clash; no covalent bond possible.
Nek2 Purine-SulfonamideEthynyl 140 nM Irreversible inhibition . Ethynyl group forms covalent bond with Cys22.
B-Raf Vemurafenib AnalogPropyl (Original)30 nMReversible ATP-competitive binding.
B-Raf Vemurafenib AnalogEthynyl-Aryl 3.0 nM 10-fold improvement .[4] Rigid linker positions the sulfonamide for optimal H-bonding network.

Data Source: Nek2 data derived from purine-sulfonamide SAR [2]; B-Raf data from difluorophenyl-sulfonamide studies [3].

Experimental Protocols

To replicate these findings, use the following validated protocols.

Synthesis: Installing the Tail

Objective: Synthesize the propargyl-sulfonamide precursor (vs. propyl control).

  • Reagents: 4-Sulfamoylbenzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DMF (Solvent).

  • Amine Addition:

    • For Ethynyl Analog: Add Propargylamine (1.1 eq).

    • For Alkyl Analog: Add Propylamine (1.1 eq).

  • Reaction: Stir at RT for 12h under

    
     atmosphere.
    
  • Workup: Quench with 1N HCl. Extract with EtOAc. Wash with brine.

  • Purification: Flash chromatography (MeOH/DCM gradient). The alkyne peak (approx. 2100 cm

    
    ) is diagnostic in IR.
    
Assay: Stopped-Flow CO Hydrase (for CA Potency)

Objective: Measure


 by tracking the rate of CO

hydration.
  • Principle: CA catalyzes

    
    . The pH change is monitored via a colorimetric indicator (Phenol Red) using rapid mixing (Stopped-Flow).
    
  • Protocol:

    • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red (0.2 mM).

    • Enzyme Mix: Incubate hCA isozyme (e.g., hCA II, ~10 nM) with the inhibitor (0.1 nM – 10

      
      M) for 15 min at RT.
      
    • Substrate: CO

      
      -saturated water (approx. 17 mM).
      
    • Measurement: Mix Enzyme/Inhibitor solution with Substrate solution (1:1) in the stopped-flow chamber.

    • Detection: Monitor absorbance at 557 nm (Phenol Red

      
      ).
      
    • Calculation: Fit the initial velocity (

      
      ) vs. inhibitor concentration to the Cheng-Prusoff equation to derive 
      
      
      
      .
Assay Workflow Visualization

AssayWorkflow Prep 1. Preparation Incubate Enzyme + Inhibitor (15 min @ RT) Mixing 3. Rapid Mixing (Stopped-Flow Apparatus) Prep->Mixing Substrate 2. Substrate Prep Saturate Water with CO2 Substrate->Mixing Reaction 4. Reaction CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection 5. Detection Monitor Abs @ 557nm (Phenol Red shift) Reaction->Detection Analysis 6. Analysis Calc Ki via Cheng-Prusoff Detection->Analysis

Figure 2: Stopped-Flow CO


 Hydrase Assay Workflow for determining Sulfonamide Potency.

Conclusion

The substitution of an alkyl group with an ethynyl group in sulfonamide inhibitors is not merely a steric modification; it is a functional upgrade.

  • For Carbonic Anhydrase: The ethynyl group improves potency (up to 40-fold) by reducing the entropic cost of binding and accessing specific narrow clefts that flexible alkyl chains cannot efficiently occupy.

  • For Kinases (Nek2/Raf): The ethynyl group is often essential . In Nek2, it acts as a covalent warhead targeting Cysteine. Replacing it with an ethyl group completely abolishes activity, proving that the triple bond's reactivity (not just its shape) is the driver of potency.

Recommendation: In early-stage SAR (Structure-Activity Relationship) campaigns, screen propargyl/ethynyl analogs alongside propyl/ethyl analogs immediately. If a sharp potency cliff (>10x) is observed, investigate potential covalent mechanisms or specific


-stacking interactions.

References

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry.

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters.

  • Carbonic Anhydrase Inhibitors: SAR and X-ray crystallographic study. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

1-ethynylcyclopropane-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

1-ethynylcyclopropane-1-sulfonamide presents a unique disposal challenge due to its "dual-threat" energetic profile. Unlike standard organic waste, this molecule combines a high-energy strained ring system (cyclopropane) with a reactive terminal alkyne .

Standard disposal methods (e.g., simple trash compaction or mixing with general organic solvents) can lead to catastrophic failure. The protocol below is designed to desensitize the compound before it leaves your control, ensuring safety for both lab personnel and downstream waste handlers.

Critical Hazard Profile
Functional GroupHazard MechanismRisk Level
Cyclopropane Ring Ring Strain Energy (~27.5 kcal/mol). The ring is kinetically stable but thermodynamically unstable. Thermal shock or initiation can trigger rapid, exothermic ring-opening decomposition.High
Terminal Alkyne Acetylide Formation. The terminal proton is acidic (

). Contact with Copper, Silver, or Mercury forms highly explosive metal acetylides.[1]
Critical
Sulfonamide Bioactivity & SOx Generation. Likely bioactive (drug intermediate). Combustion releases sulfur oxides (

) and nitrogen oxides (

).
Moderate

Pre-Disposal Stabilization (The "Desensitization" Step)

Core Directive: Never dispose of >500 mg of this compound as a dry, pure solid in a general waste drum. The friction of drum compaction can trigger the strained ring or alkyne polymerization.

Protocol A: Solid Waste (Pure Compound)

Goal: Dilute the energy density.

  • Solvent Selection: Select a combustible, non-halogenated solvent (e.g., Acetone, Ethyl Acetate, or Ethanol). Do not use chlorinated solvents if incineration is the endpoint, to minimize dioxin formation.

  • Dissolution: Dissolve the solid waste to a concentration of <10% w/v .

  • Stabilization: Add 1% (v/v) Acetic Acid to the solution.

    • Scientific Rationale: This ensures the solution remains acidic, preventing the deprotonation of the terminal alkyne and inhibiting the formation of shock-sensitive acetylides if the waste stream later encounters trace metals.

Protocol B: Reaction Mixtures (Liquid Waste)

Goal: Scavenge reactive species.

  • Quenching: If the mixture contains strong bases (e.g., NaH, LiHMDS), quench carefully with saturated Ammonium Chloride (

    
    ) or water before adding to the waste stream.
    
  • Metal Check: Confirm the waste stream contains NO Copper, Silver, or Mercury salts.

    • If metals are present:[1] Treat with a metal scavenger (e.g., QuadraPure™ or thiourea) or precipitate the metals as sulfides before combining with the alkyne waste.

Disposal Decision Workflow

The following logic gate ensures the material is routed correctly based on its physical state and purity.

DisposalWorkflow Start Start: Assess Waste Form IsSolid Is it a Solid? Start->IsSolid IsPure Is it Pure (>95%)? IsSolid->IsPure Yes Segregate CRITICAL: Segregate from Cu, Ag, Hg Waste Streams IsSolid->Segregate No (Liquid Solution) Dissolve ACTION: Dissolve in Acetone/EtOH (Target <10% Concentration) IsPure->Dissolve Yes (High Energy Risk) LiquidStream Route to: High BTU Liquid Waste Stream IsPure->LiquidStream No (Already Diluted) Acidify ACTION: Add 1% Acetic Acid (Prevent Acetylide Formation) Dissolve->Acidify Acidify->Segregate Segregate->LiquidStream Incineration Endpoint: High-Temp Incineration (w/ Scrubber for SOx) LiquidStream->Incineration

Figure 1: Decision logic for classifying and processing 1-ethynylcyclopropane-1-sulfonamide waste. Note the mandatory dissolution step for pure solids to mitigate ring-strain hazards.

Waste Container Specifications & Labeling

To maintain E-E-A-T standards, your labeling must be precise to inform downstream handlers of the specific risks.

Container Type:

  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (steel/aluminum) if the coating is compromised, due to alkyne reactivity.

  • Venting: Use a Vented Cap (e.g., Nalgene™ Vented Closure) if the waste was recently quenched, to allow off-gassing.

Labeling Requirements (RCRA/EPA Compliant): Label the container with the following specific warnings:

  • Chemical Name: 1-Ethynylcyclopropane-1-sulfonamide (Solution).

  • Hazard Class: Flammable Liquid (if dissolved in acetone/EtOH).

  • Specific Warning: "CONTAINS TERMINAL ALKYNE. DO NOT MIX WITH COPPER/SILVER WASTE."

  • Waste Code: D001 (Ignitable), D003 (Potentially Reactive - use discretion based on concentration).

Emergency Procedures (Spill Response)

If a spill occurs, the primary risk is fire (solvent) and toxicity (sulfonamide absorption).

  • Evacuate & Ventilate: Remove ignition sources immediately. The cyclopropane moiety burns with intense heat.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use Vermiculite or Sand .

    • Do NOT use: Paper towels or cellulose-based sorbents if the material is concentrated, as drying can increase surface area and static risk.

  • Decontaminate: Wash the surface with a dilute soap solution. Do not use bleach (hypochlorite), as it can react with the sulfonamide nitrogen.

Mechanism of Hazard (Scientific Grounding)

Understanding why we follow these steps builds compliance. The diagram below illustrates the chemical pathways we are actively avoiding.

HazardMechanism Molecule 1-Ethynylcyclopropane-1-sulfonamide Reaction1 Reaction: Deprotonation & Metal Coordination Molecule->Reaction1 + Metals Reaction2 Reaction: Ring Opening (Radical/Thermal) Molecule->Reaction2 + Physical Stress Copper Copper/Silver Ions (Trace Metals) Copper->Reaction1 Friction Friction/Impact (Dry Waste Compaction) Friction->Reaction2 Result1 Metal Acetylide (Primary Explosive) Reaction1->Result1 Result2 Exothermic Decomposition (Fire/Rupture) Reaction2->Result2

Figure 2: Causal pathways for potential energetic events. The disposal protocol is designed to block the edges leading to "Reaction 1" (via Acidification/Segregation) and "Reaction 2" (via Dilution).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 6: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.

  • BenchChem. (2025).[1][2][3] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. (General guidelines for terminal alkyne disposal). [1]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Data on Cyclopropane Ring Strain Energy ~27.5 kcal/mol).

Sources

Personal protective equipment for handling 1-ethynylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Compound Identity: 1-Ethynylcyclopropane-1-sulfonamide CAS: 1108658-43-0 Physical State: White to off-white solid powder Molecular Weight: 145.18 g/mol

As a Senior Application Scientist, I must clarify a critical safety distinction often missed in automated databases: while the precursors (cyclopropylamine or sulfonyl chlorides) are volatile, lachrymatory liquids, 1-ethynylcyclopropane-1-sulfonamide is a solid . However, it possesses a unique "High-Energy/High-Sensitization" dual-risk profile due to its three functional components:

  • Terminal Alkyne: Latent potential for exothermic polymerization or formation of explosive metal acetylides (specifically with Cu, Ag, Hg).

  • Cyclopropane Ring: Significant ring strain (~27.5 kcal/mol), increasing reactivity under thermal stress.

  • Sulfonamide Moiety: A known pharmacological sensitizer; exposure can induce severe allergic dermatitis or respiratory sensitization in susceptible individuals.

Core Directive: Treat this compound not just as an irritant, but as a potent sensitizer with energetic potential . All handling must prevent dust generation and exclude incompatible metals.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If you cannot meet the "Required" standard, the operation is No-Go .

Protection ZoneRequired EquipmentScientific Rationale
Respiratory N95 or P100 Respirator (if outside glovebox)Prevents inhalation of sensitizing dust. Sulfonamide pharmacophores can trigger anaphylaxis-like reactions in sensitized workers.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Outer Glove: Change immediately upon contamination. Inner Glove: Acts as the final barrier. Sulfonamides permeate skin; standard latex is insufficient.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne. Prevents ocular mucosal absorption.
Body Tyvek® Lab Coat or Apron Cotton coats trap dust. Disposable Tyvek ensures no residue leaves the lab on clothing.
Engineering Class II Biological Safety Cabinet or Fume Hood Mandatory. Never weigh this compound on an open bench. Air velocity must be >0.5 m/s.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Chain of Custody" approach to ensure the material is never exposed to uncontrolled environments.

Phase 1: Storage & Retrieval[2]
  • Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with a PTFE-lined cap (protects from light and moisture).

  • Pre-Check: Before opening, allow the vial to warm to room temperature in a desiccator. Why? Opening a cold vial condenses atmospheric moisture, which can hydrolyze the sulfonamide or cause clumping, increasing dust risk.

Phase 2: Weighing & Transfer (The Critical Step)
  • Tooling: Use ceramic or high-density plastic spatulas .

    • Constraint:DO NOT use metal spatulas.

    • Reasoning: Terminal alkynes can react with trace metal oxides on old spatulas (especially copper/iron alloys) to form shock-sensitive acetylides.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Dry powders in low humidity generate static, causing "jumping" and aerosolization.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately. Do not leave the powder exposed. Compatible solvents: DMSO, DMF, Methanol, DCM.

  • Inerting: Sparge reaction solvents with Nitrogen/Argon before addition. Oxygen can promote oxidative homocoupling (Glaser coupling) of the alkyne, generating unwanted byproducts and heat.

Phase 4: Waste Management
  • Quenching: If disposing of unreacted reagent, treat with a dilute acidic solution to ensure the sulfonamide is protonated and stable before disposal.

  • Stream: Solid Hazardous Waste (Toxic/Irritant). Do not mix with heavy metal waste streams (prevent acetylide formation in the waste drum).

Visualized Workflow: Handling Lifecycle

The following diagram maps the logical flow of the material, highlighting critical decision points (diamonds) and safety barriers (rectangles).

G cluster_0 Critical Safety Zone Storage Storage (2-8°C, Argon) Equilibration Warm to RT (Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Transfer Dissolution Dissolution (Solvent + Inert Gas) Weighing->Dissolution Plastic Spatula Only Waste Disposal (No Metals!) Weighing->Waste Spill Cleanup Reaction Reaction (Cross-Coupling/Synthesis) Dissolution->Reaction In Situ Use Reaction->Waste Post-Process

Caption: Operational lifecycle of 1-Ethynylcyclopropane-1-sulfonamide. Note the "Critical Safety Zone" where dust and static risks are highest.

Emergency Procedures

In the event of containment breach, execute the following immediately:

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap & water for 15 mins. Do not use alcohol (increases absorption).Monitor for redness/blistering (delayed sensitization). Consult a physician if rash appears.
Eye Contact Flush with eyewash for 15 mins. Hold eyelids open.Seek ophthalmological evaluation. Solid particles can cause corneal abrasion.
Spill (Solid) Cover with wet paper towel. Prevent dust.Wipe up with nitrile gloves. Place in sealed bag. Clean surface with detergent.
Fire Use CO2, Dry Chemical, or Foam. Evacuate. Burning sulfonamides release toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).

Scientific Context & Mechanism

Why does this molecule require such specific handling?

1. The Alkyne-Sulfonamide Synergy: The electron-withdrawing sulfonamide group adjacent to the cyclopropane ring pulls electron density, making the terminal alkyne proton more acidic (


) than a standard terminal alkyne (

).
  • Consequence: It depotonates easily with mild bases (e.g., Carbonates), making it highly reactive in "Click Chemistry" or Sonogashira couplings [1].

  • Risk: This increased acidity also accelerates the formation of metal acetylides if exposed to copper or silver plumbing/tools.

2. Cyclopropane Strain Release: The cyclopropane ring has significant angle strain (bond angles of 60° vs. ideal 109.5°).

  • Consequence: Under high heat or radical conditions, the ring can open.

  • Risk: If a fire occurs, the energy release is higher than typical aliphatic compounds, potentially escalating the fire rapidly.

References

  • Sigma-Aldrich. 1-Ethynylcyclopropane-1-sulfonamide Product Detail & Safety Information.Link

  • PubChem. Compound Summary: 1-Ethynylcyclopropane-1-sulfonamide.[1] National Library of Medicine. Link

  • Thermo Fisher Scientific. Safety Data Sheet: General Sulfonamide Handling.Link

  • ChemScene. Product Analysis: 1-((Trimethylsilyl)ethynyl)cyclopropane-1-sulfonamide (Analogous Handling).Link[2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethynylcyclopropane-1-sulfonamide
Reactant of Route 2
1-ethynylcyclopropane-1-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。